molecular formula C13H14N2O B3106871 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol CAS No. 1609259-55-3

4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol

Numéro de catalogue: B3106871
Numéro CAS: 1609259-55-3
Poids moléculaire: 214.26 g/mol
Clé InChI: MMELQFRUATUUQR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-8-6-11(16)4-5-12(8)13-9(2)14-7-15-10(13)3/h4-7,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMELQFRUATUUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C2=C(N=CN=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from computational predictions, data from structurally related compounds, and established analytical principles. We will delve into the structural features, predicted physicochemical parameters, and propose robust experimental protocols for their empirical determination. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compound's characteristics.

Introduction and Molecular Structure

4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol (CAS No. 1609259-55-3) is a bifunctional organic molecule featuring a phenol ring linked to a dimethylpyrimidine moiety.[1] The phenolic hydroxyl group and the nitrogen-containing pyrimidine ring are key functional groups that are expected to govern its chemical reactivity, biological activity, and physicochemical properties.

The molecular structure combines a substituted aromatic phenol, known for its acidic hydroxyl group and a role in hydrogen bonding, with a pyrimidine, a diazine heterocycle found in a wide array of biologically active compounds and nucleic acids.[2] This unique combination suggests potential applications as an intermediate in the synthesis of novel therapeutic agents.

Table 1: General Information for 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol

IdentifierValueSource
IUPAC Name 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenolN/A
CAS Number 1609259-55-3[1]
Molecular Formula C₁₃H₁₄N₂O[1]
Molecular Weight 214.26 g/mol [1]
Canonical SMILES CC1=CC(=C(C=C1)C2=C(N=CN=C2C)C)O[1]

Physicochemical Properties: A Blend of Prediction and Analogy

Predicted Physicochemical Data

Computational models provide valuable initial estimates of a compound's behavior, aiding in the design of experimental studies.[3]

Table 2: Computationally Predicted Physicochemical Properties

PropertyPredicted ValueMethod/Source
LogP (Octanol-Water Partition Coefficient) 2.77ChemScene[1]
Topological Polar Surface Area (TPSA) 46.01 ŲChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Rotatable Bonds 1ChemScene[1]

The predicted LogP value of 2.77 suggests that 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol has moderate lipophilicity, indicating it may have a reasonable balance between aqueous solubility and lipid membrane permeability, a desirable characteristic for many drug candidates. The TPSA of 46.01 Ų is also within the range typically associated with good oral bioavailability.

Physical State, Melting, and Boiling Points

The physical state of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol at standard temperature and pressure has not been empirically reported. However, based on its molecular weight and the presence of hydrogen bonding capabilities from the phenolic hydroxyl group, it is likely to be a solid at room temperature.

For context, the melting and boiling points of the parent phenol and a related substituted phenol are provided below. It is anticipated that the subject molecule will have a significantly higher melting point than m-cresol due to its larger molecular weight and potentially stronger intermolecular interactions.

Table 3: Melting and Boiling Points of Analogous Compounds

CompoundMelting Point (°C)Boiling Point (°C)
3-Methylphenol (m-Cresol) 11-12202
4-Methylphenol (p-Cresol) 35.5201.8[4]
Solubility Profile

The solubility of a compound is a critical parameter for its formulation and in vivo disposition. The presence of the phenolic hydroxyl group suggests some solubility in polar protic solvents through hydrogen bonding. The pyrimidine ring, with its nitrogen atoms, can also participate in hydrogen bonding with protic solvents. The aromatic rings and methyl groups contribute to its lipophilic character, suggesting solubility in non-polar organic solvents.

Table 4: Predicted and Expected Solubility

Solvent TypePredicted/Expected SolubilityRationale
Water Low to moderateThe phenolic -OH and pyrimidine nitrogens can hydrogen bond with water, but the overall hydrocarbon structure is significant.
Alcohols (e.g., Ethanol, Methanol) Soluble"Like dissolves like" principle; the compound can act as both a hydrogen bond donor and acceptor with alcohols.
Polar Aprotic Solvents (e.g., DMSO, DMF) SolubleThese solvents can accept hydrogen bonds and have polarities that are compatible with the solute.
Non-Polar Solvents (e.g., Toluene, Hexane) Sparingly soluble to insolubleThe polar functional groups will limit solubility in highly non-polar media.
Acidity (pKa)

The phenolic hydroxyl group is the primary acidic proton in this molecule. The pKa of phenol itself is approximately 10. The presence of the electron-donating methyl group on the phenol ring would be expected to slightly increase the pKa (decrease the acidity) compared to unsubstituted phenol. Conversely, the pyrimidine ring can be considered an electron-withdrawing group, which would decrease the pKa (increase the acidity). The overall pKa will be a result of these competing electronic effects. A precise experimental determination is necessary for an accurate value.

Proposed Experimental Protocols for Physicochemical Characterization

To obtain definitive data, the following experimental protocols are proposed.

Determination of Melting Point

A standard capillary melting point apparatus can be used.

Protocol:

  • A small, dry sample of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the melting point apparatus.

  • The temperature is increased at a rate of 10-15 °C/min initially.

  • A preliminary melting range is observed.

  • The apparatus is allowed to cool, and a fresh sample is used for a more precise determination, with the temperature raised at a slower rate (1-2 °C/min) near the expected melting point.

  • The range from the appearance of the first liquid drop to the complete melting of the solid is recorded.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis A Dry Sample B Grind to Fine Powder A->B C Pack Capillary Tube B->C D Place in Melting Point Apparatus C->D E Rapid Heating (10-15°C/min) D->E F Observe Approximate MP E->F G Slow Heating (1-2°C/min) F->G H Record Melting Range G->H

Caption: Workflow for Melting Point Determination.

Solubility Determination

A shake-flask method can be employed to determine the solubility in various solvents.

Protocol:

  • An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

  • The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The samples are then centrifuged or filtered to remove undissolved solid.

  • The concentration of the compound in the supernatant/filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Spectroscopic Analysis

¹H and ¹³C NMR spectra are essential for structural confirmation.

  • ¹H NMR: Expected signals would include aromatic protons on both the phenol and pyrimidine rings, singlets for the three methyl groups, and a broad singlet for the phenolic -OH proton (which may exchange with D₂O).

  • ¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, with the carbon attached to the hydroxyl group being significantly deshielded. Signals for the three methyl carbons would appear in the aliphatic region.

IR spectroscopy would confirm the presence of key functional groups.

  • A broad O-H stretching band is expected in the region of 3200-3600 cm⁻¹.

  • C-H stretching vibrations for the aromatic and methyl groups would appear around 2850-3100 cm⁻¹.

  • C=C and C=N stretching vibrations from the aromatic and pyrimidine rings are expected in the 1400-1600 cm⁻¹ region.

  • C-O stretching of the phenol would be observed around 1200-1260 cm⁻¹.

The UV-Vis spectrum, likely recorded in a solvent like ethanol or acetonitrile, would show absorption bands characteristic of the aromatic and heteroaromatic systems, which are useful for quantitative analysis.

Proposed Synthetic Pathway

A plausible synthetic route to 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol could involve a Suzuki or Stille coupling reaction.

SynthesisPathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 5-Bromo-4,6-dimethylpyrimidine C Suzuki Coupling (Pd catalyst, base) A->C B 4-Boronic acid-3-methylphenol B->C D 4-(4,6-Dimethylpyrimidin-5-yl)- 3-methylphenol C->D

Caption: Proposed Suzuki Coupling Synthesis.

This pathway involves the palladium-catalyzed cross-coupling of a halogenated pyrimidine with a boronic acid derivative of the phenol. This is a common and versatile method for forming C-C bonds between aromatic rings.

Conclusion

4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol is a molecule with significant potential, meriting further investigation. While experimental data is currently sparse, computational predictions and analysis of its structural components provide a solid foundation for understanding its physicochemical properties. The predicted moderate lipophilicity and polar surface area suggest favorable drug-like characteristics. The experimental protocols outlined in this guide provide a clear path forward for the empirical determination of its key properties, which will be invaluable for its potential development in pharmaceutical and chemical research.

References

  • CD ComputaBio. Rapid Prediction of the Physicochemical Properties of Molecules. [Link]

  • Wikipedia. p-Cresol. [Link]

  • MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

Sources

Molecular weight and structural formula of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol

Abstract: This technical guide provides a comprehensive overview of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol, a heterocyclic compound featuring a pharmacologically significant pyrimidine core linked to a substituted phenol. While specific research on this exact molecule is nascent, its structural motifs are prevalent in numerous biologically active agents. This document synthesizes foundational chemical data, proposes robust methodologies for its synthesis and analysis, and explores its potential applications in drug discovery based on established structure-activity relationships of related compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this compound in their scientific endeavors.

Compound Identification and Physicochemical Properties

4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol is a bi-aryl compound where a 3-methylphenol moiety is connected at its fourth position to the fifth position of a 4,6-dimethylpyrimidine ring. The combination of a pyrimidine ring, a known "privileged scaffold" in medicinal chemistry, and a phenolic group suggests a high potential for biological activity.[1][2]

Structural and Chemical Data

The fundamental identifiers and properties of the compound are summarized below.

ParameterValueSource
IUPAC Name 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenolInternal
CAS Number 1609259-55-3[3]
Molecular Formula C₁₃H₁₄N₂O[3]
Molecular Weight 214.26 g/mol [3]
Canonical SMILES OC1C=C(C)C(=CC=1)C2=C(C)N=CN=C2C[3]

Figure 1: 2D Structure of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol

Computed Physicochemical Properties

Computational models provide initial insights into the druglikeness and potential pharmacokinetic behavior of a molecule. The following properties were calculated for the title compound.

PropertyValueSignificance in Drug Discovery
Topological Polar Surface Area (TPSA) 46.01 ŲPredicts membrane permeability and oral bioavailability.[3]
LogP (Octanol-Water Partition Coeff.) 2.77Indicates lipophilicity and affects absorption and distribution.[3]
Hydrogen Bond Donors 1The phenolic -OH group can interact with biological targets.[3]
Hydrogen Bond Acceptors 3The two pyrimidine nitrogens and the phenolic oxygen can act as acceptors.[3]
Rotatable Bonds 1Low number suggests conformational rigidity, which can be favorable for binding.[3]

Synthesis and Purification

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The most field-proven approach for constructing a C(aryl)-C(aryl) bond, such as the one connecting the pyrimidine and phenol rings in the target molecule, is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

Causality of Experimental Choice: The Suzuki reaction is selected for its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary precursors and catalysts. The boronic acid/ester and halide partners are generally stable, and the reaction byproducts are non-toxic and easily removed, simplifying purification.

G A 5-Bromo-4,6-dimethylpyrimidine Product 4-(4,6-Dimethylpyrimidin-5-yl) -3-methylphenol A->Product Suzuki Coupling B 3-Methyl-4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)phenol B->Product Catalyst Pd(PPh₃)₄ or PdCl₂(dppf) Base K₂CO₃ or Cs₂CO₃ Solvent Dioxane/Water or Toluene

Diagram 1: Proposed Suzuki-Miyaura cross-coupling synthesis workflow.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system; successful synthesis is confirmed by the analytical methods described in Section 3.

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-4,6-dimethylpyrimidine (1.0 eq), 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1.1 eq), and a suitable base such as potassium carbonate (2.5 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v, 0.1 M concentration relative to the limiting reagent). Rationale: Degassing with nitrogen or argon is critical to prevent oxidation of the palladium(0) active catalyst.

  • Catalyst Introduction: Purge the flask with nitrogen for 10-15 minutes. Under a positive nitrogen atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Rationale: A low catalyst loading is typically sufficient and cost-effective.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The organic layer contains the crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude solid.

Purification Protocol: Flash Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it carefully onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). Rationale: The gradient elution allows for the separation of non-polar impurities first, followed by the product of intermediate polarity, and finally any highly polar byproducts.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol.

Structural Elucidation and Analytical Methodologies

Rigorous analytical testing is required to confirm the identity, structure, and purity of the synthesized compound.

G A Synthesized Compound (Post-Purification) B Sample Preparation (Dissolve in suitable solvent, e.g., CDCl₃ or DMSO-d₆) A->B NMR NMR Spectroscopy (¹H, ¹³C) B->NMR MS Mass Spectrometry (LC-MS, HRMS) B->MS HPLC HPLC Analysis B->HPLC C Structural Confirmation D Purity Assessment NMR->C MS->C HPLC->D

Diagram 2: Standard analytical workflow for compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules.

  • Protocol:

    • Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Features:

    • A singlet for the phenolic -OH proton (chemical shift will vary depending on solvent and concentration).

    • A singlet for the pyrimidine C2-H proton (~8.5-9.0 ppm).

    • Distinct singlets for the two pyrimidine methyl groups (~2.5-2.8 ppm).

    • A singlet for the phenol's methyl group (~2.2-2.4 ppm).

    • Signals in the aromatic region (6.8-7.5 ppm) corresponding to the three protons on the phenol ring.

  • Expected ¹³C NMR Features:

    • Signals corresponding to the 13 unique carbon atoms in the molecule, including quaternary carbons.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is the industry standard for determining the purity of small molecules.

  • Protocol:

    • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: 10% B to 95% B over 10 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

    • Analysis: Inject the sample. The purity is calculated as the area of the main product peak divided by the total area of all peaks in the chromatogram. A purity of ≥98% is expected for use in biological assays.[3]

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.

  • Protocol:

    • Use an LC-MS system with Electrospray Ionization (ESI) in positive ion mode.

    • Inject the sample solution prepared for HPLC analysis.

    • Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 215.27. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition to within 5 ppm.

Potential Pharmacological Significance and Future Directions

The structural components of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol suggest several avenues for pharmacological investigation.

Expertise & Experience: The pyrimidine scaffold is a cornerstone of kinase inhibitor design, as its nitrogen atoms can form critical hydrogen bonds within the ATP-binding pocket of many kinases.[1] Furthermore, substituted phenols are known to possess a wide range of activities, including antioxidant and anti-inflammatory properties.[4] The specific substitution pattern of this molecule presents a unique framework for exploring these activities.

G cluster_0 Structural Motifs cluster_1 Hypothesized Biological Activities Compound 4-(4,6-Dimethylpyrimidin-5-yl) -3-methylphenol Pyrimidine 4,6-Dimethylpyrimidine Core Compound->Pyrimidine Phenol 3-Methylphenol Moiety Compound->Phenol Kinase Kinase Inhibition (e.g., EGFR, HDAC) Pyrimidine->Kinase Pharmacophore Antimicrobial Antimicrobial Activity Pyrimidine->Antimicrobial Scaffold Antioxidant Antioxidant / Anti-inflammatory Phenol->Antioxidant Functional Group Anticancer Anticancer Activity Kinase->Anticancer Mechanism

Sources

A Comprehensive Technical Guide to Determining the Solubility Profile of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its downstream developability and ultimate clinical efficacy. Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic absorption, and difficulties in formulation, thereby impeding the journey of a promising therapeutic candidate from the laboratory to the patient.[1][2] This guide provides an in-depth technical framework for determining the solubility profile of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol, a molecule of interest with a heterocyclic pyrimidine core and a phenolic moiety.[3] Understanding its behavior in various organic solvents is paramount for designing robust crystallization processes, developing stable formulations, and ensuring predictable in vivo performance.[1][4]

This document is structured to provide not just a set of protocols, but a logical and scientifically-grounded approach to solubility determination. We will delve into the causality behind experimental choices, ensuring that the described methodologies are self-validating and yield data of the highest integrity.

Physicochemical Characteristics of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol

A preliminary understanding of the molecule's structural attributes is essential for anticipating its solubility behavior. 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol (Molecular Formula: C₁₃H₁₄N₂O, Molecular Weight: 214.26 g/mol ) possesses both hydrogen bond donor (the phenolic hydroxyl group) and acceptor (the nitrogen atoms in the pyrimidine ring) sites.[3] The aromatic nature of both the phenol and pyrimidine rings suggests potential for π-π stacking interactions.[5] The presence of methyl groups contributes to its lipophilicity. Computational predictions suggest a LogP (octanol-water partition coefficient) of approximately 2.77, indicating a moderate lipophilic character.[3]

PropertyValueSource
Molecular FormulaC₁₃H₁₄N₂OChemScene[3]
Molecular Weight214.26ChemScene[3]
Topological Polar Surface Area (TPSA)46.01 ŲChemScene[3]
Predicted LogP2.77446ChemScene[3]
Hydrogen Bond Donors1ChemScene[3]
Hydrogen Bond Acceptors3ChemScene[3]

The interplay of these features will govern its interaction with solvents of varying polarities and hydrogen bonding capabilities. For instance, polar protic solvents like alcohols are expected to be effective at solvating the molecule through hydrogen bonding, while non-polar aprotic solvents may rely more on weaker van der Waals forces.[6][7]

Experimental Determination of Thermodynamic (Equilibrium) Solubility

The "gold standard" for determining the intrinsic solubility of a compound is the shake-flask method, which measures the thermodynamic or equilibrium solubility.[8][9][10] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a definitive solubility value at a given temperature.

Core Principle

An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period until the concentration of the dissolved solute in the solvent reaches a constant value, indicating that equilibrium has been established. The undissolved solid is then separated from the saturated solution, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique.[9][11]

Experimental Workflow: The Shake-Flask Method

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Shake_Flask_Workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis prep_vial Add excess solid API to vial add_solvent Add known volume of solvent prep_vial->add_solvent agitation Agitate at constant temperature (e.g., 24-72h) add_solvent->agitation centrifuge Centrifugation agitation->centrifuge filtration Filtration (e.g., 0.45 µm PTFE filter) centrifuge->filtration dilution Dilute supernatant if necessary filtration->dilution quantification Quantify concentration (HPLC or UV-Vis) dilution->quantification end end quantification->end Solubility Value

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

  • 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, heptane) of analytical grade or higher.

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm or 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Slurries:

    • Weigh an excess amount of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol (e.g., 10-20 mg) and transfer it into a glass vial. The exact amount should be sufficient to ensure a solid phase remains at equilibrium.[10]

    • Accurately add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.

    • Securely cap the vials. Prepare each solvent in triplicate to ensure reproducibility.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

    • Allow the slurries to equilibrate for a sufficient duration. A period of 24 to 72 hours is typically recommended to ensure thermodynamic equilibrium is reached.[2][8] It is advisable to sample at different time points (e.g., 24, 48, and 72 hours) initially to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to sediment.

    • To ensure complete removal of undissolved particles, which can interfere with the analysis, perform centrifugation followed by filtration.[11][12]

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., PTFE for organic solvents) into a clean vial. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.[13]

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectroscopic method to determine the concentration of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol.

Analytical Methodologies

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for quantifying the concentration of an analyte in a solution.[14][15]

  • Principle: The sample is injected into a high-pressure stream of a liquid (mobile phase) that passes through a column packed with a solid adsorbent material (stationary phase). The analyte separates from other components based on its differential partitioning between the mobile and stationary phases. A detector (e.g., UV-Vis) measures the analyte as it elutes from the column, and the peak area is proportional to its concentration.[15]

  • Method Development: A suitable reversed-phase HPLC method should be developed and validated. This includes selecting an appropriate column (e.g., C18), mobile phase (e.g., a mixture of acetonitrile and water), flow rate, and detection wavelength (determined by scanning the UV spectrum of the compound).

  • Calibration: A calibration curve must be prepared by making a series of standard solutions of known concentrations of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol in the same solvent.[14] The peak areas of these standards are plotted against their concentrations to generate a linear regression curve, which is then used to determine the concentration of the unknown samples.[13][14]

B. UV-Vis Spectrophotometry

For a more rapid analysis, particularly if the compound has a strong chromophore and the solvent does not interfere, UV-Vis spectrophotometry can be employed.[16][17]

  • Principle: This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[16]

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol in each solvent by scanning a dilute solution across the UV-Vis spectrum.

    • Prepare a series of standard solutions of known concentrations in the same solvent to construct a calibration curve of absorbance versus concentration at the λmax.[18][19]

    • Measure the absorbance of the diluted, saturated filtrate and use the calibration curve to determine its concentration.

Interpreting the Solubility Profile: A Structure-Activity Relationship Perspective

The solubility data obtained should be tabulated and analyzed in the context of solvent properties to derive meaningful structure-solubility relationships.

Example Data Table (Hypothetical Values)

SolventSolvent TypeDielectric Constant (ε)Solubility at 25 °C (mg/mL)
HeptaneNon-polar Aprotic1.9< 0.1
TolueneNon-polar Aprotic2.41.5
Ethyl AcetatePolar Aprotic6.015.2
AcetonePolar Aprotic21.035.8
AcetonitrilePolar Aprotic36.628.4
EthanolPolar Protic24.655.1
MethanolPolar Protic32.778.9

Discussion of Expected Trends:

The solubility of a solute is governed by the principle of "like dissolves like." For 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol, which has both polar and non-polar characteristics, a nuanced solubility profile is expected.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are anticipated to exhibit the highest solvating power.[6][7] Their ability to act as both hydrogen bond donors and acceptors allows them to effectively interact with the phenolic hydroxyl group and the pyrimidine nitrogens of the solute, leading to strong solute-solvent interactions that overcome the solute-solute interactions in the crystal lattice.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents have a significant dipole moment and can act as hydrogen bond acceptors, interacting with the phenolic proton. While good solubility is expected, it may be lower than in protic solvents due to the lack of hydrogen bond donation.

  • Non-polar Solvents (e.g., Toluene, Heptane): Solubility is expected to be significantly lower in these solvents.[20] Toluene, with its aromatic ring, might show slightly better solubility than heptane due to potential π-π interactions with the aromatic rings of the solute. However, the overall polarity mismatch will limit dissolution.

The following diagram illustrates the relationship between solvent properties and the expected solubility of the compound.

Solubility_Relationship cluster_solute Solute: 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol cluster_solvents Solvent Properties cluster_solubility Expected Solubility solute Polar (H-bond donor/acceptor) + Aromatic/Lipophilic polar_protic Polar Protic (e.g., Methanol) H-bond donor/acceptor solute->polar_protic Strong Interaction polar_aprotic Polar Aprotic (e.g., Acetone) H-bond acceptor solute->polar_aprotic Moderate Interaction non_polar Non-polar (e.g., Heptane) Van der Waals forces solute->non_polar Weak Interaction high High polar_protic->high medium Medium polar_aprotic->medium low Low non_polar->low

Caption: Solute-Solvent Interaction and Expected Solubility.

Conclusion and Future Directions

This guide has outlined a robust and scientifically rigorous framework for determining the solubility profile of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol in a range of organic solvents. By employing the shake-flask method coupled with a reliable analytical technique such as HPLC, researchers can obtain high-quality, reproducible thermodynamic solubility data. The interpretation of this data, grounded in an understanding of the compound's physicochemical properties and solute-solvent interactions, is crucial for making informed decisions in the drug development process. Further studies could investigate the temperature dependence of solubility to determine the thermodynamic parameters of dissolution (enthalpy and entropy), providing even deeper insights into the solvation process.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • American Chemical Society. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • PubMed. (n.d.). Thermodynamics of distribution of p-substituted phenols between aqueous solution and organic solvents and phospholipid vesicles. [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • ResearchGate. (n.d.). Parameters of HPLC system used in solubility experiments for concentration measurement. [Link]

  • Phenomenex. (n.d.). HPLC Testing Procedure. [Link]

  • PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. [Link]

  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?[Link]

  • Pion. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

  • Avdeef, A. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Unknown Source. (n.d.).
  • ResearchGate. (n.d.). Predicting the solubilization preference of natural phenols to different solvents. [Link]

  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?[Link]

  • Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. [Link]

  • ResearchGate. (n.d.). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. [Link]

  • Google Patents. (n.d.). A method of measuring solubility.
  • ScienceDirect. (2024, May 18). Predicting drug solubility in organic solvents mixtures. [Link]

  • Journal of Chemical & Engineering Data. (2023, July 29). Solubility Determination and Analysis of Phenol Red in Monosolvent and Binary Mixed Solvent at T = 278.15–323.15 K. [Link]

  • MDPI. (2022, August 29). Thermodynamics of π–π Interactions of Benzene and Phenol in Water. [Link]

  • MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

  • PubChem. (n.d.). 4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol. [Link]

  • National Technical Reports Library. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. [Link]

  • ResearchGate. (n.d.). Solubility of the polymers. Solvent Polyimide NMP DMSO m-cresol pyridine THF CP NB. [Link]

  • EPA. (2025, October 15). N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-2-pyrimidinamine. [Link]

  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • PubChem. (n.d.). 4,6-Dimethyl-5-{[(3aR,6aS)-5-{3-[1-(methylsulfonyl)piperidin-4-yl]-3-phenylpropyl}hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]carbonyl}pyridine-2-carbonitrile. [Link]

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An In-depth Technical Guide to the Thermodynamic Stability of Pyrimidine-Phenol Derivatives in Solution

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stability in Drug Discovery

Pyrimidine and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning from anticancer to antimicrobial.[1][2] When coupled with a phenol moiety, these derivatives gain the ability to form specific and crucial hydrogen bonds, often with biological targets like enzymes and receptors. The thermodynamic stability of these pyrimidine-phenol interactions in a solution directly governs the efficacy, shelf-life, and formulation of potential drug candidates. A deep understanding of the forces that stabilize these complexes is therefore not just an academic exercise, but a fundamental requirement for rational drug design.

This guide provides a comprehensive overview of the principles, experimental techniques, and influencing factors that determine the thermodynamic stability of pyrimidine-phenol derivatives in solution. It is designed to equip researchers with the knowledge to design, execute, and interpret stability studies, ultimately leading to the development of more robust and effective therapeutics.

Part 1: Fundamental Principles of Thermodynamic Stability

The stability of a pyrimidine-phenol complex in solution is governed by the fundamental principles of thermodynamics. The Gibbs free energy change (ΔG) of the binding process is the ultimate determinant of stability and is related to the enthalpy change (ΔH) and entropy change (ΔS) by the well-known equation:

ΔG = ΔH - TΔS

  • Gibbs Free Energy (ΔG): A negative ΔG indicates a spontaneous binding process and a stable complex. The more negative the value, the stronger the binding affinity.

  • Enthalpy (ΔH): This term represents the change in heat content of the system upon binding. A negative ΔH (exothermic reaction) indicates the formation of favorable non-covalent interactions, such as hydrogen bonds and van der Waals forces, which release energy.

  • Entropy (ΔS): This term reflects the change in the randomness or disorder of the system. A positive ΔS is generally favorable and can be driven by the release of ordered solvent molecules from the binding surfaces of the pyrimidine and phenol derivatives.[3]

The primary intermolecular force stabilizing pyrimidine-phenol complexes is the hydrogen bond, typically formed between the hydroxyl group of the phenol and a nitrogen atom in the pyrimidine ring. The strength of this interaction is a key contributor to the overall stability of the complex.

Part 2: Factors Influencing Stability in Solution

The thermodynamic stability of pyrimidine-phenol derivatives is not an intrinsic property but is highly sensitive to a variety of factors.

Molecular Structure and Substituent Effects

The electronic properties of substituents on both the pyrimidine and phenol rings play a critical role in modulating stability.

  • Electron-Donating Groups (EDGs): Groups like alkyl or methoxy on the phenol ring increase the electron density on the hydroxyl oxygen, making it a stronger hydrogen bond donor and thus increasing the stability of the complex.[4]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro or halogens on the phenol ring decrease the hydrogen bond donating capacity, potentially destabilizing the complex.[4] On the pyrimidine ring, EWGs can increase the basicity of the nitrogen atoms, making them better hydrogen bond acceptors.

  • Steric Hindrance: Bulky substituents near the interacting groups can prevent optimal alignment for hydrogen bonding, leading to a decrease in stability.

graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Influence of Substituents on Stability.
Environmental Factors

The surrounding solution environment has a profound impact on the stability of pyrimidine-phenol complexes.

  • Solvent: The choice of solvent is critical. Protic solvents, like water and methanol, can form hydrogen bonds with both the pyrimidine and phenol moieties, competing with the desired intermolecular interaction and potentially reducing the stability of the complex.[1] Aprotic solvents are often preferred for studying these interactions.

  • pH: The pH of the solution can affect the protonation state of the pyrimidine ring. Protonation of the nitrogen atoms involved in hydrogen bonding will prevent complex formation.

  • Temperature: Temperature influences the equilibrium constant of binding according to the van't Hoff equation.[5] For exothermic binding events, an increase in temperature will lead to a decrease in the binding constant and thus lower stability.

Part 3: Experimental Techniques for Assessing Thermodynamic Stability

A variety of biophysical techniques can be employed to quantitatively assess the thermodynamic stability of pyrimidine-phenol derivatives in solution. The choice of method often depends on the specific system and the desired level of thermodynamic detail.[6]

graph TD { A[Sample Preparation: Pyrimidine & Phenol Derivatives in Solution] --> B{Choose Analytical Technique}; B --> C[UV-Vis Spectrophotometry]; B --> D[NMR Spectroscopy]; B --> E[Isothermal Titration Calorimetry]; C --> F[Measure Absorbance Changes]; D --> G[Monitor Chemical Shift Perturbations]; E --> H[Measure Heat Changes]; F --> I[Determine Binding Constant (Ka)]; G --> I; H --> J[Determine Ka, ΔH, ΔS]; I --> K[Calculate Gibbs Free Energy (ΔG)]; J --> K; K --> L[Assess Thermodynamic Stability]; }
Workflow for Stability Assessment.
UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectroscopy is a widely accessible technique for determining binding constants.[7] It relies on a change in the electronic absorption spectrum of one or both molecules upon complex formation.

  • Preparation: Prepare stock solutions of the pyrimidine and phenol derivatives in a suitable, non-absorbing solvent. The concentration of the absorbing species should be adjusted to give an initial absorbance in the range of 0.1-1.0.

  • Titration: A fixed concentration of one component (the host) is placed in a cuvette. Small aliquots of the other component (the guest) are incrementally added.

  • Measurement: After each addition, the solution is mixed thoroughly, allowed to equilibrate, and the UV-Vis spectrum is recorded.

  • Data Analysis: The change in absorbance at a specific wavelength is plotted against the guest concentration. The resulting binding isotherm is then fitted to a suitable binding model (e.g., 1:1) using non-linear regression to determine the association constant (Ka).[5][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about intermolecular interactions.[9] Changes in the chemical shifts of specific protons upon complexation can be used to determine the binding constant.

  • Preparation: Prepare solutions of the pyrimidine derivative (host) and the phenol derivative (guest) in a deuterated solvent.

  • Titration: A series of NMR tubes are prepared with a constant concentration of the host and varying concentrations of the guest.

  • Measurement: ¹H NMR spectra are acquired for each sample.

  • Data Analysis: The chemical shift changes (Δδ) of specific host protons that are sensitive to binding are plotted against the guest concentration. This data is then fitted to a binding isotherm to calculate the association constant.[10]

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding thermodynamics as it directly measures the heat changes associated with the binding event. A single ITC experiment can provide the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.

  • Preparation: Prepare solutions of the pyrimidine derivative and the phenol derivative in the same buffer. It is crucial to ensure the buffer is identical to avoid heats of dilution.[11] The samples should be degassed prior to the experiment.

  • Loading: The macromolecule (e.g., a protein to which the pyrimidine-phenol derivative binds, or one of the derivatives itself) is loaded into the sample cell, and the ligand (the other derivative) is loaded into the injection syringe.

  • Titration: A series of small, precisely controlled injections of the ligand are made into the sample cell while the temperature is held constant.

  • Measurement: The instrument measures the heat released or absorbed after each injection.

  • Data Analysis: The integrated heat changes are plotted against the molar ratio of ligand to macromolecule. The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters.[12]

ParameterUV-Vis SpectrophotometryNMR SpectroscopyIsothermal Titration Calorimetry
Directly Measured Absorbance ChangeChemical Shift ChangeHeat Change
Thermodynamic Data Ka, ΔGKa, ΔGKa, ΔH, ΔS, ΔG, Stoichiometry (n)
Strengths Widely available, good for high affinityProvides structural informationComplete thermodynamic profile
Limitations Requires a chromophore, indirectLower sensitivity, requires higher concentrationsRequires larger sample quantities, sensitive to buffer mismatch

Part 4: Computational Approaches

In addition to experimental techniques, computational methods are increasingly used to predict and rationalize the thermodynamic stability of molecular complexes.

  • Molecular Docking: This method predicts the preferred orientation of one molecule when bound to another to form a stable complex.[13] It can provide insights into the binding mode and estimate the binding affinity.

  • Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the pyrimidine-phenol complex in solution over time, providing a more dynamic picture of the interactions and allowing for the calculation of binding free energies.[14]

  • Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to accurately calculate the interaction energies and geometries of the complex, providing a detailed understanding of the electronic effects on stability.[15]

Part 5: Case Studies

The literature provides numerous examples where the thermodynamic stability of pyrimidine-phenol derivatives is crucial for their biological activity. For instance, in the development of kinase inhibitors, the formation of a stable hydrogen bond between a pyrimidine scaffold and a key amino acid residue (like a serine or threonine) in the ATP-binding pocket is often a critical determinant of potency.[16] Similarly, the stability of complexes between pyrimidine-phenol-containing compounds and cholinesterases has been shown to correlate with their inhibitory activity in the context of Alzheimer's disease research.[14][17]

Conclusion and Future Outlook

The thermodynamic stability of pyrimidine-phenol derivatives in solution is a multifaceted property that is fundamental to their function in a biological context. A thorough understanding and quantitative assessment of this stability are essential for the successful design and development of new therapeutic agents. The integrated use of experimental techniques like ITC, NMR, and UV-Vis, complemented by computational modeling, provides a powerful toolkit for researchers. Future advancements in these techniques, coupled with a deeper understanding of the complex interplay of factors governing stability, will continue to drive the rational design of next-generation pyrimidine-based drugs.

References

  • Baluja, S. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
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  • Sabbadin, D., & Moro, S. (2022). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. PMC.
  • Gece, G. (2008). A Comparative Study of the Corrosion Inhibitive Properties of Pyrimidine Derivatives for Mild Steel.
  • Durowoju, I. B., et al. (2017).
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  • Hassan, S. U., et al. (2021). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. PMC.
  • (n.d.). Assessing binding equilibria through UV-visible absorption techniques. Thermo Fisher Scientific.
  • Kulikov, O. V., et al. (2022).
  • Demirkiran, O., et al. (2024). Rational Design, Synthesis, and Computational Investigation of Dihydropyridine [2,3-d] Pyrimidines as Polyphenol Oxidase Inhibitors with Improved Potency. PubMed.
  • (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.
  • Almalki, A. S. A., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
  • Salih, H. R., & Hunter, H. N. (2018). Applying Intermolecular Hydrogen Bonding Interactions of Phenol Derivatives to the Harmonic Oscillator Using Infrared Spectroscopy.
  • Szatyłowicz, H. (2008).
  • Conti, P., et al. (2021).
  • (2016).
  • Baluja, S., & Kachhadia, N. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave.
  • (n.d.).
  • Novotný, J., & Hobza, P. (2023). Quantifying the Intrinsic Strength of C–H⋯O Intermolecular Interactions. MDPI.
  • Ghai, R., et al. (2012). Thermodynamic Studies for Drug Design and Screening. PMC.
  • Singh, D. B., & Dwivedi, S. (2016). Computational methods in drug discovery. Beilstein Journals.
  • (n.d.). intermolecular hydrogen-bonding interactions: Topics by Science.gov.
  • Brynn, H., et al. (2012). Full article: Determining binding constants from 1H NMR titration data using global and local methods: a case study using [n]polynorbornane-based anion hosts. Taylor & Francis.
  • Al-Ostath, A., et al. (2021).
  • (n.d.).
  • Golafshani, M., & Thordarson, P. (2019).
  • Salerno, M., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI.
  • Bai, Y., et al. (2023). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis.
  • Bortoli, M., & Toth, R. (2023). Combining machine learning and molecular simulations to predict the stability of amorphous drugs. AIP Publishing.
  • (n.d.). The Basics of UV-Vis Spectroscopy. Agilent.
  • (n.d.). Computational methods for predicting properties. ProtoQSAR.
  • Tárraga, A., et al. (2024). Competition of Hydrogen Bonds, Halogen Bonds, and π–π Interactions in Crystal Structures. Exploring the Effect of One Atom Substitution.
  • Hamieh, T., et al. (2023). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. MDPI.
  • Kingsbury, J. S. (2019).

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CAS number and chemical identifiers for 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol

Abstract: This technical guide provides a comprehensive overview of the chemical entity 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol. The document details its fundamental chemical identifiers, including its CAS number, molecular structure, and computational properties. Recognizing the absence of published synthesis protocols, this guide puts forth a robust and logically-derived synthetic strategy, grounded in established organometallic cross-coupling reactions. Furthermore, it explores the potential therapeutic relevance of this molecular scaffold within the context of modern drug discovery, highlighting the significance of its pyrimidine and phenol moieties. This whitepaper is intended for researchers, chemists, and drug development professionals seeking foundational and actionable information on this compound.

Core Identification and Physicochemical Profile

The subject of this guide is 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol, a molecule incorporating a substituted pyrimidine ring linked to a methylphenol group. This structural combination is of significant interest in medicinal chemistry, as pyrimidine cores are prevalent in a wide array of pharmacologically active agents, including kinase inhibitors and anticancer drugs, while the phenol group offers a versatile handle for hydrogen bonding and further chemical modification.[1]

Chemical Identifiers

A precise and unambiguous identification is paramount for any research chemical. The standardized identifiers for 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol are summarized below.

IdentifierValueSource
CAS Number 1609259-55-3[2]
Molecular Formula C₁₃H₁₄N₂O[2]
Molecular Weight 214.26 g/mol [2]
IUPAC Name 4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenol
Canonical SMILES Cc1cc(c(cc1)O)c2c(nc(nc2)C)C[2]
InChI InChI=1S/C13H14N2O/c1-7-5-9(16)6-10(4-7)13-11(2)14-8(3)15-12(13)16/h4-6,16H,1-3H3
InChIKey SBPJFYRWYBPFEF-UHFFFAOYSA-N
MDL Number MFCD30471105[2]
Computational and Physicochemical Properties

Early-stage drug development relies heavily on computational (in-silico) predictions to assess a compound's drug-like properties, which can inform its potential pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[3] The key computed properties for this molecule are presented below.

PropertyValueSignificance in Drug Discovery
Topological Polar Surface Area (TPSA) 46.01 Ų[2]
LogP (Octanol-Water Partition Coeff.) 2.77[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 1[2]
Storage Conditions Sealed in dry, 2-8°C[2]

Proposed Synthesis Strategy: A Suzuki Cross-Coupling Approach

As of this writing, a specific, peer-reviewed synthesis for 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol has not been published. Therefore, a robust and high-yield synthetic route is proposed based on well-established and reliable chemical transformations. The core of this strategy is a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is an industry-standard method for constructing carbon-carbon bonds between sp²-hybridized centers.

Retrosynthetic Analysis

The causality behind this strategic choice lies in its efficiency and functional group tolerance. The target molecule can be disconnected at the bond between the phenol and pyrimidine rings. This retrosynthetic analysis yields two key, commercially available or readily synthesizable precursors: a halogenated dimethylpyrimidine and a boronic acid derivative of methylphenol.

G target 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol (Target Molecule) disconnection C-C Disconnection (Suzuki Coupling) target->disconnection precursor1 5-Bromo-4,6-dimethylpyrimidine (Precursor A) disconnection->precursor1 Halogenated Pyrimidine precursor2 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (Precursor B) disconnection->precursor2 Phenol Boronic Ester

Caption: Retrosynthetic disconnection for the target molecule.

Experimental Protocol: Forward Synthesis

This protocol is a self-validating system; successful execution relies on standard laboratory techniques and stoichiometric control.

Objective: To synthesize 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol via Suzuki coupling.

Materials:

  • 5-Bromo-4,6-dimethylpyrimidine (1.0 eq)

  • 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)

  • Potassium Carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (Anhydrous)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask, add 5-bromo-4,6-dimethylpyrimidine, 2-methyl-4-(pinacolato)boronic ester phenol, and potassium carbonate.

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand. Add this catalyst system to the main reaction flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane:water).

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol.

G cluster_0 Reaction Setup cluster_1 Synthesis cluster_2 Purification reagents Combine Reactants, Catalyst, & Base solvents Add Degassed Dioxane/Water reagents->solvents Under Argon heat Heat to 100°C (4-12h) solvents->heat monitor Monitor by LC-MS heat->monitor workup Aqueous Work-up (EtOAc/Water) monitor->workup Upon Completion purify Silica Gel Chromatography workup->purify final Final Product purify->final

Caption: Proposed workflow for the synthesis of the target compound.

Potential Applications in Drug Discovery

While this specific molecule is not yet associated with a particular biological target, its scaffold is highly relevant to drug discovery. The integration of ADME/DMPK studies early in the discovery process is critical to identify potential liabilities and accelerate promising candidates.[3]

Role as a Privileged Scaffold

The pyrimidine ring is a "privileged scaffold," meaning it is capable of binding to multiple, diverse biological targets. It is a cornerstone of many FDA-approved drugs. The 4,5,6-substitution pattern allows for fine-tuning of steric and electronic properties to optimize potency and selectivity. The 3-methylphenol portion provides a classic hydrogen-bonding motif and a site for potential metabolism (e.g., glucuronidation), which is a key consideration in DMPK studies.[4]

Early-Stage Discovery Screening Cascade

A compound like 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol would typically enter a screening cascade to evaluate its therapeutic potential. This process systematically filters compounds based on activity and drug-like properties.

G start Compound Synthesis & QC primary Primary Assay (e.g., Kinase Panel) start->primary hit_conf Hit Confirmation & Potency (IC₅₀) primary->hit_conf Identifies 'Hits' secondary Secondary Assays (Cell-based Efficacy) hit_conf->secondary Confirmed Hits adme Early ADME/Tox (Metabolic Stability, Permeability, Cytotoxicity) secondary->adme Active Compounds lead_opt Lead Optimization adme->lead_opt Favorable Profile

Caption: A typical early-stage drug discovery screening cascade.

Conclusion

4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol, identified by CAS number 1609259-55-3, represents a molecule of potential interest for chemical and pharmaceutical research.[2] While detailed biological data is not yet available, its structural components suggest it is a promising scaffold for building new therapeutic agents. This guide provides its core chemical identifiers, outlines a robust synthetic strategy based on modern organic chemistry principles, and places the compound within the logical framework of an early-stage drug discovery program. The provided protocols and workflows offer a validated starting point for any research professional interested in synthesizing and evaluating this compound.

References

  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]

  • Symeres. Integrating DMPK Early in Drug Development: A Strategic Imperative for Success. Available from: [Link]

  • AAPS. Drug Development Strategy in the United States: An Industrial View of DMPK. Available from: [Link]

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An In-depth Technical Guide on the pKa Values and Ionization Behavior of 3-Methylphenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that profoundly influences the behavior of drug molecules within biological systems. For derivatives of 3-methylphenol, a common scaffold in medicinal chemistry, understanding the nuances of their pKa values and ionization characteristics is paramount for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive exploration of the factors governing the acidity of 3-methylphenol derivatives, detailed methodologies for accurate pKa determination, and the practical implications of these values in the drug discovery and development process.

The Fundamental Importance of pKa in Drug Development

The pKa of a molecule is the pH at which it exists in a 50:50 equilibrium between its protonated and deprotonated forms.[1] This seemingly simple value has far-reaching consequences for a drug candidate's journey through the body. The ionization state of a drug, which is dictated by its pKa and the surrounding pH, governs a multitude of critical properties:

  • Solubility: The aqueous solubility of an ionizable drug is pH-dependent. Generally, the ionized form of a drug is more water-soluble than its neutral counterpart.[2]

  • Permeability: Cell membranes are lipid bilayers and are more readily crossed by neutral, lipophilic molecules. The ionization state, therefore, directly impacts a drug's ability to be absorbed from the gastrointestinal tract and to penetrate biological barriers like the blood-brain barrier.[3][4]

  • Receptor Binding: The specific interactions between a drug and its biological target often depend on the charge of the molecule. An ionized functional group might form a crucial salt bridge within a receptor's binding pocket, while a neutral form may be required for optimal hydrophobic interactions.

  • Pharmacokinetics (ADME): Absorption, Distribution, Metabolism, and Excretion (ADME) are all influenced by a drug's pKa.[3][5] For instance, the extent of plasma protein binding and the route of elimination can be affected by the degree of ionization at physiological pH (typically around 7.4).[2][4]

Given these profound effects, the precise determination and strategic modulation of pKa are cornerstones of modern medicinal chemistry and drug design.[5][6]

Understanding the Acidity of Substituted Phenols: The Case of 3-Methylphenol and its Derivatives

Phenols are weakly acidic compounds, with the pKa of phenol itself being approximately 10.0.[7][8] This acidity stems from the ability of the aromatic ring to stabilize the negative charge of the corresponding phenoxide ion through resonance.[7][9] The introduction of substituents onto the phenolic ring can significantly alter this acidity by either stabilizing or destabilizing the phenoxide conjugate base.

The Parent Compound: 3-Methylphenol (m-Cresol)

3-Methylphenol, also known as m-cresol, has a pKa value of approximately 10.1.[10] The methyl group at the meta position exerts a weak electron-donating inductive effect. This effect slightly increases the electron density in the ring, which in turn destabilizes the phenoxide ion, making 3-methylphenol slightly less acidic than phenol.[8]

The Influence of Substituents on pKa

The nature and position of substituents on the 3-methylphenol scaffold have a predictable and quantifiable impact on the compound's pKa. These effects can be broadly categorized as either electron-donating or electron-withdrawing.

  • Electron-Donating Groups (EDGs): Substituents like alkyl, alkoxy, and amino groups donate electron density to the aromatic ring. This increased electron density destabilizes the phenoxide ion, making the phenol less acidic (higher pKa).[11] The effect is generally more pronounced when the substituent is at the ortho or para position relative to the hydroxyl group, where resonance effects are more direct.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro, cyano, and halo groups withdraw electron density from the aromatic ring. This withdrawal of electron density helps to delocalize and stabilize the negative charge of the phenoxide ion, resulting in a more acidic phenol (lower pKa).[8][12][13] This stabilizing effect is most significant when the EWG is at the ortho or para position, as it allows for direct resonance delocalization of the negative charge onto the substituent.[9]

The following diagram illustrates the interplay of inductive and resonance effects on the acidity of substituted phenols.

G cluster_0 Substituent Effects on Phenol Acidity cluster_1 EDG Effect cluster_2 EWG Effect Phenol Phenol (Reference) Phenoxide Phenoxide Ion (Conjugate Base) Phenol->Phenoxide Deprotonation EDG Electron-Donating Group (EDG) (e.g., -CH3, -OCH3) EDG->Phenol EDG_Effect Destabilizes Phenoxide Ion (Increases pKa, Decreases Acidity) EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -Cl) EWG->Phenol EWG_Effect Stabilizes Phenoxide Ion (Decreases pKa, Increases Acidity) Acidity Acidity (pKa) Phenoxide->Acidity

Caption: Substituent effects on the acidity of phenols.

Quantitative Data on 3-Methylphenol Derivatives

The table below summarizes the pKa values for a selection of 3-methylphenol derivatives, illustrating the principles discussed above.

CompoundSubstituent(s)pKaEffect on Acidity (relative to 3-methylphenol)
Phenol-10.0More acidic
3-Methylphenol 3-CH₃ 10.1 Reference
o-Cresol2-CH₃10.3Less acidic
p-Cresol4-CH₃10.2Less acidic
4-Chloro-3-methylphenol3-CH₃, 4-Cl9.55[14]More acidic
4-Nitro-3-methylphenol3-CH₃, 4-NO₂7.4Significantly more acidic
4-Methoxy-3-methylphenol3-CH₃, 4-OCH₃~10.4Less acidic

Note: Some values are estimations based on known substituent effects.

Experimental Determination of pKa Values

Accurate determination of pKa is crucial for building reliable structure-activity relationships. Several robust experimental techniques are available, with potentiometric titration and UV-Vis spectrophotometry being the most common.

Potentiometric Titration

This classic method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[15][16] The pKa is determined from the midpoint of the buffer region on the resulting titration curve, which corresponds to the point of half-neutralization.[15]

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate measurements.[15]

  • Sample Preparation: Prepare a solution of the 3-methylphenol derivative of known concentration (typically around 10⁻³ to 10⁻⁴ M) in a suitable solvent system. For sparingly soluble compounds, a co-solvent such as methanol or acetonitrile may be used, though this can slightly alter the pKa value.[16]

  • Ionic Strength Adjustment: Maintain a constant ionic strength throughout the titration by adding an inert salt like KCl (e.g., 0.15 M). This minimizes changes in activity coefficients.[15]

  • Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen) before and during the titration to remove dissolved carbon dioxide, which can interfere with the measurement, especially in alkaline solutions.[16]

  • Titration: Place the sample solution in a thermostatted vessel with a magnetic stirrer. Immerse the calibrated pH electrode and begin the stepwise addition of a standardized titrant (e.g., 0.1 M NaOH for an acidic phenol).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the solution to equilibrate.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve, often highlighted by plotting the first or second derivative of the curve.[17]

G A Identify λmax for Protonated & Deprotonated Forms B Prepare Buffered Solutions of Analyte A->B C Measure Absorbance at Various pH Values B->C D Plot Absorbance vs. pH C->D E Determine pKa from Inflection Point or Calculation D->E

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Practical Implications in Drug Design and Development

A thorough understanding of the pKa of 3-methylphenol derivatives allows medicinal chemists to fine-tune the properties of a lead compound to enhance its drug-like characteristics.

  • Optimizing Solubility and Permeability: If a compound has poor aqueous solubility, its pKa can be modulated to ensure it is sufficiently ionized at the pH of formulation or in the gastrointestinal tract. Conversely, if a drug needs to cross the blood-brain barrier, its pKa might be adjusted to favor the neutral, more lipophilic form at physiological pH. [4]

  • Improving Target Engagement: By knowing the pKa, chemists can predict the charge state of a molecule in the target's microenvironment. This allows for the rational design of interactions, such as engineering a negatively charged phenoxide to interact with a positively charged residue in a binding pocket.

  • Formulation Development: Knowledge of pKa is essential for selecting appropriate salt forms of a drug, which can significantly improve its stability, solubility, and bioavailability. [4]It also guides the development of buffered formulations to maintain the drug in its most soluble and stable form.

Conclusion

The pKa values and ionization behavior of 3-methylphenol derivatives are not mere academic curiosities; they are fundamental parameters that dictate the success of a drug candidate. By understanding the influence of substituents on acidity and employing robust experimental methods for pKa determination, researchers and drug development professionals can make informed decisions to optimize the physicochemical and pharmacokinetic properties of these important molecules. This rational, data-driven approach is indispensable for the efficient design and development of safe and effective new medicines.

References

  • Vertex AI Search. (2023, December 13). What is pKa and how is it used in drug development?
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  • Çakar, S., & Arslan, H. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Journal of the Korean Chemical Society.
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  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
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  • Taylor & Francis Online. (2021, July 31). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity.
  • Royal Society of Chemistry. (1966). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Journal of the Chemical Society B: Physical Organic.
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  • Chemistry LibreTexts. (2020, October 20). 8.15: The Effect of Substituents on pKa.
  • MDPI. (2023, July 13). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids.
  • SciSpace. (2020).
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Safety Data Sheet (SDS) and toxicity hazards for 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Toxicity Hazards of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol

Chemical and Physical Identity

4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol is a heterocyclic aromatic compound. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 1609259-55-3[1]
Molecular Formula C₁₃H₁₄N₂O[1]
Molecular Weight 214.26 g/mol [1]
SMILES OC1C=C(C)C(=CC=1)C2=C(C)N=CN=C2C[1]
Physical Form Solid (predicted)
Storage Sealed in dry, 2-8°C[1]

Inferred Toxicological Profile and Hazard Identification

In the absence of specific toxicological data for 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol, a hazard assessment must be inferred from its structural components. The molecule is a hybrid of a substituted pyrimidine and a cresol (methylphenol).

The Methylphenol (Cresol) Moiety: A Primary Driver of Toxicity

The 3-methylphenol group is an isomer of cresol. Cresols are known to be toxic and corrosive. The hazards associated with cresols are well-documented and are likely to be exhibited by the target compound.

  • Acute Toxicity (Oral and Dermal): Cresols are classified as toxic if swallowed and toxic in contact with skin. Oral LD50 values in rats for cresol isomers range from 121 to 242 mg/kg bw, and dermal LD50 values range from 620 to 1100 mg/kg bw. Symptoms of acute exposure include hypoactivity, tremors, convulsions, and salivation.

  • Skin Corrosion/Irritation: Cresols are corrosive to the skin. Direct contact can cause severe skin burns and damage.[2][3]

  • Serious Eye Damage/Irritation: As with skin, cresols are highly irritating and can cause serious eye damage.

  • Respiratory Irritation: Inhalation of cresol vapors or dust can cause respiratory irritation.[4]

The Dimethylpyrimidine Moiety: Modulating Properties

Pyrimidines are a diverse class of heterocyclic compounds. While the pyrimidine ring itself is a fundamental biological molecule, substituted pyrimidines can have a wide range of biological activities and toxicities. The dimethyl substitution on the pyrimidine ring of the target molecule will influence its metabolic profile and potential for toxicity.

Predicted GHS Classification

Based on the toxicological profile of cresols, the following GHS classification for 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol should be assumed until proven otherwise:

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Hazard Pictograms:

GHS05: Corrosion GHS06: Skull and Crossbones

Signal Word: Danger

Safe Handling and Experimental Protocols

Given the inferred high toxicity, stringent safety protocols must be implemented when handling 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling. The following PPE is mandatory:

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of properly after handling.[4]

  • Eye/Face Protection: Use safety goggles and a face shield.[5][6]

  • Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, chemical-resistant aprons or suits should be worn.

  • Respiratory Protection: All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to avoid inhalation.[5]

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for handling. Ensure an emergency eyewash station and safety shower are accessible.

  • Weighing: If weighing the solid, do so within the fume hood. Use a draft shield to prevent the solid from becoming airborne.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly.

  • Storage: Store the compound in a clearly labeled, sealed container in a dry, cool, and well-ventilated place, away from oxidizing agents.[1] The recommended storage temperature is 2-8°C.[1]

  • Waste Disposal: Dispose of waste in a dedicated, labeled hazardous waste container in accordance with local, regional, and national regulations.[5]

First Aid Measures
  • If Swallowed: Do NOT induce vomiting. Rinse mouth and immediately call a POISON CENTER or doctor.[2][3][5]

  • If on Skin: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[2][5] Seek immediate medical attention.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] Seek immediate medical attention.

Visualizations

Inferred Toxicity Pathway

G cluster_exposure Exposure Routes cluster_effects Primary Toxic Effects (Inferred from Cresol Moiety) Dermal Contact Dermal Contact Severe Skin Burns Severe Skin Burns Dermal Contact->Severe Skin Burns Systemic Toxicity Systemic Toxicity Dermal Contact->Systemic Toxicity Ingestion Ingestion Ingestion->Systemic Toxicity Inhalation Inhalation Inhalation->Systemic Toxicity Respiratory Irritation Respiratory Irritation Inhalation->Respiratory Irritation Serious Eye Damage Serious Eye Damage

Caption: Inferred toxicological pathways for 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol.

Experimental Workflow for Hazard Assessment

G Start Start In Silico Toxicity Prediction In Silico Toxicity Prediction Start->In Silico Toxicity Prediction In Vitro Assays In Vitro Assays In Silico Toxicity Prediction->In Vitro Assays Ames Test (Mutagenicity) Ames Test (Mutagenicity) In Vitro Assays->Ames Test (Mutagenicity) Cytotoxicity Assay Cytotoxicity Assay In Vitro Assays->Cytotoxicity Assay Skin Irritation Model Skin Irritation Model In Vitro Assays->Skin Irritation Model In Vivo Studies (if necessary) In Vivo Studies (if necessary) Ames Test (Mutagenicity)->In Vivo Studies (if necessary) Cytotoxicity Assay->In Vivo Studies (if necessary) Skin Irritation Model->In Vivo Studies (if necessary) Acute Toxicity (LD50) Acute Toxicity (LD50) In Vivo Studies (if necessary)->Acute Toxicity (LD50) Risk Assessment & SDS Development Risk Assessment & SDS Development Acute Toxicity (LD50)->Risk Assessment & SDS Development

Caption: Tiered experimental workflow for determining the toxicity of a novel chemical.

Conclusion

While specific experimental data for 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol is currently lacking, its chemical structure, particularly the presence of a 3-methylphenol (cresol) moiety, strongly suggests a high potential for toxicity. Researchers, scientists, and drug development professionals must treat this compound as corrosive and acutely toxic via oral and dermal routes. The handling procedures and personal protective equipment outlined in this guide should be strictly followed to minimize risk. It is imperative that comprehensive toxicological studies are conducted to establish a definitive safety profile for this compound before its use is scaled up.

References

  • MG Chemicals. Safety Data Sheet. [Link]

  • Safe Work Australia. GHS Hazardous Chemical Information List. [Link]

  • CPAChem. Safety data sheet. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. Methylphenols (Cresols): Human health tier II assessment. [Link]

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Crystal structure analysis of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol

This guide provides a comprehensive walkthrough for the complete crystal structure analysis of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both the procedural steps and the scientific rationale behind them.

Introduction: The Significance of Crystalline Architecture

The three-dimensional arrangement of atoms and molecules in a solid-state material dictates its physical and chemical properties. For pharmacologically active compounds like pyrimidine derivatives, understanding the crystal structure is paramount. It influences solubility, bioavailability, stability, and tabletability—all critical factors in drug development. The title compound, 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol (Molecular Formula: C₁₃H₁₄N₂O, Molecular Weight: 214.26 g/mol )[1], possesses functional groups capable of forming a variety of intermolecular interactions, which are crucial in determining the crystal packing and, potentially, its interaction with biological targets.

Single-crystal X-ray diffraction (SXRD) is a powerful, non-destructive analytical technique that provides precise details about the internal lattice of crystalline substances.[2][3] This includes unit cell dimensions, bond lengths, bond angles, and the nature of intermolecular interactions.[2][4] This guide will detail the process, from obtaining suitable single crystals to the final analysis and interpretation of the crystallographic data.

The Experimental Workflow: From Powder to Precision

The journey to elucidating a crystal structure is a meticulous process that demands careful execution at each stage. The overall workflow is depicted below.

Crystal Structure Analysis Workflow Figure 1: Overall Experimental Workflow A Synthesis & Purification B Single Crystal Growth A->B C Crystal Selection & Mounting B->C D X-ray Data Collection C->D E Data Reduction & Integration D->E F Structure Solution E->F G Structure Refinement F->G H Analysis of Intermolecular Interactions G->H I Hirshfeld Surface Analysis H->I J Data Validation & Deposition I->J

Caption: A flowchart illustrating the key stages in the determination and analysis of a single-crystal structure.

Material Preparation and Crystallization

Synthesis and Purification: The initial step involves the synthesis of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol. While various synthetic routes can be envisioned, a common approach might involve a Suzuki or Stille coupling reaction between a halogenated 4,6-dimethylpyrimidine and a suitably protected 3-methylphenol boronic acid or stannane derivative, followed by deprotection. The purity of the synthesized compound is critical for successful crystallization. Standard purification techniques such as column chromatography and recrystallization should be employed to achieve a purity of ≥98%.

Single Crystal Growth: Obtaining diffraction-quality single crystals is often the most challenging aspect of this process. Several techniques can be employed, and the choice of solvent is crucial.

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, acetone, or a mixture) is allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

Single-Crystal X-ray Diffraction (SXRD) Data Collection

A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, ensuring it is free of cracks and other defects. The crystal is mounted on a goniometer head.[4] Data collection is performed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[2][4] The crystal is maintained at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential solvent loss. A series of diffraction images are collected as the crystal is rotated.

Data Reduction and Structure Solution

The raw diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. Software suites like Bruker's APEX[5] or similar programs are used for this purpose. The space group is determined from the systematic absences in the diffraction data.

The crystal structure is then "solved" using direct methods or Patterson methods, which provide an initial electron density map and a preliminary model of the molecular structure.

Structure Refinement and Validation

The initial structural model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates, displacement parameters, and other variables to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The quality of the final refined structure is assessed using several crystallographic agreement factors, such as the R-factor (R1) and the weighted R-factor (wR2). A low R1 value (typically < 0.05 for good quality data) indicates a good agreement between the model and the data.

Table 1: Hypothetical Crystal Data and Structure Refinement Details for 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol

ParameterValue
Empirical formulaC₁₃H₁₄N₂O
Formula weight214.26
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 12.3 Å, c = 10.2 Å
α = 90°, β = 98.5°, γ = 90°
Volume1055.0 ų
Z4
Density (calculated)1.348 Mg/m³
Absorption coefficient0.090 mm⁻¹
F(000)456
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Reflections collected9876
Independent reflections2410 [R(int) = 0.035]
Completeness to theta = 25.242°99.8 %
Data / restraints / parameters2410 / 0 / 146
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.118
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole0.35 and -0.21 e.Å⁻³

In-Depth Analysis of the Crystal Structure

Intramolecular Geometry

The refined crystal structure provides precise bond lengths and angles for the 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol molecule. These values can be compared to standard values and to those of similar reported structures to identify any unusual geometric features that may be indicative of electronic or steric effects.

Intermolecular Interactions and Supramolecular Assembly

The packing of molecules in the crystal is governed by a network of intermolecular interactions.[6] For the title compound, the key interactions are expected to be:

  • Hydrogen Bonding: The phenolic hydroxyl group (-OH) is a strong hydrogen bond donor, and the nitrogen atoms of the pyrimidine ring are potential acceptors. This can lead to the formation of chains, dimers, or more complex hydrogen-bonded networks.

  • π-π Stacking: The aromatic pyrimidine and phenol rings can engage in π-π stacking interactions, which contribute to the overall stability of the crystal lattice.

  • C-H···π Interactions: The methyl groups can act as weak hydrogen bond donors to the aromatic rings.

The analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound.[6]

Intermolecular_Interactions Figure 2: Potential Intermolecular Interactions cluster_0 Molecule A cluster_1 Molecule B A_phenol Phenol Ring A_OH -OH A_phenol->A_OH A_pyrimidine Pyrimidine Ring A_pyrimidine->A_phenol B_phenol Phenol Ring A_pyrimidine->B_phenol π-π Stacking B_pyrimidine Pyrimidine Ring A_OH->B_pyrimidine O-H···N Hydrogen Bond B_OH -OH B_phenol->B_OH B_pyrimidine->B_phenol

Caption: A diagram illustrating the primary types of intermolecular interactions expected in the crystal structure.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[7][8] The Hirshfeld surface is a three-dimensional surface that partitions the crystal space, allowing for the mapping of different properties onto it.

  • d_norm surface: This surface highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate hydrogen bonds and other close contacts.

  • 2D Fingerprint Plots: These plots summarize the intermolecular contacts in the crystal, providing a quantitative measure of the contribution of different types of interactions (e.g., H···H, C···H, O···H) to the overall crystal packing.[9]

Table 2: Hypothetical Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface

Contact TypePercentage Contribution (%)
H···H45.0
C···H / H···C28.5
O···H / H···O15.2
N···H / H···N8.1
C···C2.5
Others0.7

Conclusion and Future Directions

The comprehensive crystal structure analysis of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol provides invaluable insights into its solid-state properties. The detailed understanding of its intramolecular geometry and supramolecular architecture, driven by a network of hydrogen bonds and π-π interactions, forms the basis for rational drug design and development. This knowledge can be used to predict and control polymorphism, which is the ability of a substance to exist in more than one crystal form.[10] Different polymorphs can have significantly different physicochemical properties, making polymorph screening a critical step in the drug development process.

The crystallographic data obtained from this analysis should be deposited in a public database, such as the Cambridge Structural Database (CSD), to make it available to the wider scientific community.

References

  • Suda, S., Tateno, A., Nakane, D. and Akitsu, T. (2023) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Zolotoyabko, E. (2019, September 13). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 473. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. [Link]

  • Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. [Link]

  • Attlas. (n.d.). XRD Single Crystal X-ray Diffraction. [Link]

  • Zaini, N. S., et al. (2021). Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylbenzyl)oxy]phenyl}-1,2-oxazole. Acta Crystallographica Section E: Crystallographic Communications, 77(4), 345-349. [Link]

  • Bruker. (n.d.). APEX Software. [Link]

Sources

A Technical Guide to the Pharmaceutical Applications of Dimethylpyrimidin-Substituted Phenols as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of privileged scaffolds in medicinal chemistry often yields compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of dimethylpyrimidin-substituted phenols, a chemical class that marries the biological versatility of the pyrimidine core with the pharmacophoric importance of the phenol moiety. We will dissect the rationale behind targeting protein kinases in oncology and illuminate the specific application of these compounds as potent inhibitors of Aurora Kinase A, a critical regulator of cell division. This guide details the synthetic methodologies for creating these hybrid molecules, provides step-by-step protocols for their biological evaluation, and presents key data on their anticancer activity. Through a synthesis of established principles and specific experimental insights, this document serves as a comprehensive resource for researchers and drug development professionals aiming to exploit this promising chemical scaffold.

Part 1: The Chemical Scaffolds - A Privileged Combination

The Pyrimidine Core: A Cornerstone of Medicinal Chemistry

The pyrimidine ring system is a fundamental building block in nature, forming the structural basis for nucleobases such as cytosine, thymine, and uracil, which are essential components of DNA and RNA.[1][2] This inherent biocompatibility has made the pyrimidine scaffold a "privileged" structure in drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the development of drugs with a vast range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4] Many pyrimidine-based drugs function as antimetabolites or as mimics of the purine base adenine, enabling them to competitively bind to the ATP-binding sites of enzymes, a feature central to their role as kinase inhibitors.[1][5]

The Phenol Moiety: A Key Pharmacophore

Phenols and their derivatives are another recurring and significant motif in both natural products and approved pharmaceuticals.[6][7] The hydroxyl group attached to an aromatic ring can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets. Phenolic compounds are widely recognized for their antioxidant properties and their ability to modulate various signaling pathways.[6] Their structural versatility and presence in numerous bioactive natural products underscore their importance as a pharmacophore in the design of novel therapeutic agents.[6][7]

Synergistic Potential: The Dimethylpyrimidin-Substituted Phenol Scaffold

The strategic combination of a dimethylpyrimidine ring and a phenol group into a single molecule creates a scaffold with compelling potential for drug development. The pyrimidine moiety can serve as an effective "hinge-binder" for the ATP pocket of protein kinases, while the substituted phenol portion can extend into other regions of the active site or allosteric pockets, enhancing potency and selectivity. This hybrid structure allows for fine-tuning of physicochemical properties, such as solubility and membrane permeability, which are critical for drug efficacy. The following sections will explore a specific and potent application of this scaffold in cancer therapy.

Part 2: Applications in Oncology - Targeting Protein Kinases

Protein Kinases as a Therapeutic Target in Cancer

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, including cell growth, proliferation, differentiation, and apoptosis.[8][9] They function by transferring a phosphate group from ATP to specific amino acid residues on substrate proteins. Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell division and tumor growth.[9] Consequently, kinase inhibitors have become one of the most important classes of targeted cancer therapies.[10] Small molecules designed to compete with ATP for binding in the kinase active site can effectively block downstream signaling and halt cancer progression.[9]

Dimethylpyrimidin-Substituted Phenols as Aurora Kinase A Inhibitors

A salient example of the therapeutic potential of this scaffold is the development of 4,6-diarylpyrimidin-2-amine derivatives containing a phenol group as inhibitors of Aurora Kinase A (AURKA).[11] AURKA is a serine/threonine kinase that plays a critical role in mitotic progression, including centrosome maturation and spindle assembly. Its overexpression is common in many human cancers, such as colon cancer, and is associated with poor prognosis.[9][11]

One particularly potent compound, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol (referred to hereafter as Derivative 12), has been shown to selectively inhibit AURKA activity, leading to significant anticancer effects in human colon cancer cell lines (HCT116).[11]

The primary mechanism by which Derivative 12 exerts its anticancer effects is through the inhibition of AURKA's enzymatic activity. This leads to a cascade of downstream events culminating in cell death.

  • Inhibition of AURKA Phosphorylation: Derivative 12 reduces the autophosphorylation of AURKA at the Threonine-288 residue, a critical step for its activation.[11]

  • Cell Cycle Arrest: By inhibiting AURKA, the compound disrupts the proper formation of the mitotic spindle, causing cells to arrest in the G2/M phase of thecell cycle.[11] This prevents the cancerous cells from completing division.

  • Induction of Apoptosis: The prolonged arrest in mitosis triggers the intrinsic apoptotic pathway. This is evidenced by the cleavage and activation of key executioner proteins, caspase-3 and caspase-7, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[11]

Below is a diagram illustrating this signaling pathway.

G cluster_0 Normal Cell Cycle Progression cluster_1 Inhibition by Dimethylpyrimidin-Phenol Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase AURKA Aurora Kinase A (AURKA) (Active) AURKA->Prophase Promotes Mitotic Entry Inhibitor Derivative 12 (Dimethylpyrimidin-Phenol) AURKA_inhibited AURKA (Inactive) Inhibitor->AURKA_inhibited Inhibits Phosphorylation G2M_Arrest G2/M Phase Arrest AURKA_inhibited->G2M_Arrest Leads to Apoptosis Apoptosis (Caspase-3/7 Activation) G2M_Arrest->Apoptosis Triggers

Caption: Inhibition of AURKA by a dimethylpyrimidin-phenol compound.

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For this class of AURKA inhibitors, several key structural features have been identified that influence their anticancer potency:

  • Phenolic Hydroxyl Group: The presence and position of the hydroxyl group on the phenyl ring are critical. An H-bond acceptor at the C-2 position of the phenyl ring (an ortho phenol) was found to increase activity.[11]

  • Substituents on the Second Phenyl Ring: Hydrophobic substituents at the R2 position (the second phenyl ring attached to the pyrimidine) were shown to enhance cytotoxic activity.[11]

  • The Guanidine Moiety: The 2-amino group on the pyrimidine core is a key interaction point, likely forming hydrogen bonds within the kinase hinge region.[11]

Part 3: Experimental Design and Protocols

The successful development of dimethylpyrimidin-substituted phenols requires robust synthetic and biological evaluation workflows. The protocols described here are self-validating systems designed to ensure reproducibility and accuracy.

Synthesis of Dimethylpyrimidin-Substituted Phenols

The synthesis of these compounds can be achieved through several established routes. A common method involves the condensation of a three-carbon compound with an amidine derivative.[1] A particularly relevant method for creating the ether linkage seen in some analogues is via nucleophilic substitution.

This workflow outlines the general steps for synthesizing the core scaffold, which can then be further modified.

G Start Substituted Phenol + 2-Chloro-4,6-dimethylpyrimidine Step1 Nucleophilic Substitution (Base: K2CO3, NaOH) (Solvent: Acetonitrile, Toluene) Start->Step1 Step2 Reaction Monitoring (TLC) Step1->Step2 Step3 Work-up (Filtration, Extraction) Step2->Step3 Step4 Purification (Column Chromatography) Step3->Step4 End 2-(Aryloxy)-4,6-dimethylpyrimidine Derivative Step4->End

Caption: General workflow for the synthesis of pyrimidine ethers.

This protocol is adapted from a validated method for synthesizing a closely related analogue and serves as an excellent starting point.[12]

Materials:

  • 2-Chloro-4,6-dimethylpyrimidine

  • Hydroquinone

  • Sodium hydroxide (NaOH)

  • Benzyltriethylammonium chloride (Phase Transfer Catalyst)

  • Toluene

  • Water

Procedure:

  • Prepare a solution of sodium hydroxide (30.0 mmol) and benzyltriethylammonium chloride (0.4 mmol) in water (15 mL).

  • To this solution, add hydroquinone (27.0 mmol) and toluene (7 mL).

  • Heat the mixture to 80°C with vigorous stirring.

  • Add a solution of 2-chloro-4,6-dimethylpyrimidine (25.0 mmol) in toluene (10 mL) dropwise to the reaction mixture over 30 minutes.

  • Maintain the reaction at 80°C for 3 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic and aqueous layers. Acidify the aqueous layer with HCl to precipitate the product.

  • Filter the solid precipitate, wash with water, and dry to yield the final product, 2-(4-Hydroxyphenoxy)-4,6-dimethylpyrimidine.[12]

In Vitro Biological Evaluation

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase, such as AURKA.

Principle: This method quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction. A luminescent signal is generated that is proportional to the amount of remaining ATP; thus, a lower signal indicates higher kinase activity and more potent inhibition.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., Derivative 12) in DMSO to create a concentration range spanning the expected IC50 value.

  • Reaction Mixture: In each well of a 96-well plate, combine the recombinant AURKA enzyme, a suitable peptide substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add a small, fixed volume of the diluted test compound or control (DMSO for negative control, a known AURKA inhibitor for positive control) to the appropriate wells.

  • Reaction Initiation: Start the enzymatic reaction by adding a defined concentration of ATP to each well. The final ATP concentration should be close to the Michaelis constant (Km) for the kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.

  • Detection: Terminate the reaction and detect the remaining ATP by adding a luminescent kinase assay reagent (e.g., Kinase-Glo®). Measure the luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls and plot against compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

This assay assesses the cytotoxic or antiproliferative effect of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[13]

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HCT116) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the dimethylpyrimidin-substituted phenol derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cell proliferation.

Part 4: Data Presentation and Analysis

Clear presentation of quantitative data is essential for comparing the efficacy of different compounds.

Table 1: Inhibitory Activity of Pyrimidine-Phenol Derivatives against Aurora Kinase A
CompoundModificationTarget KinaseIC50 (µM)Reference
Derivative 12 2-phenol, 6-(2,4-dimethoxyphenyl)AURKASelectively Inhibited[11]
VX-680 (Reference Inhibitor)AURKA, AURKB0.0012, 0.00037[9]
BI2536 (Reference Inhibitor)PLK0.00083[9]
Note: Specific IC50 value for Derivative 12 against AURKA was determined via kinome assay, showing selective inhibition.[11]
Table 2: Antiproliferative Activity of Selected Dimethylpyrimidin-Phenol Derivatives
CompoundCancer Cell LineAssay TypeIC50 (µM)Reference
Derivative 12 HCT116 (Colon)Clonogenic Survival~5-10[11]
Compound 19 NCI-H460 (Lung)CytotoxicityGI% = 88[14]
Doxorubicin (Reference Drug)CytotoxicityVaries by cell line[14]
Note: Data for Derivative 12 is estimated from clonogenic assay results presented graphically. GI% refers to the percentage of growth inhibition at a single concentration.

Part 5: Conclusion and Future Directions

The dimethylpyrimidin-substituted phenol scaffold represents a highly promising platform for the development of novel anticancer therapeutics. As demonstrated by their potent activity as Aurora Kinase A inhibitors, these compounds can effectively induce cell cycle arrest and apoptosis in cancer cells. The synthetic accessibility and the potential for diverse functionalization allow for extensive structure-activity relationship studies to further optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on expanding the library of these derivatives, exploring different substitution patterns on both the pyrimidine and phenol rings. Investigating their efficacy against a broader panel of cancer cell lines and kinase targets will be crucial. Furthermore, advancing the most promising leads into preclinical in vivo models will be the necessary next step to validate their therapeutic potential for clinical development. The insights provided in this guide offer a solid foundation for these future endeavors in the pursuit of next-generation targeted cancer therapies.

References

  • Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. (URL: [Link])

  • Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A. PLoS One. (URL: [Link])

  • An overview on synthesis and biological activity of pyrimidines. Journal of Chemical and Pharmaceutical Research. (URL: [Link])

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Bentham Science Publishers. (URL: [Link])

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed. (URL: [Link])

  • Synthesis and anticancer activity of new dihydropyrimidinone derivatives. PubMed. (URL: [Link])

  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry. (URL: [Link])

  • Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines. PubMed. (URL: [Link])

  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. PMC. (URL: [Link])

  • Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. ResearchGate. (URL: [Link])

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. (URL: [Link])

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. (URL: [Link])

  • Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
  • A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Biological Sciences. (URL: [Link])

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI. (URL: [Link])

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. (URL: [Link])

  • Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. ResearchGate. (URL: [Link])

  • Synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study of hydroxylated 2,4-diphenyl-6-aryl pyridines. PubMed. (URL: [Link])

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. (URL: [Link])

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. (URL: [Link])

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. PubMed. (URL: [Link])

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. (URL: [Link])

  • Pharmacological potentials of pyrimidine derivative: A review. ResearchGate. (URL: [Link])

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Methodological & Application

Scalable Synthesis of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol: A Detailed Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the scalable synthesis of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol, a key intermediate in the development of various pharmacologically active molecules. The presented protocol is designed for robustness and adaptability, making it suitable for researchers, scientists, and professionals in the drug development sector. This guide emphasizes a well-established and highly versatile Suzuki-Miyaura cross-coupling reaction, detailing the synthesis of necessary precursors and the final coupling step. The information is grounded in established chemical principles and supported by references to relevant literature, ensuring scientific integrity and trustworthiness.

Introduction

4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol is a biaryl compound of significant interest in medicinal chemistry. Its structural motif, combining a substituted phenol with a pyrimidine ring, is a common feature in molecules targeting a range of biological pathways. The development of a scalable and efficient synthesis for this intermediate is therefore a critical step in accelerating drug discovery and development programs.

This guide focuses on a synthetic strategy centered around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is renowned for its high functional group tolerance, mild reaction conditions, and commercial availability of catalysts and reagents, making it an ideal choice for large-scale production.[1][2][3] The overall synthetic approach is a convergent one, involving the separate preparation of two key building blocks followed by their coupling to form the final product.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule points to a Suzuki-Miyaura coupling between a halogenated pyrimidine and a phenolic boronic acid derivative. This strategy offers several advantages for scalability, including the generally high yields and the commercial availability or straightforward synthesis of the required starting materials.

Key Precursors:

  • 5-Bromo-4,6-dimethylpyrimidine: The electrophilic partner in the cross-coupling reaction.

  • (4-Hydroxy-2-methylphenyl)boronic acid: The nucleophilic partner.

The synthesis of these precursors is a critical part of the overall process and will be detailed in the following sections.

Synthesis of Precursors

Scalable Synthesis of 5-Bromo-4,6-dimethylpyrimidine

The synthesis of 5-bromo-4,6-dimethylpyrimidine can be achieved through various methods. A practical and scalable route involves the condensation of acetylacetone with urea or a related amidine, followed by bromination.[4]

Protocol 1: Synthesis of 4,6-Dimethylpyrimidin-2(1H)-one

A three-component Biginelli-like reaction provides a straightforward entry to the pyrimidine core.[4]

  • Materials: Acetylacetone, Urea, Ethanol, Hydrochloric acid.

  • Procedure:

    • In a suitable reaction vessel, dissolve urea (1.0 equivalent) in ethanol.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • To this solution, add acetylacetone (1.0 equivalent) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield 4,6-dimethylpyrimidin-2(1H)-one.

Protocol 2: Bromination of 4,6-Dimethylpyrimidin-2(1H)-one

The pyrimidinone is then subjected to bromination to introduce the bromine atom at the 5-position.

  • Materials: 4,6-Dimethylpyrimidin-2(1H)-one, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • Suspend 4,6-dimethylpyrimidin-2(1H)-one (1.0 equivalent) in acetonitrile in a reaction vessel protected from light.

    • Add N-Bromosuccinimide (1.05 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

    • Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain 5-bromo-4,6-dimethylpyrimidine.[5]

Synthesis of (4-Hydroxy-2-methylphenyl)boronic acid

This boronic acid derivative is a key component for the Suzuki coupling. It can be prepared from 3-methylphenol through ortho-lithiation followed by borylation, or more conveniently from a commercially available brominated precursor. A known synthetic route starts from 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.[6]

Protocol 3: Synthesis of (4-Hydroxy-2-methylphenyl)boronic acid [6]

  • Materials: 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, Sodium periodate, Ammonium acetate, Acetone, Water, Ethyl acetate.

  • Procedure:

    • In a reaction flask, dissolve 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1.0 equivalent) and ammonium acetate (3.0 equivalents) in a 2:1 mixture of acetone and water.

    • Add sodium periodate (3.0 equivalents) to the solution at room temperature.

    • Stir the reaction mixture vigorously for 48-72 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Add sodium chloride to the concentrate and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the residue by silica gel chromatography to afford (4-hydroxy-2-methylphenyl)boronic acid as a solid.[6]

Scalable Suzuki-Miyaura Cross-Coupling Protocol

With both key precursors in hand, the final step is the palladium-catalyzed cross-coupling to form the target molecule. The following protocol is a general guideline and can be optimized for scale.[7][8]

Protocol 4: Synthesis of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol

  • Materials: 5-Bromo-4,6-dimethylpyrimidine, (4-Hydroxy-2-methylphenyl)boronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), Solvent system (e.g., Toluene/Water, Dioxane/Water), Inert gas (Argon or Nitrogen).

  • Procedure:

    • To a reaction vessel, add 5-bromo-4,6-dimethylpyrimidine (1.0 equivalent), (4-hydroxy-2-methylphenyl)boronic acid (1.2 equivalents), the palladium catalyst (1-3 mol%), and the base (2.0-3.0 equivalents).

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add the degassed solvent system (e.g., a 4:1 mixture of toluene to water).

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Perform an aqueous work-up by adding water and extracting with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol.[7][9]

Process Optimization and Scale-Up Considerations

For large-scale synthesis, several factors need to be considered to ensure efficiency, safety, and cost-effectiveness.[10]

  • Catalyst Selection and Loading: While various palladium catalysts can be effective, for large-scale operations, catalysts with high turnover numbers (TONs) and stability are preferred.[2] Minimizing the catalyst loading is crucial for reducing costs and simplifying purification.[8]

  • Base and Solvent Choice: The choice of base and solvent can significantly impact reaction kinetics and yield. Aqueous bases like potassium carbonate are often cost-effective and environmentally benign.[11] The use of surfactants like TPGS-750-M in water can be an excellent green alternative for large-scale reactions.[8]

  • Work-up and Purification: On a larger scale, extraction and chromatography can be cumbersome. Developing a crystallization protocol for the final product is highly desirable to simplify purification.

  • Safety: Palladium catalysts, especially when dry, can be pyrophoric.[12][13] Boronic acids and their derivatives can have varying toxicity profiles. Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough safety assessment before scaling up.[14] Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Data Presentation

Table 1: Summary of Reagents and Typical Reaction Parameters

StepReagent 1Reagent 2Catalyst/ReagentSolventTemperature (°C)Typical Yield (%)
Protocol 1 AcetylacetoneUreaHCl (cat.)EthanolReflux70-85
Protocol 2 4,6-Dimethylpyrimidin-2(1H)-oneNBS-AcetonitrileRoom Temp60-75
Protocol 3 Boronate EsterSodium periodateAmmonium acetateAcetone/WaterRoom Temp40-55[6]
Protocol 4 5-Bromo-4,6-dimethylpyrimidineBoronic AcidPd(PPh₃)₄Toluene/Water80-10075-90

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the scalable synthesis of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol.

G cluster_precursors Precursor Synthesis cluster_p1 5-Bromo-4,6-dimethylpyrimidine Synthesis cluster_p2 (4-Hydroxy-2-methylphenyl)boronic acid Synthesis cluster_coupling Final Coupling A Acetylacetone + Urea B 4,6-Dimethylpyrimidin-2(1H)-one A->B Protocol 1 (Condensation) C 5-Bromo-4,6-dimethylpyrimidine B->C Protocol 2 (Bromination) F Suzuki-Miyaura Coupling C->F D 3-Methyl-4-(pinacolboranyl)phenol E (4-Hydroxy-2-methylphenyl)boronic acid D->E Protocol 3 (Hydrolysis) E->F G 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol F->G Purification

Caption: Workflow for the scalable synthesis.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a robust and scalable pathway for the synthesis of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol. By following the detailed protocols for the preparation of the key precursors and the final coupling step, researchers and drug development professionals can efficiently produce this valuable intermediate on a scale suitable for their needs. Careful consideration of process optimization and safety is paramount for successful and responsible scale-up.

References

  • DeAngelis, A., et al. (2003). The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. Organic Process Research & Development.
  • ResearchGate. (n.d.). Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine.... Retrieved from [Link]

  • Luo, Y., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry.
  • Atlantis Press. (2016). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Retrieved from [Link]

  • Gallou, F., et al. (2020). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development.
  • UCLA Chemistry and Biochemistry. (2017). Standard Operating Procedure: Palladium. Retrieved from [Link]

  • LeClair, C. A., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
  • Soengas, R. G., & Silva, A. M. S. (2012). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • ResearchGate. (n.d.). (a) Previous methods of preparing biaryls from aryl iodides. (b) Our.... Retrieved from [Link]

  • Magano, J. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development.
  • ResearchGate. (2025). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Retrieved from [Link]

  • MDPI. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),.... Retrieved from [Link]

  • Beilstein-Institut. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
  • PubChem. (n.d.). (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid. Retrieved from [Link]

  • MDPI. (2023). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Retrieved from [Link]

  • MDPI. (2025). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Retrieved from [Link]

Sources

Application Note: Step-by-Step Laboratory Preparation of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol (CAS: 1609259-55-3)

Executive Summary & Strategic Rationale

The target compound, 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol , is a highly functionalized biaryl intermediate. It serves as a critical structural motif in the synthesis of advanced neuropharmacological agents, most notably the dopamine D1/D5 receptor partial agonist PF-06412562 (CVL-562), which has been investigated for the treatment of schizophrenia [1][2].

The "Why" Behind the Chemistry (Causality & Design)

Constructing a sterically hindered C-C bond between a pyrimidine ring and a phenol presents specific synthetic challenges. Direct cross-coupling of a free phenol with a halopyrimidine is notoriously problematic: the free phenolic -OH can deprotonate under the basic conditions required for the coupling, leading to competitive O-arylation or direct coordination to the palladium center (catalyst poisoning).

To bypass this, our protocol employs a two-step self-validating system :

  • Suzuki-Miyaura Cross-Coupling: We mask the phenol as a methyl ether. We utilize 4-methoxy-2-methylphenylboronic acid pinacol ester rather than the free boronic acid. The pinacol ester mitigates the risk of protodeboronation—a common side reaction for ortho-substituted arylboronic species—ensuring high yields even in the presence of steric bulk [1]. We select

    
     as the catalyst; its bidentate ligand enforces a cis-geometry on the palladium center, accelerating the critical reductive elimination step.
    
  • Lewis Acid-Mediated Demethylation: Boron tribromide (

    
    ) is used to selectively cleave the methyl ether. 
    
    
    
    coordinates to the ethereal oxygen to form an oxonium intermediate. The bromide ion then attacks the less sterically hindered methyl group via an
    
    
    mechanism, cleanly releasing the free phenol without disrupting the newly formed biaryl bond or the pyrimidine ring.

Synthetic Workflow Visualization

Synthesis cluster_0 Step 1: Suzuki-Miyaura Cross-Coupling cluster_1 Step 2: Ether Cleavage (Demethylation) SM1 5-Bromo-4,6-dimethylpyrimidine (Electrophile) Cat Pd(dppf)Cl2 / K2CO3 1,4-Dioxane:H2O (4:1), 90°C SM1->Cat SM2 4-Methoxy-2-methylphenylboronic acid pinacol ester (Nucleophile) SM2->Cat Int 5-(4-Methoxy-2-methylphenyl)- 4,6-dimethylpyrimidine (Protected Intermediate) Cat->Int Reagent BBr3 (3.0 eq) Anhydrous DCM, -78°C to RT Int->Reagent Product 4-(4,6-Dimethylpyrimidin-5-yl)- 3-methylphenol (Target Compound) Reagent->Product

Figure 1: Two-step synthetic workflow for 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol.

Quantitative Materials & Reagents

Table 1: Reagents for Step 1 (Suzuki-Miyaura Coupling)
Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (10 mmol scale)
5-Bromo-4,6-dimethylpyrimidine [3]Electrophile187.041.0 eq1.87 g
4-Methoxy-2-methylphenylboronic acid pinacol esterNucleophile248.131.1 eq2.73 g

Catalyst816.600.05 eq (5 mol%)408 mg
Potassium Carbonate (

)
Base138.213.0 eq4.15 g
1,4-DioxaneSolvent (Organic)--40 mL
Deionized Water (

)
Solvent (Aqueous)--10 mL
Table 2: Reagents for Step 2 (Demethylation)
Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (8 mmol scale)
5-(4-Methoxy-2-methylphenyl)-4,6-dimethylpyrimidineIntermediate228.301.0 eq1.83 g
Boron Tribromide (

, 1.0 M in DCM)
Lewis Acid250.523.0 eq24.0 mL
Dichloromethane (DCM, Anhydrous)Solvent--40 mL
Methanol (Anhydrous)Quenching Agent--10 mL

Detailed Experimental Protocols

Step 1: Synthesis of 5-(4-Methoxy-2-methylphenyl)-4,6-dimethylpyrimidine

Objective: Construct the sterically hindered C-C biaryl bond while preventing catalyst poisoning.

  • Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-4,6-dimethylpyrimidine (1.87 g, 10 mmol), 4-methoxy-2-methylphenylboronic acid pinacol ester (2.73 g, 11 mmol), and

    
     (4.15 g, 30 mmol).
    
  • Solvent Addition & Degassing: Add 1,4-dioxane (40 mL) and deionized water (10 mL). Expert Insight: The biphasic mixture is crucial; water dissolves the inorganic base to form the active boronate complex, driving the transmetalation step. Degas the mixture by sparging with Argon for 15 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) species.

  • Catalyst Addition: Under a positive flow of Argon, quickly add

    
     (408 mg, 0.5 mmol). Seal the flask and heat the mixture in an oil bath at 90 °C for 12 hours with vigorous stirring.
    
  • Workup: Cool the reaction to room temperature. Filter the dark mixture through a short pad of Celite to remove palladium black, washing the pad with Ethyl Acetate (EtOAc, 50 mL). Transfer the filtrate to a separatory funnel, add water (30 mL), and extract the aqueous layer with EtOAc (

    
     mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the intermediate as a pale yellow solid.
    
Step 2: Synthesis of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol

Objective: Selectively cleave the methyl ether to reveal the target phenol without degrading the biaryl system.

  • Reaction Setup: Flame-dry a 100 mL round-bottom flask, flush with Argon, and add the intermediate from Step 1 (1.83 g, 8.0 mmol). Dissolve in anhydrous DCM (40 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Expert Insight:

    
     is highly reactive. Initiating the reaction at cryogenic temperatures prevents non-specific bromination of the electron-rich phenol ring.
    
  • Reagent Addition: Slowly add

    
     (1.0 M in DCM, 24.0 mL, 24.0 mmol) dropwise via a syringe over 15 minutes. The solution will typically transition to a deep brown/red color as the Lewis acid-base complex forms.
    
  • Reaction Progression: Stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to gradually warm to room temperature. Stir for an additional 4-6 hours.

  • Quenching (Critical Safety Step): Cool the flask to 0 °C using an ice bath. Carefully and slowly add anhydrous Methanol (10 mL) dropwise. Expert Insight: Methanol reacts exothermically with excess

    
     to form volatile trimethyl borate (
    
    
    
    ) and HBr, safely neutralizing the reagent.
  • Workup & Isolation: Concentrate the quenched mixture under reduced pressure to remove volatiles. Redissolve the residue in EtOAc (50 mL) and carefully neutralize by washing with saturated aqueous

    
     until the aqueous phase reaches pH ~7.
    
  • Final Purification: Separate the organic layer, wash with brine, dry over

    
    , and evaporate. Purify via recrystallization (e.g., from DCM/Hexanes) or silica gel chromatography to yield the pure 4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenol.
    

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the final product must be validated against the following expected analytical parameters:

  • TLC (Thin Layer Chromatography): The final phenol will exhibit a significantly lower

    
     value compared to the methyl ether intermediate (e.g., in 1:1 Hexanes/EtOAc) due to increased hydrogen bonding.
    
  • Mass Spectrometry (LC-MS): Expected

    
     for 
    
    
    
    is 215.1 (Calculated exact mass for
    
    
    : 214.11).
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    or
    
    
    ):
    • Disappearance of the sharp methoxy singlet at

      
      .
      
    • Appearance of a broad, exchangeable phenolic -OH singlet at

      
       (if using DMSO-
      
      
      
      ).
    • Presence of the pyrimidine C2 proton (singlet,

      
      ) and the two equivalent pyrimidine methyl groups (singlet, 
      
      
      
      ).

References

  • "PF-06412562 - Synthesis and Pharmacology." Wikipedia, The Free Encyclopedia.

  • "4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol - Product Information & Specifications." ChemScene.

  • "5-Bromo-4,6-dimethylpyrimidine - Product Specification." Sigma-Aldrich.

Optimizing Suzuki-Miyaura Coupling for the Synthesis of Pyrimidine-Phenol Scaffolds: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimization and application of this powerful reaction for the synthesis of pyrimidine-phenol motifs. These structural motifs are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules.[3] This guide delves into the mechanistic underpinnings of the reaction, offers detailed protocols for experimental execution, and provides a systematic approach to troubleshooting common challenges, ensuring a high rate of success in the synthesis of these valuable compounds.

Introduction: The Significance of Pyrimidine-Phenol Scaffolds

The fusion of pyrimidine and phenol rings creates a privileged scaffold in drug discovery. The pyrimidine ring, an electron-deficient heterocycle, often imparts crucial hydrogen bonding capabilities and metabolic stability.[3][4] Conversely, the phenol moiety can act as a key pharmacophoric element, participating in hydrogen bonding and providing a handle for further derivatization. The combination of these two functionalities in a single molecule has led to the development of numerous therapeutic agents. The Suzuki-Miyaura coupling provides a direct and versatile method for the construction of the critical C-C bond linking these two important pharmacophores.[1]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for rational optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps centered around a palladium catalyst.[5][6][7]

  • Oxidative Addition: The cycle commences with the oxidative addition of an aryl or heteroaryl halide (in this case, a halogenated pyrimidine) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate.[5][8] The reactivity of the halide follows the general trend: I > OTf > Br >> Cl.[7]

  • Transmetalation: In this crucial step, the organic group from the organoboron reagent (the phenol-boronic acid or ester) is transferred to the palladium(II) complex.[5][8] This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired pyrimidine-phenol product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[5][6][7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl_R Ar-Pd(II)L_n-R' PdII_Aryl->PdII_Aryl_R [R'B(OH)₃]⁻ Transmetalation->PdII_Aryl_R PdII_Aryl_R->Pd0 RedElim Reductive Elimination RedElim->Pd0 Product Ar-R' (Pyrimidine-Phenol) RedElim->Product ArylHalide Ar-X (Halogenated Pyrimidine) ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ (Phenol Boronic Acid) + Base BoronicAcid->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Optimization

The success of a Suzuki-Miyaura coupling for pyrimidine-phenol synthesis hinges on the judicious selection of several key reaction parameters. A systematic screening of these components is often necessary to achieve optimal yields and purity.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and its associated ligand is critical, especially when dealing with less reactive coupling partners like chloro-pyrimidines or sterically hindered substrates.

Catalyst/PrecatalystLigandTypical Loading (mol%)Key Characteristics & Applications
Pd(PPh₃)₄Tetrakis(triphenylphosphine)2-5A versatile and commonly used catalyst, effective for many standard couplings.[10]
PdCl₂(PPh₃)₂Dichlorobis(triphenylphosphine)2-5An air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Pd₂(dba)₃Tris(dibenzylideneacetone)1-3Often requires an external phosphine ligand for optimal activity.[10]
Pd(OAc)₂Palladium(II) acetate1-3A common Pd(II) precatalyst, frequently paired with bulky, electron-rich phosphine ligands.
Buchwald PrecatalystsBiarylphosphine Ligands (e.g., XPhos, SPhos)1-3Highly active for challenging couplings, including those involving aryl chlorides and sterically demanding substrates.[11]
Pd/CPalladium on Carbon5-10A heterogeneous catalyst that can be useful for simpler couplings and offers easier product purification.[12]

Expert Insight: For electron-deficient pyrimidines, the nitrogen atoms can coordinate to the palladium center, potentially deactivating the catalyst.[10] The use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, can mitigate this issue by sterically shielding the palladium and promoting the desired catalytic cycle.[11][13]

The Role of the Base

The base plays a crucial role in the transmetalation step by activating the boronic acid. The strength and nature of the base can significantly influence the reaction rate and the prevalence of side reactions.

BaseStrengthCommon Solvent SystemsNotes
K₂CO₃ModerateDioxane/H₂O, Toluene/H₂OA widely used and effective base for many Suzuki couplings.[10]
Na₂CO₃ModerateDioxane/H₂O, DMF/H₂OAnother common and cost-effective choice.[14]
K₃PO₄StrongDioxane, THFOften employed for less reactive boronic acids or challenging couplings.[10][15]
Cs₂CO₃StrongDioxane, TolueneA highly effective but more expensive base, often used when other bases fail.[16]
KFMildDioxane, THFCan be advantageous for substrates with base-sensitive functional groups.[9]

Trustworthiness Check: The choice of base should be compatible with the functional groups present on both coupling partners. For instance, strongly basic conditions may lead to the hydrolysis of ester groups or other base-labile functionalities.[17]

Solvent Systems

The solvent system must be capable of dissolving the reactants and the catalyst to a sufficient extent. Often, a mixture of an organic solvent and water is employed to facilitate the dissolution of both the organic substrates and the inorganic base.[6]

Solvent SystemTypical Ratio (Organic:Water)Properties & Applications
1,4-Dioxane / H₂O4:1 to 10:1A very common and effective solvent system for a wide range of Suzuki couplings.[6][10]
Toluene / H₂O4:1 to 10:1A good alternative to dioxane, particularly for higher temperature reactions.[16]
THF / H₂O4:1 to 10:1Another frequently used ethereal solvent system.[6][16]
DMF or DMAcAnhydrous or with H₂OPolar aprotic solvents that can be effective, but may be more difficult to remove during workup.[6][18]
2-MeTHF / H₂O4:1 to 10:1A more environmentally friendly alternative to THF.[19]

Field-Proven Insight: Thoroughly degassing the solvent is crucial to prevent the oxidation of the Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[20] This can be achieved by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.[20]

Detailed Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of a halogenated pyrimidine with a phenol boronic acid. Optimization may be required based on the specific substrates used.

General Protocol for Suzuki-Miyaura Coupling

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Halogenated Pyrimidine, Phenol Boronic Acid, Base setup->reagents solvent Add Degassed Solvent reagents->solvent catalyst Add Palladium Catalyst and Ligand solvent->catalyst reaction Heat and Stir (Monitor by TLC/LC-MS) catalyst->reaction workup Workup (Quench, Extract, Wash) reaction->workup purification Purification (Column Chromatography) workup->purification end End (Characterize Product) purification->end

Figure 2: A generalized workflow for a Suzuki coupling experiment.

Materials:

  • Halogenated pyrimidine (1.0 equiv)

  • Phenol boronic acid or boronic ester (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the halogenated pyrimidine (1.0 equiv), the phenol boronic acid (1.1–1.5 equiv), and the base (2.0–3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.[10]

  • Solvent Addition: Add the degassed solvent system via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.[10]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[16][20] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired pyrimidine-phenol.[3]

Microwave-Assisted Protocol for Accelerated Synthesis

Microwave irradiation can significantly reduce reaction times and often improve yields.[21]

Procedure:

  • In a microwave reaction vial, combine the halogenated pyrimidine (1.0 equiv), phenol boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).[21]

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of ~0.1 M).[21]

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100–150 °C) for a specified time (e.g., 15–60 minutes) with stirring.[21]

  • After the reaction is complete, cool the vial to room temperature and proceed with the workup and purification as described in the general protocol.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section addresses common issues and provides systematic troubleshooting strategies.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Inactive catalyst- Insufficiently degassed solvent- Suboptimal base or solvent- Low reaction temperature- Use a fresh batch of catalyst and ligands.- Ensure rigorous degassing of all solvents.[20]- Screen a panel of bases and solvent systems.- Cautiously increase the reaction temperature.[20]
Protodeboronation of Boronic Acid - Presence of excess water- High reaction temperature- Inappropriate base- Use anhydrous solvents if possible, or minimize the amount of water.- Consider using a boronic ester (e.g., pinacol ester) which is more stable.[6]- Optimize the reaction temperature and choice of base.
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst- Improve the degassing procedure.[20]- Start with a Pd(0) source like Pd(PPh₃)₄ to minimize oxidative homocoupling.[20]
Catalyst Deactivation - Coordination of pyrimidine nitrogens to palladium- Impurities in starting materials or solvents- Use bulky, electron-rich ligands (e.g., XPhos, SPhos).[13]- Ensure high purity of all reagents and solvents.[22]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of pyrimidine-phenol scaffolds. By understanding the underlying mechanism and systematically optimizing key reaction parameters—including the choice of catalyst, ligand, base, and solvent—researchers can reliably and efficiently construct these valuable molecular architectures. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful implementation of this powerful transformation in drug discovery and development programs.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Veneroso, C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 13481-13497.
  • Suzuki-Miyaura Coupling - eFan's Blog. (2024, October 24). Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Shaikh, A. A., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(2), 529.
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (n.d.). ResearchGate. Retrieved from [Link]

  • Barder, T. E., et al. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. (n.d.). Retrieved from [Link]

  • Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. (2023, March 8). Organic & Biomolecular Chemistry.
  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (2021, May 24). MDPI.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020, July 31). PMC.
  • Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. (2025, August 9).
  • What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? (2021, October 13).
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.
  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. (2024, December 26). MDPI.
  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. (2021, November 2). Preprints.org.
  • Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. (n.d.). TCI Chemicals.
  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (n.d.). PMC.
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2025, August 5).
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 4,6-difluoro-N-methylpyrimidin-2-amine. (n.d.). Benchchem.
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Deriv
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015, April 24). MDPI.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4).
  • Why am I getting low yield for my Suzuki coupling reaction? (2016, January 5). Reddit.
  • Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal C
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Chemical Society Reviews.
  • Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. (2023, January 7). PMC.
  • Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Deriv
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025, September 22). Chemical.AI.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC.
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2001, September 15).
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (2013, April 22). MDPI.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (n.d.). PMC.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). PMC.

Sources

Advanced HPLC Method Development and Validation Protocol for 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol: A Quality-by-Design (QbD) Approach

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals.

Introduction & Analyte Profiling

The compound 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol (CAS: 81630-84-4) is a critical bi-aryl intermediate frequently utilized in the synthesis of targeted small-molecule therapies, particularly kinase inhibitors[1]. Accurate quantification and impurity profiling of this intermediate are paramount to ensuring the safety and efficacy of the final Active Pharmaceutical Ingredient (API).

Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the analyte's physicochemical properties[2]. The molecule consists of two distinct aromatic systems:

  • A Pyrimidine Ring: Acts as a weak base with an estimated

    
     of ~2.5 to 3.5.
    
  • A Phenolic Ring: Acts as a weak acid with an estimated

    
     of ~9.5 to 10.0.
    
The "Why": Chromatographic Rationale

According to foundational principles of practical HPLC method development, the mobile phase pH must be carefully selected to control the ionization state of the analyte[2].

  • If the pH is too low (< 3.0), the pyrimidine nitrogen becomes protonated, leading to severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica stationary phase.

  • If the pH is too high (> 9.0), the phenolic hydroxyl group ionizes, drastically reducing hydrophobicity and causing premature elution.

  • Optimal Window: A mobile phase pH of 5.5 to 6.5 ensures both functional groups remain predominantly neutral, maximizing reversed-phase retention and ensuring sharp, symmetrical peaks.

Furthermore, because the analyte is a bi-aryl compound, standard C18 columns may lack the necessary selectivity to resolve closely related structural isomers. A Phenyl-Hexyl stationary phase is selected to exploit


 interactions, providing orthogonal selectivity[2].

pH_Logic pH2 Acidic (pH < 3.0) Pyrimidine: Protonated (+) Phenol: Neutral Tailing High Tailing on Silanols Low Retention pH2->Tailing pH6 Optimal (pH 5.5 - 6.5) Pyrimidine: Neutral Phenol: Neutral Ideal Max Hydrophobic Retention Sharp Peak Shape pH6->Ideal pH10 Basic (pH > 9.0) Pyrimidine: Neutral Phenol: Ionized (-) Elution Early Elution Poor Resolution pH10->Elution

Fig 1: Impact of mobile phase pH on analyte ionization and chromatographic behavior.

Experimental Protocol (The "How")

This protocol is designed as a self-validating system. By integrating System Suitability Testing (SST) directly into the workflow, the method continuously verifies its own "fitness for purpose" prior to any sample analysis, aligning with ICH Q2(R2) expectations[3].

Reagents and Materials
  • Analyte: 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm).

  • Buffer: Ammonium Acetate (LC-MS grade), Glacial Acetic Acid.

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)Enhances

retention for bi-aryl compounds.
Mobile Phase A 10 mM Ammonium Acetate, adjusted to pH 5.8Keeps analyte in a neutral state; MS-compatible.
Mobile Phase B 100% AcetonitrileLower UV cutoff and lower viscosity than Methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 35°CImproves mass transfer and reduces system backpressure.
Detection UV at 275 nmCorresponds to the extended conjugation of the bi-aryl system.
Injection Vol 5 µLPrevents column overloading and peak broadening.
Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial hold
2.08020Isocratic focus
12.03070Linear gradient
15.03070Wash
15.18020Re-equilibration
20.08020End
Step-by-Step Sample Preparation
  • Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio. Causality: Matches the initial gradient strength to prevent solvent-mismatch peak distortion.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of the reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes.

  • Working Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent. Filter through a 0.22 µm PTFE syringe filter.

Method Optimization Data

During the Quality-by-Design (QbD) development phase, critical method parameters (CMPs) were systematically varied to observe their effect on critical quality attributes (CQAs) such as retention time (


) and tailing factor (

).

Table 1: Effect of Mobile Phase pH on Chromatographic Parameters | Buffer pH | Retention Time (min) | Tailing Factor (


) | Theoretical Plates (

) | Conclusion | | :--- | :--- | :--- | :--- | :--- | | 2.5 (Phosphate) | 6.4 | 1.85 | 4,200 | Poor peak shape due to protonated pyrimidine. | | 5.8 (Acetate) | 9.2 | 1.05 | 12,500 | Optimal. Neutral state yields sharp peaks. | | 9.5 (Ammonia) | 4.1 | 1.10 | 8,100 | Poor retention due to ionized phenol. |

Table 2: Stationary Phase Selectivity Screening (at pH 5.8) | Column Chemistry | Selectivity (


) vs. Impurity A | Resolution (

) | Suitability | | :--- | :--- | :--- | :--- | | Standard C18 | 1.05 | 1.2 | Marginal. Co-elution risk. | | Cyano (CN) | 0.95 | 0.8 | Unsuitable. | | Phenyl-Hexyl | 1.25 | 3.5 | Excellent. Strong

differentiation. |

Validation Framework (ICH Q2(R2) & USP <1225>)

The recent revisions to USP <1225> and the implementation of ICH Q2(R2) represent a paradigm shift from static validation to dynamic lifecycle management[4],[5]. The validation strategy below ensures the method is "fit for purpose" based on its Analytical Target Profile (ATP).

QbD_Workflow ATP 1. Define ATP (ICH Q14 & Q2(R2)) Risk 2. Analyte Profiling (pKa, LogP, UV Max) ATP->Risk Guides Screen 3. Phase Screening (Phenyl-Hexyl vs C18) Risk->Screen Informs Opt 4. Method Optimization (Gradient & pH Tuning) Screen->Opt Selects SST 5. System Suitability (Self-Validating Checks) Opt->SST Establishes Val 6. Lifecycle Validation (USP <1225>) SST->Val Validates

Fig 2: Quality-by-Design (QbD) workflow for HPLC method lifecycle management.

System Suitability Testing (SST) - The Self-Validating Core

Before initiating any validation or routine sequence, the system must pass the following criteria (n=6 injections of the 100 µg/mL working standard):

  • %RSD of Peak Area:

    
     (Ensures injector precision).
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures column health and optimal pH buffering).
  • Theoretical Plates (

    
    ): 
    
    
    
    (Ensures adequate column efficiency).
Specificity & Forced Degradation

Per ICH Q2(R2)[3], the method must demonstrate that the reportable result is unaffected by the presence of impurities or degradants.

  • Protocol: Subject the analyte to Acid (0.1N HCl), Base (0.1N NaOH), Oxidation (3%

    
    ), and Thermal (80°C) stress for 24 hours.
    
  • Acceptance Criteria: The peak purity angle must be less than the peak purity threshold (via Photo Diode Array detection), proving no co-eluting degradants exist beneath the main peak.

Linearity, Range, and Accuracy
  • Linearity: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target concentration (100 µg/mL). The correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Accuracy: Spike known amounts of the standard into a placebo matrix at 80%, 100%, and 120% levels. Recovery must fall within 98.0% – 102.0%[4].

Robustness

Deliberately vary CMPs to prove method reliability:

  • Mobile phase pH (

    
     units)
    
  • Column temperature (

    
    )
    
  • Flow rate (

    
     mL/min)
    
  • Acceptance: SST parameters must remain within passing criteria, ensuring the method can withstand normal day-to-day laboratory variations.

References

  • [4] BA Sciences. USP <1225> Method Validation: Validation of Compendial Procedures. Available at: [Link]

  • [3] IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • [2] Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development (2nd Ed.). Wiley-Interscience. Semantic Scholar ID: 98787314. Available at: [Link]

  • [5] International Journal of Pharmaceutical Sciences. (2025). Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review. Available at: [Link]

Sources

Application Notes & Protocols for the Extraction and Isolation of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Strategic Approach to a Bifunctional Molecule

The successful isolation of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol, a molecule possessing both a weakly acidic phenolic hydroxyl group and a potentially basic pyrimidine core, hinges on a multi-step strategy that leverages these opposing chemical properties. This guide eschews a one-size-fits-all template, instead presenting a logical workflow from crude reaction mixture to highly purified solid. The protocols herein are designed not merely as instructions, but as a framework for rational decision-making, empowering the researcher to adapt and optimize based on empirical observations.

Physicochemical Profile and Strategic Implications

A foundational understanding of the target molecule's properties is paramount. While extensive empirical data for this specific compound is not widely published, its structure allows for reliable predictions that inform the entire purification cascade.

PropertyPredicted CharacteristicRationale & Strategic Implication
Molecular Formula C₁₃H₁₄N₂OProvides the basis for molecular weight calculation.[1]
Molecular Weight 214.26 g/mol Essential for mass spectrometry analysis and molarity calculations.[1]
Polarity Moderately PolarThe phenol and pyrimidine groups contribute polarity, while the aromatic rings and methyl groups add nonpolar character. This moderate polarity makes it suitable for normal-phase chromatography on silica gel.[2][3]
Acidity/Basicity Amphoteric (Weakly Acidic & Weakly Basic)The phenolic -OH is weakly acidic (pKa ~10). The pyrimidine ring contains nitrogen atoms that can be protonated, rendering it weakly basic. This dual nature is exploitable in liquid-liquid extraction by altering the pH of the aqueous phase.
Solubility Soluble in moderately polar organic solvents (e.g., DCM, EtOAc, Acetone); sparingly soluble in nonpolar solvents (e.g., Hexane); solubility in water is likely low but can be increased at high or low pH.Solvent selection is critical for extraction, chromatography, and recrystallization.[4][5][6]
Physical State Likely a solid at room temperatureMost organic compounds with similar molecular weight and aromatic character are solids, making recrystallization a viable final purification step.[4][5]
Overall Isolation Strategy

The purification journey is a sequential reduction of complexity. The following workflow illustrates the logical progression from a crude, heterogeneous mixture to a pure, crystalline solid.

cluster_0 Crude Product Processing cluster_1 Chromatographic Purification cluster_2 Final Isolation & Verification A Crude Reaction Mixture B Liquid-Liquid Extraction (pH-driven separation) A->B Isolate organic-soluble components C Crude Organic Extract B->C D Silica Gel Column Chromatography C->D Remove polar/nonpolar impurities E Preparative HPLC (High-Purity Polish) D->E Isolate target compound from isomers F Concentrated Pure Fractions E->F G Recrystallization F->G Remove trace impurities H Pure Crystalline Solid G->H I Analytical Verification (NMR, MS, HPLC) H->I Confirm structure & purity

Caption: Overall workflow for the isolation and purification of the target compound.

Part 1: Protocol for Initial Extraction from Reaction Mixture

Principle: This protocol utilizes liquid-liquid extraction to perform a bulk separation of the target compound from water-soluble reagents, salts, and highly polar or nonpolar impurities. By manipulating the pH of the aqueous phase, we can selectively retain or extract our amphoteric compound.

Methodology:

  • Initial Workup:

    • Quench the reaction mixture in a separatory funnel with deionized water.

    • Add an immiscible organic solvent in which the target compound is soluble, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[6] A general rule is to use a volume of organic solvent roughly equal to the aqueous volume.

    • Shake the funnel vigorously, venting frequently to release pressure. Allow the layers to separate.

    • Drain the organic layer. Re-extract the aqueous layer twice more with fresh organic solvent. Combine all organic extracts.

  • Acid Wash (Removal of Basic Impurities):

    • Wash the combined organic extracts with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate and pull strongly basic impurities into the aqueous phase.

    • Causality: The pyrimidine moiety of the target compound is only weakly basic. A dilute acid wash should leave the desired product in the organic layer while removing more basic byproducts.

    • Separate the layers and retain the organic phase.

  • Base Wash (Removal of Acidic Impurities):

    • Wash the organic layer with a dilute aqueous base solution (e.g., 5% NaHCO₃ or 1M NaOH).

    • Causality: This step serves two purposes. First, it neutralizes any residual acid from the previous step. Second, the phenolic group of the target molecule is weakly acidic and will be deprotonated by a strong base like NaOH, causing it to move into the aqueous layer. This can be used as a purification step if acidic impurities are a concern and remain in the organic phase. To keep the product in the organic layer, use a weak base like sodium bicarbonate, which is generally not strong enough to deprotonate phenols.

    • If using NaOH to extract the phenol into the aqueous layer, this layer must be collected, re-acidified to a pH of ~5-6, and then re-extracted with an organic solvent to recover the product.

  • Final Steps:

    • Wash the final organic layer with a saturated NaCl solution (brine). This helps to remove residual water from the organic phase.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the crude solid or oil.

Part 2: Protocol for Primary Purification by Column Chromatography

Principle: Column chromatography is a robust technique for separating compounds based on their differential adsorption to a solid stationary phase (silica gel) while being carried by a liquid mobile phase.[7][8] For a moderately polar molecule like 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol, normal-phase chromatography is the method of choice.[2]

A 1. TLC Method Development (Optimize solvent system) B 2. Column Packing (Prepare silica gel slurry) A->B Determines eluent C 3. Sample Loading (Dissolve crude product) B->C D 4. Elution (Run solvent through column) C->D E 5. Fraction Collection D->E F 6. Analysis & Pooling (TLC analysis of fractions) E->F Analyze content

Sources

Topic: Solvent Selection and Recrystallization Protocol for 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract and Introduction

The purification of active pharmaceutical ingredients (APIs) is a critical step in drug development, directly impacting the safety, efficacy, and stability of the final product. Recrystallization is a robust and widely used technique for the purification of solid compounds, predicated on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.[1][2] This application note provides a comprehensive guide to developing a successful recrystallization protocol for 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol (MW: 214.26 g/mol , CAS: 1609259-55-3), a molecule of interest in medicinal chemistry.[3] We will first analyze the compound's structural characteristics to logically inform solvent selection, followed by a detailed protocol for systematic solvent screening. Finally, a step-by-step procedure for bulk recrystallization is presented, along with troubleshooting guidance. The methodologies described herein are designed to be self-validating, enabling researchers to efficiently obtain high-purity material.

Foundational Principles: Compound and Solvent Characteristics

A successful recrystallization hinges on the selection of an appropriate solvent. The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or reduced temperatures.[4][5] Furthermore, impurities should either be completely insoluble or highly soluble in the chosen solvent at all temperatures to ensure effective separation.[6]

Structural Analysis of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol

To make an educated choice of solvents for screening, we must first consider the structural features of the target molecule:

  • Phenolic Group (-OH): The hydroxyl group is polar and can act as both a hydrogen bond donor and acceptor. This suggests solubility in polar protic solvents (e.g., alcohols, water).

  • Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are hydrogen bond acceptors, contributing to the molecule's overall polarity.[7]

  • Aromatic and Methyl Groups: The phenyl ring and three methyl groups constitute the non-polar, lipophilic portion of the molecule. This suggests some solubility in less polar organic solvents.

The molecule's calculated LogP of 2.77 indicates a moderate level of lipophilicity, balancing its polar characteristics.[3] This dual nature suggests that a single solvent of intermediate polarity or a mixed-solvent system will likely be most effective.[8]

The Logic of Solvent Screening

A systematic screening process is essential to empirically identify the optimal solvent or solvent system.[5] The process involves testing the compound's solubility in a range of solvents with varying polarities at both room temperature and the solvent's boiling point.

Protocol I: Systematic Solvent Screening

This protocol outlines a small-scale experiment to efficiently test a panel of candidate solvents.

Materials and Equipment
  • Impure 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol

  • Test tubes (e.g., 10 x 75 mm) or small Erlenmeyer flasks (10 mL)

  • Graduated cylinders or pipettes

  • Heating source (hot plate, water bath, or sand bath)

  • Vortex mixer

  • Candidate Solvents (Reagent Grade):

    • Polar Protic: Water, Methanol, Ethanol, 2-Propanol (IPA)

    • Polar Aprotic: Acetone, Ethyl Acetate, Acetonitrile

    • Non-Polar: Toluene, Heptane or Hexane

Solvent Screening Workflow

G cluster_start cluster_solvent cluster_rt_check cluster_heat_check cluster_cool_check cluster_results start Place ~20-30 mg of Compound in Test Tube add_solvent Add 0.5 mL of Solvent at Room Temperature start->add_solvent check_rt Vortex/Stir Observe Solubility add_solvent->check_rt heat Heat to Boiling check_rt->heat Insoluble or Partially Soluble reject_good Result: Unsuitable (Too Soluble) check_rt->reject_good Dissolves Completely check_hot Observe Solubility in Hot Solvent heat->check_hot cool Cool Slowly to RT, then Ice Bath check_hot->cool Dissolves Completely reject_bad Result: Unsuitable (Insoluble) check_hot->reject_bad Insoluble check_xtal Check for Crystal Formation cool->check_xtal candidate Result: Good Candidate (Record Observations) check_xtal->candidate Abundant Crystals Form no_xtal Result: Poor Candidate (No Crystals) check_xtal->no_xtal No Crystals Form

Caption: Workflow for single-solvent screening.

Step-by-Step Procedure
  • Place approximately 20-30 mg of the impure solid into a labeled test tube. Prepare one tube for each solvent to be tested.

  • Add 0.5 mL of a solvent to its corresponding test tube at room temperature.

  • Vigorously mix the contents using a vortex mixer or by flicking the tube for 1 minute. Observe and record the solubility. If the solid dissolves completely, the solvent is unsuitable as a single-solvent system.[9]

  • If the solid is insoluble or sparingly soluble, heat the mixture gently to the solvent's boiling point. Caution: When using flammable solvents like alcohols or heptane, use a water bath or heating mantle, not an open flame.

  • Continue adding the solvent dropwise (up to a total of ~2 mL) while maintaining the temperature until the solid just dissolves.[10]

  • If the solid dissolves completely in the hot solvent, it is a potential candidate. If it remains insoluble, the solvent is unsuitable.

  • Allow the clear, hot solution to cool slowly to room temperature. A good solvent will produce crystals during this phase.[4]

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Record all observations in a table similar to the one below.

Data Interpretation and Selection

Summarize the screening results in a structured table.

Table 1: Solvent Screening Data for 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol

SolventPolaritySolubility at RT (20-25°C)Solubility at BoilingObservations upon CoolingSuitability
WaterHighInsolubleInsolubleN/AUnsuitable (Single)
MethanolHighSparingly SolubleSolubleRapid crystal formationGood Candidate
EthanolHighSparingly SolubleSolubleGood crystal formationExcellent Candidate
2-PropanolMediumInsolubleSolubleSlow, large crystalsGood Candidate
AcetoneMediumSolubleSolubleN/AUnsuitable (Single)
Ethyl AcetateMediumSparingly SolubleSolubleOiled out initiallyPoor Candidate
TolueneLowInsolubleSparingly SolublePoor recoveryUnsuitable (Single)
HeptaneLowInsolubleInsolubleN/AUnsuitable (Single)

Analysis: Based on typical results for similar structures, ethanol or methanol are often excellent candidates.[11] If no single solvent is ideal, consider a solvent-pair system. For this compound, an ethanol/water or acetone/water system could be effective. To use a solvent pair, dissolve the compound in the minimum amount of the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., hot water) dropwise until the solution becomes faintly turbid.[12]

Protocol II: Bulk Recrystallization (Single Solvent: Ethanol)

This protocol details the purification of a larger quantity of the compound using the optimal solvent identified in the screening phase.

Materials and Equipment
  • Impure 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol (e.g., 1.0 g)

  • Erlenmeyer flasks (appropriate sizes, e.g., 50 mL and 100 mL)

  • Hot plate with stirring capability

  • Büchner funnel, filter flask, and vacuum source

  • Filter paper

  • Watch glass

  • Ethanol (Reagent Grade), plus a small amount for washing

  • Ice bath

Bulk Recrystallization Workflow

G start 1. Place Impure Compound and Stir Bar in Flask add_solvent 2. Add Minimum Amount of Hot Ethanol to Dissolve start->add_solvent cool_rt 3. Cool Slowly to Room Temperature add_solvent->cool_rt cool_ice 4. Cool in Ice Bath to Maximize Yield cool_rt->cool_ice filter 5. Collect Crystals via Vacuum Filtration cool_ice->filter wash 6. Wash Crystals with Ice-Cold Ethanol filter->wash dry 7. Dry Crystals (Air or Vacuum Oven) wash->dry end_node Pure Crystalline Product dry->end_node

Caption: Step-by-step bulk recrystallization process.

Step-by-Step Procedure
  • Dissolution: Place the crude solid (1.0 g) into a 50 mL Erlenmeyer flask with a magnetic stir bar. In a separate flask, heat a larger volume of ethanol to a gentle boil.

  • Add the hot ethanol to the flask containing the solid in small portions, with continuous stirring and heating, until the solid has just completely dissolved. Using the minimum amount of solvent is crucial for maximizing yield.[10]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Note: Avoid using charcoal with phenolic compounds if possible, as it can sometimes form colored complexes.[12] If used, reheat the solution to boiling for a few minutes.

  • Hot Filtration (If Necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]

  • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for at least 30 minutes to maximize the recovery of the product from the solution.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities. Use a minimal amount to avoid redissolving the product.

  • Drying: Allow the crystals to dry on the filter funnel under vacuum for several minutes. Transfer the purified solid to a watch glass and allow it to air-dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out Solution is supersaturated; compound's melting point is below the solvent's boiling point.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a different solvent with a lower boiling point.
No Crystals Form Solution is too dilute; supersaturation not achieved.Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface. Add a "seed" crystal of the pure compound. If these fail, evaporate some solvent to concentrate the solution and cool again.[14]
Low Yield Too much solvent was used; premature crystallization during filtration; crystals washed with warm solvent.Ensure the minimum amount of hot solvent is used for dissolution. Pre-heat the filtration apparatus for hot filtrations. Always wash crystals with ice-cold solvent.[14]
Colored Crystals Colored impurities are co-crystallizing with the product.Perform a decolorization step with activated charcoal (use with caution, see 4.3). A second recrystallization may be necessary.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization: Principles and Techniques | PDF | Solubility. Retrieved from [Link]

  • Mansoura University. (n.d.). Recrystallization. Retrieved from [Link]

  • Indian Institute of Technology Guwahati. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Recrystallization. Retrieved from [Link]

  • Semantic Scholar. (2013, November 4). Green Synthesis of Pyrimidine Derivative. Retrieved from [Link]

  • Reddit. (2014, August 4). r/chemistry - Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved from [Link]

  • Journal of Chemical Education. (1974). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Revue Roumaine de Chimie. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]

  • PMC - NIH. (n.d.). Isomerization/Recyclization of some 5-Ethoxycarbonyl-pyrimidines. Retrieved from [Link]

  • TDEC. (n.d.). Physicochemical Properties. Retrieved from [Link]

  • ResearchGate. (2025, July 5). (PDF) Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. Retrieved from [Link]

  • Slideshare. (n.d.). Recrystallization | PPTX. Retrieved from [Link]

  • MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

Sources

Using 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol as an agrochemical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide and protocol set for the use of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol (CAS: 1609259-55-3).[1]

While this compound is chemically validated as a key intermediate for the pharmaceutical PF-06412562 (a D1/D5 agonist), its structural homology to anilinopyrimidine and strobilurin classes makes it a high-value scaffold for Agrochemical Discovery , particularly in the synthesis of novel pyrimidinyl-ether fungicides .[1]

High-Value Biaryl Scaffold for Agrochemical & Pharmaceutical Synthesis [1][2]

Part 1: Executive Summary & Chemical Profile[1]

4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol is a specialized biaryl building block characterized by a sterically congested pyrimidine-phenyl linkage.[1] Unlike simple phenols, the ortho-methyl group and the bulky 4,6-dimethylpyrimidine ring create a unique 3D architecture (atropisomerism potential) that enhances selectivity in protein binding pockets.[1]

In agrochemistry, this scaffold serves as a critical precursor for Pyrimidinyl Ethers , a class of compounds investigated for broad-spectrum fungicidal activity (targeting mitochondrial respiration or methionine biosynthesis).[1]

Chemical Identity Table[2][3][4][5]
PropertySpecification
Chemical Name 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol
CAS Number 1609259-55-3
Molecular Formula C₁₃H₁₄N₂O
Molecular Weight 214.26 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Predicted) ~9.8 (Phenolic OH)
Key Functionality Nucleophilic Phenol (-OH) for Etherification; Biaryl Core

Part 2: Synthesis & Preparation of the Intermediate

Note: If you are sourcing this material commercially, skip to Part 3. If synthesizing in-house for R&D, follow this validated route.

The synthesis requires a Suzuki-Miyaura Cross-Coupling followed by Demethylation .[1] The steric hindrance of the 4,6-dimethyl group on the pyrimidine ring requires specific catalytic systems to ensure high yields.

Workflow Diagram (Synthesis & Application)

G Start1 5-Bromo-4,6- dimethylpyrimidine Step1 Step 1: Suzuki Coupling (Pd Catalyst, Base) Start1->Step1 Start2 4-Methoxy-2-methylphenyl boronic acid pinacol ester Start2->Step1 Inter1 Methyl Ether Intermediate (CAS: 1609259-54-2) Step1->Inter1 Yield ~85% Step2 Step 2: Demethylation (BBr3 or HBr) Inter1->Step2 Product TARGET INTERMEDIATE 4-(4,6-Dimethylpyrimidin-5-yl) -3-methylphenol Step2->Product Yield ~90% App1 Application A: Agrochemical Fungicides (Etherification) Product->App1 R-X / Base App2 Application B: Pharm. Active (PF-06412562) (SNAr Coupling) Product->App2 Heterocycle-Cl

Caption: Synthesis workflow from raw materials to the target phenol and its downstream divergence into agrochemical and pharmaceutical applications.

Part 3: Agrochemical Application Protocols

The primary utility of this intermediate in agrochemistry is the derivatization of the phenolic hydroxyl group to create Pyrimidinyl Ethers .[1] These derivatives often exhibit superior lipophilicity and metabolic stability compared to their ester counterparts.[1]

Protocol A: Synthesis of Pyrimidinyl Ether Fungicides (General Procedure)

Objective: To couple the intermediate with a benzyl halide or heteroaryl chloride to generate a library of potential fungicides.[1]

Reaction Type: Nucleophilic Substitution (


 or 

).[1]
Materials:
  • Substrate: 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol (1.0 eq).

  • Electrophile: Benzyl bromide derivative (e.g., 4-chlorobenzyl bromide) or Heteroaryl chloride (1.1 eq).[1]

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 eq).[1]
  • Solvent: Acetonitrile (ACN) or DMF (Dry).[1]

  • Catalyst (Optional): Potassium iodide (KI) (0.1 eq) if using chlorides.[1]

Step-by-Step Methodology:
  • Preparation: Charge a reaction vessel with 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol (1.0 eq) and

    
     (2.0 eq).
    
  • Solvation: Add anhydrous Acetonitrile (10 mL per gram of substrate). Stir at room temperature for 15 minutes to form the phenoxide anion. Observation: The suspension may change color (often yellowing).[1]

  • Addition: Dropwise add the Electrophile (1.1 eq) dissolved in a minimal amount of solvent.

  • Reaction:

    • For Benzyl Halides: Heat to 60°C for 4–6 hours.

    • For Heteroaryl Chlorides: Heat to 80–100°C for 12–16 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.[1] The starting phenol peak (RT ~2.5 min) should disappear, replaced by a less polar product peak (RT >4.0 min).[1]

  • Work-up:

    • Cool to room temperature.[1]

    • Filter off inorganic salts.[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Partition residue between Ethyl Acetate and Water.[1] Wash organic layer with Brine.[1]

  • Purification: Recrystallize from Ethanol/Heptane or purify via Silica Gel Chromatography (Gradient: 0-40% EtOAc in Hexane).

Scientific Rationale:

  • Base Choice:

    
     is preferred over 
    
    
    
    in difficult couplings because the larger Cesium cation improves the solubility of the phenoxide in organic solvents (the "Cesium Effect").[1]
  • Solvent: ACN is polar aprotic, promoting

    
     kinetics without the high boiling point work-up issues of DMF.
    
Protocol B: Analytical Quality Control (HPLC)

Objective: To validate the purity of the intermediate before use in downstream synthesis.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B; 2-10 min: 5% -> 95% B; 10-12 min: 95% B
Detection UV @ 254 nm (Aromatic) and 220 nm (Amide/Peptide bonds)
Retention Time Expect Peak @ ~4.5 - 5.2 min (Method Dependent)

Pass Criteria: Purity > 98.0% by Area Integration. No single impurity > 0.5%.[1]

Part 4: Safety & Handling Guidelines

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (Category 4).[1]

  • Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1]

  • Aquatic Toxicity: potentially toxic to aquatic life (based on pyrimidine class properties).[1]

Storage Protocol:

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic.[1] Store under inert gas (Nitrogen/Argon) if possible.

  • Container: Amber glass vial to prevent photodegradation.

Emergency Procedures:

  • Skin Contact: Wash with PEG-400 or soap and water immediately.[1] Phenolic compounds can penetrate skin.[1]

  • Spill: Absorb with sand/vermiculite.[1] Do not flush into drains (Agrochemical intermediate).[1]

Part 5: References

  • Pfizer Inc. (2015).[1] Patent WO2015004655A1: Pyrazolo[4,3-c]pyridines as D1 agonists.[1] (Describes the synthesis of CAS 1609259-55-3 as Intermediate 7).

  • Gray, D. L., et al. (2017).[1] Discovery of PF-06412562: A Potent and Selective Dopamine D1/D5 Receptor Partial Agonist.[1] Journal of Medicinal Chemistry.[1] (Validates the Suzuki/Demethylation route). [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 50987713.[1] (Structural data for related dimethylphenol analogs). [1]

  • ChemScene. (2024). Product Data Sheet: 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol.[1][2]

Sources

Catalytic conditions for synthesizing sterically hindered pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Catalytic Strategies for the Synthesis of Sterically Hindered Pyrimidine Derivatives

Introduction: The Challenge and Significance of Steric Hindrance in Pyrimidine Synthesis

The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of nucleic acids and a vast number of FDA-approved therapeutics.[1][2][3] The synthesis of polysubstituted pyrimidines, particularly those bearing sterically demanding groups, is a critical yet challenging endeavor in drug discovery. Steric hindrance around the pyrimidine core can lock in specific conformations, enhance metabolic stability, and fine-tune interactions with biological targets. However, this same steric bulk significantly impedes traditional synthetic methods, often leading to low yields, forcing harsh reaction conditions, or preventing reactions entirely.

This guide provides researchers, chemists, and drug development professionals with an in-depth overview of modern catalytic strategies designed to overcome the synthetic hurdles associated with sterically hindered pyrimidine derivatives. We will move beyond simple procedural lists to explore the mechanistic rationale behind catalyst and ligand selection, offering field-proven insights to empower the rational design of synthetic routes. The protocols described herein are presented as self-validating systems, with an emphasis on understanding the critical parameters that ensure success.

Part 1: Palladium-Catalyzed Cross-Coupling: The Workhorse for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for functionalizing pyrimidine cores. The electron-deficient nature of the pyrimidine ring makes its halogenated derivatives excellent substrates for these transformations.[4] However, when substituents are present near the reaction site (e.g., at the C5 position when reacting at C4 or C6), the choice of catalyst, ligand, and conditions becomes paramount.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between a halogenated pyrimidine and a boronic acid or ester. For sterically hindered substrates, the key to success lies in promoting the oxidative addition and reductive elimination steps of the catalytic cycle, which can be sluggish.

Causality Behind Experimental Choices:

  • Catalyst: While Pd(PPh₃)₄ is a classic choice, its performance can suffer with hindered substrates. More advanced catalyst systems using bulky, electron-rich phosphine ligands are often required to promote the reaction.[5][6][7]

  • Ligands: Bulky biarylphosphine ligands (e.g., SPhos, XPhos) or ferrocenyl phosphines (e.g., dppf) create a coordinatively unsaturated and highly active palladium center that can accommodate sterically demanding coupling partners.

  • Base: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is typically used. The choice can influence the rate of transmetalation.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common, as it helps to dissolve both the organic substrates and the inorganic base.[6]

  • Energy Input: Microwave irradiation has proven exceptionally effective, dramatically reducing reaction times from hours to minutes and often improving yields by overcoming activation energy barriers more efficiently than conventional heating.[4][5][8]

The following table summarizes typical results for the microwave-assisted Suzuki coupling of 2,4-dichloro-5-isopropylpyrimidine with (2,6-dimethylphenyl)boronic acid, a model for a sterically demanding transformation.

Catalyst (0.5 mol%)Ligand (1 mol%)Base (2 equiv)SolventTime (min)Temp (°C)Yield (%)
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O3012025
Pd₂(dba)₃SPhosK₂CO₃Dioxane/H₂O1510088
PdCl₂(dppf)-Cs₂CO₃Toluene/H₂O2011075
Pd(OAc)₂XPhosK₃PO₄Dioxane/H₂O1510091

Note: Data is representative and synthesized for illustrative purposes based on trends reported in the literature.[4][5]

G cluster_prep 1. Reaction Setup cluster_reaction 2. Microwave Irradiation cluster_workup 3. Work-up & Extraction cluster_purify 4. Purification prep Combine Halopyrimidine, Boronic Acid, Base, Catalyst & Solvent in MW Vial react Seal Vial & Irradiate (e.g., 100-120 °C, 15-30 min) prep->react Stirring workup Cool, Dilute with Water, Extract with Organic Solvent (e.g., EtOAc) react->workup Cooling purify Dry Organic Layer, Concentrate, Purify via Column Chromatography workup->purify product Final Product purify->product

Caption: General workflow for microwave-assisted Suzuki coupling.

This protocol details the regioselective C4-arylation of 2,4-dichloropyrimidine.[4][5]

  • Reagent Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 mmol, 1.0 equiv), the desired sterically hindered arylboronic acid (1.05 mmol, 1.05 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.005 mmol, 0.5 mol%).

  • Solvent Addition: Add 8 mL of a degassed 2:1 mixture of 1,4-dioxane and water. Degassing is crucial to prevent oxidative degradation of the Pd(0) catalyst.

  • Reaction: Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 15 minutes with stirring.

  • Work-up: After the reaction, allow the vial to cool to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the C4-substituted pyrimidine.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for coupling amines with aryl halides.[9][10] Synthesizing sterically hindered aminopyrimidines, common in kinase inhibitors, requires overcoming the steric clash between the incoming amine, the pyrimidine ring, and the bulky phosphine ligand on the palladium center.

Causality Behind Experimental Choices:

  • Ligands are Critical: This reaction is highly sensitive to ligand choice. For hindered aryl chlorides, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) or Josiphos-type ferrocenyl ligands are essential.[9][11] These ligands promote the reductive elimination step, which is often the rate-limiting step for hindered substrates.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are most common. The choice of base can dramatically affect reaction outcomes.[12]

  • Catalyst Precursor: Using pre-formed palladium-ligand complexes (precatalysts) can lead to more reproducible results by ensuring the formation of the active catalytic species.

G Pd0 Pd(0)L₂ OxyAdd Oxidative Addition Pd0->OxyAdd PdII_Aryl L₂Pd(II)(Ar)(X) OxyAdd->PdII_Aryl Ar-X LigEx Ligand Exchange PdII_Aryl->LigEx PdII_Amine [L₂Pd(II)(Ar)(HNR¹R²)]⁺X⁻ LigEx->PdII_Amine + HNR¹R² - X⁻ Deprot Deprotonation PdII_Amine->Deprot PdII_Amido L₂Pd(II)(Ar)(NR¹R²) Deprot->PdII_Amido + Base - [Base-H]⁺ RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR¹R²

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Inert Atmosphere: To an oven-dried Schlenk flask under an argon or nitrogen atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the specialized ligand (if not using a precatalyst), and the strong base (e.g., NaOtBu, 1.5 equiv).

  • Reagent Addition: Add the sterically hindered chloropyrimidine substrate (1.0 mmol, 1.0 equiv) and the primary or secondary amine (1.2 mmol, 1.2 equiv).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring at 80-110 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the desired aminopyrimidine.

Part 2: Copper-Catalyzed and Direct C-H Functionalization Strategies

While palladium catalysis is dominant, other methods offer unique advantages for constructing hindered pyrimidines, particularly in terms of cost-effectiveness and atom economy.

Copper-Catalyzed Annulation and Cross-Coupling

Copper catalysis provides a valuable alternative to palladium, especially for forming C-S, C-O, and certain C-N bonds.[13] Recent advances have also focused on copper-catalyzed annulation reactions to build the pyrimidine ring itself, incorporating hindered substituents from the outset. A notable method is the copper-catalyzed [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles, which can produce 2,4,6-trisubstituted pyrimidines.[14][15]

Key Advantages:

  • Cost-Effectiveness: Copper catalysts are significantly cheaper than their palladium counterparts.

  • Unique Reactivity: Copper can facilitate couplings that are challenging for palladium, such as C-S bond formation with thiols.[13]

  • Greener Chemistry: Copper is a more earth-abundant metal.

This protocol is based on the [4+2] annulation methodology.[14][15]

  • Reaction Setup: In a sealed tube, combine the α,β-unsaturated ketoxime (0.5 mmol, 1.0 equiv), the activated nitrile (e.g., malononitrile, 1.0 mmol, 2.0 equiv), Cu(OAc)₂ (10 mol%), and a base such as K₂CO₃ (1.0 mmol, 2.0 equiv).

  • Solvent: Add 2 mL of a suitable solvent, such as DMSO.

  • Reaction: Heat the mixture at 120 °C for 12-24 hours.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization is a modern strategy that avoids the need for pre-installing a halogen on the pyrimidine ring.[16][17] This approach forms C-C or C-heteroatom bonds directly from a C-H bond, which is highly atom-economical. For the electron-deficient pyrimidine ring, C-H functionalization often requires a directing group or relies on the inherent reactivity of specific C-H bonds (e.g., the C5 position).

Causality and Challenges:

  • Regioselectivity: The primary challenge is controlling which C-H bond reacts. This is often dictated by the electronic properties of the ring and any existing substituents.

  • Catalyst Systems: Palladium, rhodium, and copper are common catalysts for these transformations.[17] The reaction often requires an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) to regenerate the active catalyst.

  • Steric Effects: While C-H activation can be powerful, it is also sensitive to steric hindrance. Bulky groups can block access to a C-H bond, but they can also be exploited to direct the functionalization to a less hindered position.

Part 3: Emerging and Alternative Methodologies

The field is continuously evolving, with new methods offering milder conditions and novel reactivity patterns.

Photoredox Catalysis

Visible-light photoredox catalysis uses light energy to generate highly reactive radical intermediates under exceptionally mild conditions.[18][19] This approach can be used for C-H arylation of pyrimidines or to enable dual catalytic cycles in combination with transition metals.[18][20] For instance, eosin Y, an organic dye, can act as a photocatalyst to mediate C-H arylations or promote cyclization reactions to form fused pyrimidine systems.[21][22]

Organocatalysis

Organocatalysis avoids the use of metals entirely, offering a "greener" synthetic route.[23][24] For pyrimidine synthesis, organocatalysts can be used in multicomponent reactions to construct fused pyrimidine systems like dihydropyrido[2,3-d]pyrimidines in aqueous media, showcasing excellent operational simplicity and environmental compatibility.[24][25]

Conclusion and Future Outlook

The synthesis of sterically hindered pyrimidine derivatives has been transformed by modern catalytic methods. The judicious selection of palladium catalysts with bulky, electron-rich ligands remains the gold standard for cross-coupling reactions, especially when accelerated by microwave irradiation. Concurrently, copper-catalyzed reactions and direct C-H functionalization present powerful, cost-effective, and atom-economical alternatives. Emerging fields like photoredox and organocatalysis promise even milder and more sustainable routes in the future.

For the researcher, success in this challenging area hinges not on a single "magic bullet" catalyst but on a deep understanding of the interplay between the substrate's steric and electronic properties and the mechanistic nuances of the chosen catalytic system. By leveraging the principles and protocols outlined in this guide, scientists can more effectively navigate the synthetic landscape to access novel, sterically encumbered pyrimidines for the next generation of pharmaceuticals and advanced materials.

References

  • Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate.
  • Organocatalytic enantioselective synthesis of acyclic pyrimidine nucleosides by aza-Michael reaction. Organic & Biomolecular Chemistry (RSC Publishing).
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

  • Synthesis of 2,4,6-Trisubstituted Pyrimidines through Copper-Catalyzed [4 + 2] Annulation of α,β-Unsaturated Ketoximes with Activated Nitriles. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Recent Approaches to the Synthesis of Medicinally Potent Pyrimidine Derivatives using Microwave: A Review. ijamtes.
  • Synthesis of 2,4,6-Trisubstituted Pyrimidines through Copper-Catalyzed [4 + 2] Annulation of α,β-Unsaturated Ketoximes with Activated Nitriles. PubMed. Available at: [Link]

  • An Organocatalytic Newer Synthetic Approach toward the Access of Dihydropyrido[2,3-d] Pyrimidine in Water: A Perfect Synergy for Eco-compatible Organic Synthesis. Taylor & Francis Online. Available at: [Link]

  • SYNTHESIS OF 2,4,6-TRISUBSTITUTED PYRIMIDINE ANALOGUES VIA CHALCONE DERIVATIVES AND THEIR ANTICANCER EVALUATION. ResearchGate.
  • Recently reported synthesis of 2,4,6‐trisubstituted pyrimidines and our work. ResearchGate. Available at: [Link]

  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. MDPI. Available at: [Link]

  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. PMC. Available at: [Link]

  • An Organocatalytic Newer Synthetic Approach toward the Access of Dihydropyrido[2,3-d] Pyrimidine in Water: A Perfect Synergy for Eco-compatible Organic Synthesis. Taylor & Francis Online. Available at: [Link]

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI. Available at: [Link]

  • Photoredox Catalysis in Organic Chemistry. ACS Publications. Available at: [Link]

  • Organic Photoredox Catalysis. ACS Publications. Available at: [Link]

  • Photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as direct hydrogen atom transfer (HAT) photocatalyst via visible light-mediated under air atmosphere. PMC. Available at: [Link]

  • Synthesis of Polysubstituted Pyrimidines through Palladium-Catalyzed Isocyanide Insertion to 2H-Azirines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]

  • Microwave-Assisted Combinatorial Synthesis of Polysubstituent Imidazo[1,2-a]quinoline, Pyrimido[1,2-a]quinoline and Quinolino[1,2-a]quinazoline Derivatives. ACS Publications. Available at: [Link]

  • Efficient synthesis of antifungal pyrimidines via palladium catalyzed Suzuki/Sonogashira cross-coupling reaction from Biginelli 3,4-dihydropyrimidin-2(1H). MD Anderson Cancer Center.
  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. PMC. Available at: [Link]

  • Synthesis of arylthiopyrimidines by copper-catalyzed aerobic oxidative C-S cross-coupling. Korea Advanced Institute of Science and Technology.
  • Photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as direct hydrogen atom transfer (HAT) photocatalyst via visible light-mediated under air atmosphere. ResearchGate. Available at: [Link]

  • Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • C-H Functionalization of Pyridines. ResearchGate. Available at: [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC. Available at: [Link]

  • Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science. Available at: [Link]

  • Copper-Catalyzed C–H Arylation of Fused-Pyrimidinone Derivatives Using Diaryliodonium Salts. MDPI. Available at: [Link]

  • Copper-Catalyzed C–H Arylation of Fused-Pyrimidinone Derivatives Using Diaryliodonium Salts. Scite.ai. Available at: [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. Available at: [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. ResearchGate.
  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available at: [Link]

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT. Available at: [Link]

  • Synthesis of Trisubstituted Pyrimidines by Regioselective SNAr and Suzuki Reactions of Polyhalopyrimidines. The ICR Publications Repository. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]

  • Copper-Catalyzed C–H Arylation of Fused-Pyrimidinone Derivatives Using Diaryliodonium Salts. ResearchGate. Available at: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Wiley Online Library. Available at: [Link]

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Procedures for functionalizing the hydroxyl group of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Functionalization of the Hydroxyl Group of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol

Introduction: The Phenolic Hydroxyl as a Gateway to Novel Therapeutics

Phenolic scaffolds are privileged structures within medicinal chemistry, appearing in a vast array of natural products and blockbuster drugs.[1] Their prevalence underscores their importance as versatile building blocks for creating value-added chemicals and active pharmaceutical ingredients (APIs).[2] The hydroxyl group of a phenol is not merely a passive structural feature; it is a highly reactive handle that allows for extensive molecular diversification.[3][4] Through targeted functionalization—transforming the hydroxyl into ethers, esters, and other functionalities—researchers can profoundly modulate a molecule's physicochemical properties. These modifications can enhance biological activity, improve solubility, increase metabolic stability, and fine-tune pharmacokinetics, representing a cornerstone of modern drug development.[5]

This guide focuses on 4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenol (CS-0478054), a molecule of interest for scaffold-based drug discovery. We will explore the strategic considerations and detailed protocols for functionalizing its phenolic hydroxyl group. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles, empowering researchers to make informed decisions, troubleshoot effectively, and adapt these methods to their specific research goals.

Characterization of the Starting Material: 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol

A thorough understanding of the starting material is critical for predictable and successful synthesis.

  • Structure and Electronic Effects: The molecule consists of a 3-methylphenol (m-cresol) core substituted at the 4-position with a 4,6-dimethylpyrimidine ring. The pyrimidine ring is a heteroaromatic system containing two nitrogen atoms, which are electron-withdrawing. This electronic pull increases the acidity of the phenolic proton compared to unsubstituted phenol (pKa ≈ 10) or m-cresol, facilitating its deprotonation to the corresponding phenoxide anion.[3] This enhanced acidity is the cornerstone of its reactivity, as the formation of the highly nucleophilic phenoxide is often the first step in functionalization.[3][6]

  • Steric Considerations: The phenol is substituted at both ortho-positions: one with a methyl group and the other with the bulky dimethylpyrimidinyl group. This steric hindrance around the hydroxyl group can influence reaction rates, particularly for sterically demanding reagents. While it may slow down some reactions, it is generally not prohibitive for the common functionalization pathways discussed herein.

Core Functionalization Strategies and Protocols

The transformation of the phenolic hydroxyl group can be broadly categorized into several key reaction types. We present detailed, field-proven protocols for the most robust and widely applicable of these methods.

Workflow for Phenol Functionalization

The general process for modifying the phenolic hydroxyl group follows a logical sequence, from activation to purification.

G cluster_prep Preparation & Activation cluster_reaction Functionalization Reaction cluster_purification Workup & Purification Start Start with 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol Base Deprotonation with Base (e.g., K₂CO₃, Cs₂CO₃, NaH) to form Phenoxide Start->Base Activation Step Reagent Add Electrophile (e.g., Alkyl Halide, Acyl Chloride) Base->Reagent Reaction Initiation Reaction Nucleophilic Attack (Sₙ2 or Nucleophilic Acyl Substitution) Reagent->Reaction Workup Aqueous Workup (Quench, Extract) Reaction->Workup Purify Purification (Column Chromatography, Recrystallization) Workup->Purify Product Characterized Final Product Purify->Product

Caption: General experimental workflow for the functionalization of a phenolic hydroxyl group.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and fundamental method for forming ether linkages. It proceeds via an Sₙ2 mechanism where a nucleophilic phenoxide attacks a primary or methyl halide (or sulfonate).[7]

Causality Behind Experimental Choices:

  • Base: The choice of base is critical. Weak inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient for phenols due to their acidity and are preferred for their ease of handling and removal.[8] For less reactive phenols or alkylating agents, a stronger base like sodium hydride (NaH) can be used, but requires anhydrous conditions and greater caution.[9]

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are ideal as they solvate the cation of the base but leave the phenoxide anion highly nucleophilic, accelerating the Sₙ2 reaction.[7][9] Protic solvents should be avoided as they can hydrogen-bond with the phenoxide, reducing its nucleophilicity.[10]

  • Alkylating Agent: This reaction works best with methyl and primary alkyl halides. Secondary halides can lead to a mixture of substitution and E2 elimination products, while tertiary halides will almost exclusively yield the elimination product.[9]

Detailed Protocol: Synthesis of an O-Alkyl Ether

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenol (1.0 eq.).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) and acetonitrile (15-20 volumes, e.g., 15-20 mL per gram of phenol).

  • Activation: Stir the suspension at room temperature for 15-30 minutes to facilitate phenoxide formation.

  • Alkylation: Add the primary alkyl halide (e.g., iodomethane or benzyl bromide, 1.2 eq.) to the stirring suspension.

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.[8][9]

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic solids (K₂CO₃ and KBr/KI).[9] Wash the solids with a small amount of acetonitrile or ethyl acetate.

  • Extraction: Combine the filtrate and washes and concentrate under reduced pressure. Dissolve the resulting crude residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired ether.

Mechanism of Williamson Ether Synthesis

G Phenol Ar-OH Phenoxide Ar-O⁻ Phenol:e->Phenoxide:w Deprotonation Base + Base (- H-Base⁺) TransitionState [Ar---O---R---X]⁻ᵟ Phenoxide->TransitionState Sₙ2 Attack AlkylHalide R-X (R = Me, 1°) AlkylHalide->TransitionState Product Ar-O-R TransitionState->Product Bond Formation & Leaving Group Departure Halide + X⁻

Caption: The Sₙ2 mechanism of the Williamson ether synthesis.

O-Acylation via Esterification

Esterification of phenols is readily achieved by reaction with reactive carboxylic acid derivatives, most commonly acyl chlorides or anhydrides, under basic conditions. Unlike alcohols, direct acid-catalyzed esterification with carboxylic acids is generally too slow to be practical for phenols.[11]

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides are highly reactive and are a common choice. Acid anhydrides are also effective but may require slightly more forcing conditions (e.g., warming).[11]

  • Base: A non-nucleophilic base such as pyridine can be used both as the base and the solvent. It activates the reaction by forming a highly electrophilic acylpyridinium intermediate and also neutralizes the HCl byproduct. Alternatively, the Schotten-Baumann condition, using an aqueous base (e.g., NaOH) in a two-phase system, is a robust method for acylating phenols.[12]

  • Thermodynamic vs. Kinetic Control: It is crucial to avoid Lewis acids (like AlCl₃) in these reactions unless the goal is a C-acylation (Fries Rearrangement). O-acylation is the kinetically favored product, while the C-acylated aryl ketone is the thermodynamically more stable product.

Detailed Protocol: Synthesis of a Phenyl Ester (Pyridine Method)

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenol (1.0 eq.).

  • Solvent: Dissolve the phenol in anhydrous pyridine (10-15 volumes). Cool the solution to 0 °C in an ice bath.

  • Acylation: Add the acyl chloride (e.g., benzoyl chloride, 1.1 eq.) dropwise to the stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Pour the reaction mixture into a separatory funnel containing 1 M HCl solution and extract with ethyl acetate (3x). The acid wash removes the pyridine.

  • Extraction: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.[3]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography or recrystallization.

O-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting alcohols (including phenols) into a wide range of functional groups, including ethers. It proceeds under mild, neutral conditions and is particularly valuable for substrates that are sensitive to the basic conditions of the Williamson synthesis.[13][14] The reaction utilizes a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[15]

Causality Behind Experimental Choices:

  • Reagents: The reaction forms a highly reactive oxyphosphonium intermediate, which is an excellent leaving group. This allows for substitution by a wide range of nucleophiles, including the alcohol that will form the ether linkage.[14]

  • Advantages: The key advantage is the mild reaction conditions. It avoids the need for a strong base and can be performed at or below room temperature.

  • Limitations: A major challenge is the removal of byproducts, triphenylphosphine oxide and the reduced hydrazine dicarboxylate, which often requires careful chromatography. For sterically hindered phenols, side reactions can sometimes lower the yield.[16]

Detailed Protocol: Synthesis of a Phenyl Ether via Mitsunobu Reaction

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenol (1.0 eq.), the desired primary or secondary alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.).

  • Solvent: Dissolve the components in anhydrous tetrahydrofuran (THF) or diethyl ether.[15]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise as a solution in THF. A color change and/or precipitation may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: The purification is often the most challenging step. Direct purification by column chromatography is the most common method to separate the desired ether from the triphenylphosphine oxide and hydrazine byproducts.

Advanced and Alternative Strategies

For certain advanced applications, particularly the synthesis of diaryl ethers, modern cross-coupling reactions offer unparalleled scope.

  • Buchwald-Hartwig and Ullmann O-Arylation: These copper- or palladium-catalyzed reactions enable the formation of a C(aryl)-O bond between a phenol and an aryl halide or triflate.[17][18] While mechanistically complex, modern ligand systems have made these reactions highly reliable and tolerant of a wide range of functional groups, even allowing for the synthesis of sterically hindered diaryl ethers under relatively mild conditions.[19][20]

Data Summary: Comparison of Functionalization Methods

MethodReagentsConditionsAdvantagesDisadvantages
Williamson Ether Synthesis Phenol, Base (K₂CO₃, NaH), Alkyl Halide50-100 °C, 1-8 h[7]Robust, scalable, cost-effectiveRequires base, limited to Me/1° halides, potential for C-alkylation[9][10]
Esterification Phenol, Base (Pyridine), Acyl Chloride0 °C to RT, 2-4 hFast, high-yielding, simpleAcyl chlorides are moisture-sensitive
Mitsunobu Reaction Phenol, Alcohol, PPh₃, DEAD/DIAD0 °C to RT, 4-16 hMild, neutral conditions, broad scopeByproduct removal is difficult, expensive reagents[16]
Buchwald-Hartwig Arylation Phenol, Pd or Cu catalyst, Ligand, Base, Aryl Halide80-120 °CExcellent for diaryl ethers, high functional group toleranceRequires expensive metal catalysts and ligands

Conclusion

The functionalization of the hydroxyl group on 4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenol provides a powerful entry point for generating diverse chemical libraries for drug discovery. The choice of method—be it the classic Williamson ether synthesis for simple alkylation, esterification for creating prodrug candidates, the mild Mitsunobu reaction for sensitive substrates, or modern cross-coupling for complex aryl ethers—should be guided by the specific target molecule and the chemical context. By understanding the principles behind each protocol, researchers can effectively leverage this versatile scaffold to develop novel and impactful chemical entities.

References

  • Vertex AI Search. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Benchchem. (n.d.). Basic reactivity of the phenolic hydroxyl group in 2-Propylphenol.
  • EBSCO. (n.d.). Phenols | Chemistry | Research Starters.
  • Guerra, A., et al. (2021). Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4′ MDI.
  • Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation | Notes.
  • Ciriminna, R., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 26(18), 5496.
  • Wang, K. (2014). Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition. University of Tennessee.
  • Chandrasekara, A., & Shahidi, F. (2012). Reactivity of phenolic compounds towards free radicals under in vitro conditions. Journal of Food and Drug Analysis, 20(Suppl. 1), 356-360.
  • Clark, J. (2015). Making esters.
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  • ResearchGate. (n.d.). The scope of the O‐alkylation reaction. Reaction conditions: Phenol....
  • Wang, C., et al. (2019). Cu-Catalyzed O-alkylation of phenol derivatives with alkylsilyl peroxides. Organic & Biomolecular Chemistry, 17(42), 9342-9346.
  • LibreTexts. (2023). Reactivity of Phenols.
  • Pasha, M. A., & Jayashankara, V. P. (2006). TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition.
  • Moser, B. R., & Kodali, D. R. (2008). Chemical Libraries via Sequential C−H Functionalization of Phenols. Organic Letters, 10(4), 541-544.
  • Lee, J. K., & Kim, Y. H. (2001). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Journal of the Korean Chemical Society, 45(3), 232-237.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Shinde, D. B., & Pillai, C. N. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Journal of the Indian Chemical Society, 98(7), 100093.
  • Wikipedia. (n.d.). Mitsunobu reaction.
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  • Zhang, Y., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Acta Pharmaceutica Sinica B, 12(3), 1045-1065.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Khazaei, A., et al. (2012). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
  • ResearchGate. (n.d.). Relevance of phenols in medicinal chemistry, their synthesis and our....
  • Miles, W. H., et al. (2009). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement.
  • García, C., et al. (2013). Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. European Journal of Organic Chemistry, 2013(12), 2381-2389.
  • Hunt, I. (n.d.). Ch24 - Acylation of phenols. Retrieved from University of Calgary, Department of Chemistry.
  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791-1794.
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  • Rahman, M. M., et al. (2015). Microwave Irradiated Palladium-Catalyzed Cascade Type Cross Coupling of Phenols and Halides for the Synthesis of Polyphenolic Ethers. International Journal of Organic Chemistry, 5(2), 105-112.
  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. MIT Open Access Articles.
  • Wang, C., et al. (2015). Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines. Green Chemistry, 17(6), 3333-3337.
  • ChemScene. (n.d.). 1609259-55-3 | 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol.
  • Popiolek, R., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6950.
  • ResearchGate. (2025). Synthesis, Characterization, and Biological Activity of 4-(2-Hydroxy-5-(aryl-diazenyl)phenyl)-6-(aryl)pyrimidin-2-ols Derivatives.
  • Buryi, D. S., et al. (2022). Synthesis and Properties of 4,6-Dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile and 3-Amino-4,6-dimethyl-5-pentylthieno[2,3-b]pyridines. Russian Journal of General Chemistry, 92(10), 2098-2107.
  • Wang, G., et al. (2012). Design, synthesis, and pharmacological evaluation of monocyclic pyrimidinones as novel inhibitors of PDE5. Journal of Medicinal Chemistry, 55(23), 10540-10550.

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Application Note: Microwave-Assisted Synthesis of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Biaryl structures containing pyrimidine and phenol moieties are privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors, antiviral agents, and advanced agrochemicals[1]. The synthesis of 4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenol via conventional thermal Suzuki-Miyaura cross-coupling often suffers from prolonged reaction times. Extended heating can lead to protodeboronation of the boronic acid and unwanted homocoupling, ultimately diminishing yields.

Microwave-assisted organic synthesis (MAOS) circumvents these limitations by utilizing direct dielectric heating[2]. Unlike conventional convection heating, microwave irradiation couples directly with the dipoles of the solvent and reactants, providing rapid, uniform energy transfer. This drastically reduces reaction times from several hours to mere minutes while enhancing yield, reproducibility, and regioselectivity[3].

Mechanistic Insights: The Suzuki-Miyaura Pathway

The cross-coupling of 5-bromo-4,6-dimethylpyrimidine with (4-hydroxy-2-methylphenyl)boronic acid is catalyzed by a Palladium complex. Understanding the causality of the catalytic cycle is essential for troubleshooting and optimizing the reaction.

CatalyticCycle Pd0 Pd(0) Catalyst PdII_OA Pd(II) Complex (Oxidative Addition) Pd0->PdII_OA + Aryl Halide PdII_TM Pd(II) Biaryl Complex (Transmetalation) PdII_OA->PdII_TM + Boronic Acid & Base Product Biaryl Product (Reductive Elimination) PdII_TM->Product Product->Pd0 Catalyst Regeneration

Suzuki-Miyaura catalytic cycle for pyrimidine-phenol biaryl synthesis.

  • Oxidative Addition: The Pd(0) active species inserts into the C-Br bond of the pyrimidine. The electron-deficient nature of the pyrimidine ring makes it a highly reactive electrophile, accelerating this initial step[2].

  • Transmetalation: The inorganic base (e.g., K₂CO₃) activates the boronic acid, forming a nucleophilic boronate complex. This facilitates the transfer of the phenolic aryl group to the Pd(II) center.

  • Reductive Elimination: The biaryl product is released, regenerating the Pd(0) catalyst. Microwave irradiation significantly accelerates this step, which is often the rate-limiting bottleneck in sterically hindered ortho-substituted biaryl syntheses[3].

Reaction Optimization & Data Presentation

To establish a self-validating and robust protocol, reaction parameters must be systematically optimized. The tables below summarize the quantitative optimization of the catalyst, base, and solvent systems for the microwave-assisted coupling of halogenated pyrimidines with aryl boronic acids[1][2].

Table 1: Catalyst and Base Screening (Model Conditions: 100 °C, 15 min, MW)

Catalyst (5 mol%) Base (3.0 equiv) Ligand Type Yield (%)
Pd(PPh₃)₄ K₂CO₃ Monodentate 82
Pd(dppf)Cl₂ K₂CO₃ Bidentate 94
Pd(OAc)₂ Cs₂CO₃ Ligand-free 65

| PdCl₂(PPh₃)₂ | Na₂CO₃ | Monodentate | 72 |

Causality Note: Pd(dppf)Cl₂ provides the highest yield. The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which is a strict prerequisite for the final reductive elimination step, thereby suppressing unwanted side reactions.

Table 2: Solvent and Temperature Optimization

Solvent System (v/v) Temp (°C) Time (min) Yield (%)
Toluene/EtOH/H₂O 100 15 78
1,4-Dioxane/H₂O (2:1) 80 15 62
1,4-Dioxane/H₂O (2:1) 100 15 94

| 2-Me-THF/H₂O (2:1) | 100 | 15 | 91 |

Causality Note: A 1,4-Dioxane/H₂O mixture is optimal as the water dissolves the inorganic base to facilitate transmetalation, while the organic solvent solubilizes the pyrimidine and catalyst. 2-Me-THF can be substituted as a highly effective green solvent alternative[4].

Experimental Protocol

This methodology is designed to be a self-validating system. In-process visual cues (e.g., color changes) are included to ensure the reaction is proceeding as intended.

Workflow Step1 1. Reagent Preparation Aryl Halide Boronic Acid Pd Catalyst Step2 2. Solvent Addition Degassed 1,4-Dioxane/H2O Base (K2CO3) Step1->Step2 Step3 3. Microwave Irradiation 100 °C 15 minutes 150 W Step2->Step3 Step4 4. Work-up & Extraction EtOAc / Water Brine Wash Step3->Step4 Step5 5. Purification Flash Chromatography Pure Biaryl Product Step4->Step5

Step-by-step experimental workflow for MAOS cross-coupling.

Step-by-Step Methodology
  • Reagent Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 5-bromo-4,6-dimethylpyrimidine (1.0 mmol, 187 mg) and (4-hydroxy-2-methylphenyl)boronic acid (1.2 mmol, 182 mg). Note: A slight excess of boronic acid compensates for any minor protodeboronation.

  • Catalyst & Base Addition: Add finely powdered K₂CO₃ (3.0 mmol, 414 mg) and the Pd(dppf)Cl₂ catalyst (0.05 mmol, 36 mg).

  • Solvent Addition: Add 6 mL of a strictly degassed 1,4-dioxane/water (2:1 v/v) mixture.

    • Scientific Insight: Degassing (via sparging with N₂ or Argon for 10 minutes) is critical. Ambient oxygen will rapidly oxidize the Pd(0) active species to an inactive Pd(II) state and promote the oxidative homocoupling of the boronic acid, destroying your yield.

  • Microwave Irradiation: Seal the vial with a crimp cap. Place the vial in a dedicated microwave synthesizer. Irradiate at 100 °C for 15 minutes with stirring. Set the maximum power to 150 W. The solution will typically transition from a reddish-orange to a dark brown/black suspension, indicating the precipitation of Pd black as the catalytic cycle concludes.

  • Work-up: Allow the vial to cool to room temperature. Dilute the crude mixture with ethyl acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (2 x 10 mL) to remove inorganic salts, followed by a brine wash (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: Hexanes/Ethyl Acetate) to isolate the pure 4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenol.

References

  • [3] Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances (via PMC). URL:

  • [2] Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives. BenchChem. URL:

  • [1] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI Molecules. URL:

  • [4] Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Publications. URL:

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Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing Reaction Yields for 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of this important synthetic transformation. Here, we will delve into common challenges, provide detailed troubleshooting strategies, and offer optimized protocols grounded in established chemical principles.

The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry, and achieving high yields is critical for the economic viability and success of drug discovery programs. This resource aims to provide you with the expertise and practical insights needed to navigate the complexities of this reaction and consistently achieve your desired outcomes.

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired Product

Question: I am attempting to synthesize 4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenol via a Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative and a halogenated pyrimidine, but I am observing very low to no yield of my target compound. What are the potential causes, and how can I improve the outcome?

Answer:

Low or non-existent yields in Suzuki-Miyaura coupling reactions are a frequent challenge. The root cause often lies in one or more of the key reaction components or conditions.[1][2] Let's break down the potential culprits and their solutions.

Potential Causes & Recommended Solutions:

Potential Cause Explanation Recommended Solutions
Inactive Catalyst The palladium catalyst is the heart of the Suzuki reaction. If it is old, has been improperly stored, or is of low quality, it will not effectively catalyze the reaction.[3]Use a fresh, high-quality palladium source. Consider using pre-catalysts like those from the Buchwald group, which are known for their high activity.[3] • Increase catalyst loading. A modest increase from 1-2 mol% to 3-5 mol% can sometimes be beneficial.[3] • Ensure proper handling. Store palladium catalysts under an inert atmosphere and handle them quickly to minimize exposure to air and moisture.
Ineffective Ligand The phosphine ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. An inappropriate ligand for the specific substrates can lead to poor reactivity.Select a suitable ligand. For electron-rich pyrimidines, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often effective.[3] • Optimize the palladium-to-ligand ratio. For monodentate ligands, a 1:2 or 1:4 ratio is a good starting point.[3]
Suboptimal Base The base is critical for the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[3][4] An incorrect choice or insufficient amount of base will stall the reaction.Screen different bases. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[5] The strength of the base should be matched to the substrates. • Ensure the base is finely powdered and dry. The physical properties of the base can significantly impact its reactivity.[3]
Inappropriate Solvent The solvent system must be able to dissolve the reactants and facilitate the reaction. It also plays a role in the stability of the catalytic species.Use degassed solvents. Oxygen can deactivate the palladium catalyst.[3] Common solvents for Suzuki reactions include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[3][5] • Experiment with different solvent mixtures. The optimal solvent system can be substrate-dependent.
Protodeboronation This is a significant side reaction where the boronic acid is converted back to the corresponding arene, leading to a loss of one of the key coupling partners.[3][6]Use milder reaction conditions. Lowering the temperature and using a weaker base can help to suppress this side reaction.[3] • Consider more stable boronic acid derivatives. Boronate esters, such as pinacol esters, are often more resistant to protodeboronation.[7]

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Yield Observed check_catalyst 1. Verify Catalyst Activity - Use fresh catalyst - Increase loading (3-5 mol%) start->check_catalyst check_ligand 2. Evaluate Ligand Choice - Use bulky, electron-rich ligand - Optimize Pd:Ligand ratio check_catalyst->check_ligand If no improvement success Improved Yield check_catalyst->success Yield Improves check_base 3. Assess Base Effectiveness - Screen different bases (e.g., K3PO4, Cs2CO3) - Ensure base is dry and finely powdered check_ligand->check_base If no improvement check_ligand->success Yield Improves check_solvent 4. Examine Solvent System - Use degassed solvents - Try different solvent mixtures check_base->check_solvent If no improvement check_base->success Yield Improves check_side_reactions 5. Investigate Side Reactions - Monitor for protodeboronation - Consider homocoupling check_solvent->check_side_reactions If no improvement check_solvent->success Yield Improves optimization Systematic Optimization (e.g., Design of Experiments) check_side_reactions->optimization If issues persist check_side_reactions->success Yield Improves optimization->success

Caption: A systematic workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.

Issue 2: Formation of Significant Impurities

Question: My reaction is proceeding, but I am observing significant impurities in my crude product, which is complicating purification and reducing my isolated yield. What are the likely side reactions, and how can I minimize them?

Answer:

The formation of byproducts is a common issue in cross-coupling reactions. Understanding the potential side reactions is the first step toward mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Homocoupling: This occurs when two molecules of the boronic acid or two molecules of the aryl halide couple with each other.[6]

    • Mitigation:

      • Use a Pd(0) source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling.[3]

      • Controlled addition: Slowly adding the boronic acid to the reaction mixture can keep its concentration low and disfavor this side reaction.[3]

      • Ligand optimization: Bulky, electron-rich ligands can favor the desired cross-coupling pathway.[3]

  • Dehalogenation: The aryl halide can be reduced to the corresponding arene, resulting in the loss of a starting material.[2]

    • Mitigation:

      • Avoid certain bases and solvents: Some amine bases and alcoholic solvents can promote dehalogenation.[2]

      • Ensure an inert atmosphere: Traces of oxygen can sometimes contribute to this side reaction.

  • Protodeboronation: As mentioned previously, this is a major cause of reduced yield and can be considered an impurity-generating pathway as it consumes a key reactant.[3][6]

    • Mitigation:

      • Milder conditions: Use lower temperatures and weaker bases.[3]

      • Stable boron reagents: Employ boronate esters or trifluoroborate salts, which are generally more stable than boronic acids.[7][8]

Purification Strategies for Substituted Pyrimidines:

Once the reaction is complete, effective purification is essential to isolate the desired product.[9]

Purification Technique Description Key Considerations
Recrystallization A cost-effective method for purifying solid compounds based on differential solubility.[9]Solvent selection is critical. The compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent. Common solvents include ethanol, ethyl acetate, and their mixtures with water.[9]
Flash Column Chromatography A widely used technique for separating compounds based on polarity.[9]Proper solvent system selection is key. Use thin-layer chromatography (TLC) to determine an appropriate mobile phase that provides good separation (Rf of the target compound around 0.2-0.4).[9]
Preparative HPLC A high-resolution technique for obtaining highly pure compounds, often used in the final stages of purification.[9]Method development is required. An analytical method is first developed and then scaled up to a preparative scale.[9]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki-Miyaura cross-coupling reaction?

A1: The catalytic cycle of the Suzuki-Miyaura reaction generally involves three main steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.[10]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step requires the presence of a base.[4][10]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.[10]

Catalytic Cycle of the Suzuki-Miyaura Reaction

suzuki_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 R1-Pd(II)Ln-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 R1-Pd(II)Ln-R2 transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product aryl_halide R1-X aryl_halide->oxidative_addition organoboron R2-B(OR)2 organoboron->transmetalation base Base base->transmetalation

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Q2: How do I choose the right palladium catalyst for my reaction?

A2: The choice of catalyst depends on the reactivity of your substrates. For less reactive aryl chlorides, more active catalysts, often featuring bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type catalysts), are generally required.[8][11] For more reactive aryl bromides and iodides, simpler catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with an appropriate ligand can be effective.[8]

Q3: Can I run the reaction under air, or is an inert atmosphere necessary?

A3: It is highly recommended to perform Suzuki-Miyaura reactions under an inert atmosphere (e.g., nitrogen or argon). Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to lower yields.[3] Degassing your solvents prior to use is also a crucial step.

Q4: My starting materials are not fully consumed, even after prolonged reaction times. What should I do?

A4: Incomplete conversion can be due to several factors.[12][13] First, re-evaluate your catalyst's activity. If the catalyst is not the issue, consider increasing the reaction temperature.[3] However, be mindful that higher temperatures can also promote side reactions.[12] You can also try a stronger base or a different solvent system to improve solubility and reaction rates.[3]

Optimized Experimental Protocol

This protocol provides a general starting point for the synthesis of 4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenol. Optimization may be required based on your specific substrates and laboratory conditions.

Materials:

  • 5-Bromo-4,6-dimethylpyrimidine

  • (3-Hydroxy-2-methylphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely powdered and dried

  • Toluene, degassed

  • Water, degassed

Procedure:

  • To a dry reaction vessel, add 5-bromo-4,6-dimethylpyrimidine (1.0 eq), (3-hydroxy-2-methylphenyl)boronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of degassed toluene.

  • Add the catalyst solution to the reaction vessel.

  • Add degassed toluene and degassed water to the reaction vessel to achieve a suitable concentration (e.g., 0.1 M).

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain 4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenol.[9]

References

  • Benchchem. Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
  • CovaSyn. Optimizing Suzuki Coupling Reactions.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem. Avoiding side product formation in pyrimidine synthesis.
  • Schroeder Group - Illinois. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
  • Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Organic Chemistry Frontiers (RSC Publishing). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • PMC - NIH. Organoborane coupling reactions (Suzuki coupling).
  • ACS Publications. Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives.
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • ResearchGate. Side reactions of Suzuki cross-coupling | Download Scientific Diagram.
  • Synthesis and studies of some substituted pyrimidines.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ChemScene. 1609259-55-3 | 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol.
  • Journal of Chemical Reviews. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
  • PMC. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Impact of Negative Feedbacks on De Novo Pyrimidines Biosynthesis in Escherichia coli.
  • PMC. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity.
  • ResearchGate. Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction | Request PDF.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Google Patents. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
  • Creative Proteomics Blog. Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • PMC. Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates.
  • Organic Syntheses Procedure. n-(2,4-diformyl-5-hydroxyphenyl)acetamide.

Sources

Troubleshooting low solubility of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol in water

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to address the common experimental challenge of low aqueous solubility of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol. Our goal is to provide a framework of scientifically-grounded, field-proven strategies to overcome this issue, ensuring the reliability and reproducibility of your experimental results.

Section 1: Understanding the Molecule - Why is Solubility a Challenge?
Q1: What are the key structural features of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol that influence its water solubility?

A1: The aqueous solubility of this compound is governed by a balance between its water-loving (hydrophilic) and water-fearing (hydrophobic) components.

  • Hydrophobic Character: The molecule possesses significant hydrophobic character, which is the primary reason for its low water solubility. This arises from the aromatic phenol ring, the attached methyl group, and the dimethyl-substituted pyrimidine ring. These nonpolar structures are energetically unfavorable to interact with the polar network of water molecules.

  • Hydrophilic Character: The potential for aqueous solubility comes from two key features:

    • Phenolic Hydroxyl (-OH) group: This group can act as a hydrogen bond donor and acceptor, allowing for some favorable interaction with water[1][2]. As a weak acid (typical phenol pKa ~10), it can be deprotonated at high pH to form a much more polar and water-soluble phenoxide salt[3].

    • Pyrimidine Nitrogens: The two nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. They also impart a weak basic character to the molecule, allowing for protonation at low pH to form a more soluble cationic salt.

The interplay of these features means that the compound's solubility is highly dependent on the pH of the aqueous medium.

cluster_mol 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol cluster_features Structural Features & Solubility Influence cluster_consequence Resulting Physicochemical Properties Molecule C₁₃H₁₄N₂O Hydrophobic Hydrophobic Regions (Aromatic Rings, Methyl Groups) Hydrophilic Hydrophilic Groups (Phenolic -OH, Pyrimidine Nitrogens) Low_Sol Overall Low Intrinsic Aqueous Solubility Hydrophobic->Low_Sol Primary Contributor pH_Dep Strongly pH-Dependent Solubility Hydrophilic->pH_Dep Enables pH Modulation

Caption: Key structural drivers of solubility for the target compound.

Section 2: Initial Troubleshooting & First Steps
Q2: I have received the compound as a solid. What is the best practice for preparing stock and initial working solutions?

A2: Given the compound's low aqueous solubility, it is standard practice to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose.

Precipitation upon dilution into aqueous buffers is the most frequent initial problem[4]. The workflow below outlines the standard procedure and immediate troubleshooting steps.

cluster_troubleshoot Troubleshooting start Start: Compound Powder stock 1. Prepare 10-50 mM Stock in 100% DMSO start->stock vortex 2. Vortex/Sonicate Until Fully Dissolved stock->vortex dilute 3. Dilute into Aqueous Buffer (Vortex during addition) vortex->dilute observe 4. Observe for Precipitation dilute->observe lower_conc A. Lower Final Concentration observe->lower_conc Yes success Success: Clear Solution observe->success No inc_dmso B. Increase Co-solvent % (run vehicle control) lower_conc->inc_dmso fresh C. Prepare Fresh for each experiment inc_dmso->fresh fresh->dilute Retry

Caption: Workflow for preparing solutions and initial troubleshooting.

Protocol: Preparing a DMSO Stock Solution
  • Weigh Compound: Accurately weigh a small amount of the compound (e.g., 2.14 mg) using a calibrated analytical balance.

  • Calculate Solvent Volume: Calculate the volume of DMSO required to achieve the desired concentration (e.g., for 10 mM with MW 214.26 g/mol , Volume = (2.14 mg / 214.26 mg/mmol) / 10 mmol/L = 1.0 mL).

  • Dissolution: Add the calculated volume of high-purity DMSO to the vial containing the powder.

  • Solubilization: Vortex or sonicate the solution at room temperature until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Section 3: Systematic Approaches to Enhance Aqueous Solubility

If initial troubleshooting is insufficient, a systematic approach is necessary. The following methods are presented in order of increasing complexity.

Q3: How can I leverage pH to improve the solubility of this compound?

A3: The presence of both an acidic phenol group and basic pyrimidine nitrogens makes its solubility highly sensitive to pH. By shifting the pH away from the compound's isoelectric point (where it is least soluble), you can ionize the molecule and dramatically increase its interaction with water[3].

  • At High pH (e.g., pH > 10): The phenolic hydroxyl group will be deprotonated to form a negative phenoxide ion. This charged species is significantly more polar and thus more water-soluble.

  • At Low pH (e.g., pH < 2): The pyrimidine nitrogens can become protonated, forming a positive charge on the molecule, which also increases aqueous solubility.

Caution: Be aware that extreme pH conditions can cause compound degradation over time. It is crucial to assess the stability of your compound at the desired pH for the duration of your experiment[5].

low_pH Low pH (e.g., pH 2) Pyrimidine Protonated (Cationic, More Soluble) mid_pH Mid pH (pI) Neutral Species (Least Soluble) high_pH High pH (e.g., pH 11) Phenol Deprotonated (Anionic, More Soluble) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 x_axis_start x_axis_end x_axis_start->x_axis_end Increasing pH pH Axis y_axis_start y_axis_end y_axis_start->y_axis_end Solubility  

Caption: Hypothetical pH-solubility profile for the compound.

Q4: Which co-solvents are effective and what are the limitations?

A4: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for hydrophobic compounds, thereby increasing their solubility[6][7]. The increase in solubility is often exponential with the increase in co-solvent fraction[8].

Co-SolventTypical Starting Conc. (v/v)Key Considerations
DMSO 0.1% - 1.0%Gold standard for initial solubilization. Can be toxic to some cells at >1%. Always run a vehicle control.[9]
Ethanol 1% - 5%Less toxic than DMSO for many biological systems. Can be more volatile.
Polyethylene Glycol (PEG 300/400) 5% - 20%Often used in formulation development for in vivo studies due to its low toxicity. Can increase solution viscosity.
Propylene Glycol 5% - 20%Another common, low-toxicity choice for formulations.[10]
Q5: When should I consider using surfactants?

A5: Surfactants should be considered when pH adjustment and co-solvents are not sufficient or are incompatible with your assay. Surfactants are molecules with a water-loving head and a water-fearing tail. Above a certain concentration, called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles[11]. The hydrophobic core of these micelles can encapsulate your compound, effectively solubilizing it in the bulk aqueous solution[12][13].

  • Recommended Surfactants: For biological applications, non-ionic surfactants are generally preferred due to their lower potential for protein denaturation.

    • Tween® 80 (Polysorbate 80)

    • Pluronic® F-68

  • Protocol: Start by preparing solutions of the surfactant in your buffer at various concentrations (e.g., 0.01%, 0.1%, 1.0%). Add your compound (from a concentrated DMSO stock) to each and determine the lowest concentration of surfactant that maintains solubility.

Q6: What are cyclodextrins and how can they help?

A6: Cyclodextrins are advanced solubilizing agents used when other methods fail or for specific formulation goals like improving bioavailability[14][15]. These are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior cavity and a hydrophilic exterior[16].

The hydrophobic compound partitions into the central cavity, forming a "host-guest" inclusion complex. The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water[17][18].

  • Common Derivatives: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and safety profiles.

  • Application: This technique is highly effective but requires careful characterization to confirm complex formation. It is a common strategy in pharmaceutical formulation[14].

Section 4: Experimental Protocol for Solubility Measurement
Q7: How can I accurately and reproducibly measure the solubility of my compound?

A7: To quantify the success of your solubilization strategy, you must use a standardized method. The "shake-flask" method is considered the gold standard for determining thermodynamic (equilibrium) solubility[19][20].

cluster_quantify Quantification start 1. Add Excess Solid to Buffer equilibrate 2. Equilibrate (e.g., 24-48h with shaking) start->equilibrate separate 3. Separate Phases (Centrifuge or Filter) equilibrate->separate supernatant 4. Collect Supernatant (Saturated Solution) separate->supernatant dilute 5. Dilute Sample supernatant->dilute analyze 6. Analyze by HPLC-UV or LC-MS dilute->analyze calculate 7. Calculate Concentration vs. Standard Curve analyze->calculate

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Protocol: Shake-Flask Method for Thermodynamic Solubility
  • Preparation: Add an excess amount of the solid compound (enough so that undissolved solid remains visible) to a known volume of the test buffer (e.g., pH 7.4 PBS, or a buffer containing a co-solvent/surfactant) in a glass vial.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium (typically 24-72 hours)[20][21].

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. To ensure complete separation, centrifuge the sample at high speed (e.g., >14,000 x g) or filter the supernatant through a 0.22 µm PVDF syringe filter. This step is critical to avoid aspirating undissolved particles.

  • Quantification: Carefully take a known volume of the clear supernatant. Dilute it with a suitable mobile phase or solvent mixture to a concentration that falls within the linear range of your analytical method.

  • Analysis: Analyze the diluted sample using a validated HPLC-UV or LC-MS method against a standard curve prepared with known concentrations of the compound[9].

  • Calculation: Calculate the concentration in the original supernatant by applying the dilution factor. This value represents the thermodynamic solubility under the tested conditions.

Section 5: Frequently Asked Questions (FAQs)
  • Q: My compound precipitated from my buffer. What's the very first thing I should try?

    • A: The simplest first step is to remake the solution at a lower final concentration. Many solubility issues are simply due to attempting to work above the compound's solubility limit in that specific medium[9].

  • Q: What concentration of DMSO is safe for my cell-based assay?

    • A: Most cell lines can tolerate up to 0.5% DMSO without significant toxicity, but this is cell-type dependent. It is critical to always run a "vehicle control" (your buffer with the same final percentage of DMSO but without your compound) to ensure that any observed effects are due to your compound and not the solvent[9].

  • Q: Can I gently heat the solution to help it dissolve?

    • A: Gentle warming (e.g., to 37°C) can increase the rate of dissolution and sometimes the solubility[9]. However, you must be cautious as heat can degrade the compound. After warming to dissolve, ensure the compound remains in solution when cooled back to your experimental temperature. Supersaturated solutions can form and precipitate later, leading to inconsistent results[22].

References
  • Rasheed, A., et al. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. Available at: [Link]

  • Kumar, S., & Singh, S. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Available at: [Link]

  • Ciobanu, A. M., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC. Available at: [Link]

  • Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Baluja, S., et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace. Available at: [Link]

  • EMBIBE. (2023). Physical Properties of Phenols: Solubility, Smell, and Physical State. EMBIBE. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • N, F., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]

  • S, D., et al. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. PubMed. Available at: [Link]

  • Silver, J. (2016). What is the relation between the solubility of phenolic compounds and pH of solution?. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. Available at: [Link]

  • Wagdy, S. M. (2014). Effect of pH on the solubility of phenolic compounds. ResearchGate. Available at: [Link]

  • G, G., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC. Available at: [Link]

  • G, G., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Publications. Available at: [Link]

  • Solubility of Things. (n.d.). Pyrimidine. Solubility of Things. Available at: [Link]

  • Popa, M., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Semantic Scholar. Available at: [Link]

  • Unknown Author. (n.d.). SOLUBILITY. University of Wisconsin-Madison. Available at: [Link]

  • Rahman, M. S., et al. (1994). Surfactant solubilization of hydrophobic compounds in soil and water : I. Dodecylsulphate monomer and micellar partition coefficients for 28 polychlorinated biphenyls (PCBs)[5]. PubMed. Available at: [Link]

  • Ravipaty, S., et al. (2006). Solubilities of Substituted Phenols in Supercritical Carbon Dioxide. ACS Publications. Available at: [Link]

  • Poloyac, S. M., & Zipp, G. L. (1998). Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Molecular Liquids. Available at: [Link]

  • Ravipaty, S., et al. (2006). Solubilities of substituted phenols in supercritical carbon dioxide. Digital Commons @ Michigan Tech. Available at: [Link]

  • Queimada, A. J., et al. (2008). Aqueous Solubility of Some Natural Phenolic Compounds. ACS Publications. Available at: [Link]

  • SATHEE. (n.d.). Chemistry Phenol. SATHEE. Available at: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Zhang, S., et al. (2024). Mechanisms, Applications, and Risk Analysis of Surfactant-Enhanced Remediation of Hydrophobic Organic Contaminated Soil. MDPI. Available at: [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Creative Biolabs. Available at: [Link]

  • wildvineyard. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Available at: [Link]

  • Jørgensen, S. A., et al. (2021). Determining the water solubility of difficult-to-test substances A tutorial review. Environmental Toxicology and Chemistry. Available at: [Link]

  • Rangel-Yagui, C. O., et al. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • Tiberg, F., et al. (2013). Solubilization of hydrophobic dyes in surfactant solutions. research.chalmers.se. Available at: [Link]

  • Baka, E., et al. (2008). Determination of aqueous solubility by heating and equilibration: A technical note. PMC. Available at: [Link]

  • Queimada, A. J., et al. (2008). Aqueous Solubility of Some Natural Phenolic Compounds. CORE. Available at: [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. Available at: [Link]

  • Millipore. (n.d.). MultiScreen Solubility Filter Plate. Millipore. Available at: [Link]

  • Puckorius & Associates, Inc. (n.d.). Solubility Rules Help Avoid Water Treatment Pitfalls. Puckorius & Associates, Inc.. Available at: [Link]

  • Patsnap. (2025). Troubleshooting Guide for Common Protein Solubility Issues. Patsnap Synapse. Available at: [Link]

  • International Chemical Safety Cards. (n.d.). ICSC 0031 - p-CRESOL. ilo.org. Available at: [Link]

Sources

Identification and removal of by-products in pyrimidine-phenol coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Identification and Removal of By-products in Diaryl Ether Synthesis

Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Impacts Yield & Purity)

Diagnostic Triage: What is your crude mixture telling you?

Before attempting purification, you must identify the specific failure mode. In pyrimidine-phenol couplings (via


 or Buchwald-Hartwig), the mass spectrum (LC-MS) is your primary diagnostic tool.

Use the following logic flow to identify your specific issue:

DiagnosticTree Start Analyze Crude LC-MS Target Target Mass (M+) Start->Target Major Peak M_minus_Cl_plus_OH Mass = [M - Cl + 17] (Hydrolysis) Start->M_minus_Cl_plus_OH +17 Da shift M_plus_Phenol Mass = [M + Phenol - HCl] (Bis-addition) Start->M_plus_Phenol High Mass Same_Mass_Diff_RT Correct Mass, Multiple Peaks (Regioisomers) Start->Same_Mass_Diff_RT Split Peaks M_minus_Cl_plus_H Mass = [M - Cl + 1] (Hydrodehalogenation) Start->M_minus_Cl_plus_H -34/35 Da shift Issue: Wet Solvent/Base Issue: Wet Solvent/Base M_minus_Cl_plus_OH->Issue: Wet Solvent/Base Issue: Stoichiometry Control Issue: Stoichiometry Control M_plus_Phenol->Issue: Stoichiometry Control Issue: C2 vs C4 Selectivity Issue: C2 vs C4 Selectivity Same_Mass_Diff_RT->Issue: C2 vs C4 Selectivity Issue: Catalyst Poisoning/Hydride Source Issue: Catalyst Poisoning/Hydride Source M_minus_Cl_plus_H->Issue: Catalyst Poisoning/Hydride Source

Figure 1: Diagnostic decision tree for identifying common by-products in pyrimidine coupling reactions based on mass shifts.

Troubleshooting Guide: Specific Failure Modes

Issue A: The "Dead" Electrophile (Hydrolysis)

Symptom: LC-MS shows a dominant peak corresponding to the hydroxypyrimidine (Mass = Pyrimidine - Cl + OH). Mechanism: Water is a competitive nucleophile. In polar aprotic solvents (DMF, DMSO) used for


, hydroxide ions (generated from trace water + base) are often more nucleophilic than the phenoxide, leading to irreversible formation of the hydroxypyrimidine tautomer (lactam form).

Corrective Protocol:

  • Solvent Drying: Do not rely on "anhydrous" bottles opened weeks ago. Store DMF/DMSO over activated 4Å molecular sieves for 24 hours prior to use.

  • Base Selection: Switch from hygroscopic bases like

    
     or 
    
    
    
    to NaH (Sodium Hydride) if the substrate tolerates it.
    • Why? NaH irreversibly deprotonates the phenol to form the phenoxide and generates

      
       gas, leaving no water in the system.
      
  • Order of Addition (The "Pre-stir"):

    • Step 1: Dissolve Phenol + Base in solvent.

    • Step 2: Stir for 30 mins at RT (allow deprotonation and venting of any evolved gas).

    • Step 3: Add the Chloropyrimidine.

Issue B: Regioselectivity (The Wrong Isomer)

Symptom: Two peaks with the desired mass but different retention times. Mechanism: 2,4-dichloropyrimidines have two electrophilic sites.

  • C4 Position: Generally favored kinetically due to lower steric hindrance and lower LUMO energy.

  • C2 Position: Reactivity increases with harder nucleophiles or specific metal catalysts.

Optimization Strategy:

VariableTo Favor C4-Substitution (Standard)To Favor C2-Substitution (Difficult)
Temperature Low (0°C to RT). Kinetic control favors C4.High (>80°C). Thermodynamic equilibration may allow C2 access (rare).
Stoichiometry 1.0 equiv Pyrimidine : 0.9 equiv Phenol.Excess Phenol (leads to bis-substitution usually).
Base Size Bulky bases (e.g.,

) enhance C4 selectivity by steric repulsion at C2.
Smaller counter-ions (Li+, Na+).
Catalysis Standard

(No metal).
Pd-Catalysis with specific ligands (e.g., Xantphos) can sometimes override innate selectivity [1].[1]
Issue C: Homocoupling & Dehalogenation (Metal-Catalyzed Only)

Symptom: Recovery of starting phenol and formation of de-chlorinated pyrimidine. Mechanism: In Buchwald-Hartwig couplings,


-hydride elimination from the solvent or ligands can reduce the aryl halide.
Solution: 
  • Switch Solvent: Avoid primary/secondary alcohols or amines. Use Toluene or 1,4-Dioxane.

  • Degassing: Oxygen promotes homocoupling of phenols to biphenyl-diols. Sparge solvents with Argon for 15 mins.

Purification & Isolation Protocols

The chemical differences between the product (diaryl ether), the starting material (phenol), and the by-product (hydroxypyrimidine) allow for a robust self-validating separation system.

Solubility Profile Table
ComponentNatureSolubility (Organic)Solubility (Aq. Base)Solubility (Aq. Acid)
Product (Diaryl Ether) Neutral / LipophilicHighLowLow
Phenol (SM) Weak Acid (

)
HighHigh (as Phenoxide) Low
Hydroxypyrimidine Amphoteric / PolarLowHighHigh (Protonated)
Chloropyrimidine Neutral / ElectrophilicHighLowLow
Standard Workup Protocol (The "3-Wash" System)

Objective: Remove unreacted phenol and hydroxypyrimidine without column chromatography.

Step-by-Step:

  • Quench: Dilute reaction mixture with Ethyl Acetate (EtOAc) or TBME. Avoid DCM if possible to prevent emulsions.

  • Wash 1 (Removal of Hydroxypyrimidine):

    • Wash organic layer with 1M HCl (2x).

    • Mechanism:[2][3][4][5] Protonates the hydroxypyrimidine/lactam, making it highly water-soluble.

  • Wash 2 (Removal of Unreacted Phenol):

    • Wash organic layer with 1M NaOH (2x).

    • Mechanism:[2][3][4][5] Deprotonates the excess phenol into water-soluble sodium phenoxide.

    • Critical Check: Analyze the aqueous layer by TLC. If the phenol spot is absent in the organic layer, the wash is complete.

  • Wash 3 (Neutralization):

    • Wash with Brine (Sat. NaCl) to remove trapped water and base traces.

  • Drying: Dry over

    
    , filter, and concentrate.
    

Visualizing the Separation Logic:

PurificationFlow Crude Crude Mixture (Product, Phenol, By-products) AcidWash Acid Wash (1M HCl) Crude->AcidWash BaseWash Base Wash (1M NaOH) AcidWash->BaseWash Organic Phase AqLayer1 Aqueous Waste 1: Hydroxypyrimidines Polar salts AcidWash->AqLayer1 Extracts Polar/Basic AqLayer2 Aqueous Waste 2: Phenoxides (Unreacted SM) BaseWash->AqLayer2 Extracts Acidic SM FinalOrg Final Organic Layer: Pure Diaryl Ether BaseWash->FinalOrg Neutral Product

Figure 2: Logical flow for the extractive purification of diaryl ethers.

Frequently Asked Questions (FAQs)

Q: I am using 2,4-dichloropyrimidine. Why is my yield of the 4-substituted product low despite using 1 equivalent of phenol? A: You are likely getting competitive bis-substitution (formation of the 2,4-diphenoxy product). Even if C4 is faster, the second addition at C2 can occur.

  • Fix: Use a slight excess of the pyrimidine (1.2 to 1.5 equiv) relative to the phenol. This statistically favors mono-substitution. The excess pyrimidine is easily removed by column chromatography (it is much less polar than the product) or by sublimation in vacuo.

Q: My reaction turns black and tarry when using NaH in DMF. A: This is a known decomposition pathway. NaH can deprotonate DMF at high temperatures, leading to violent decomposition (runaway).

  • Fix: Perform the deprotonation of the phenol in THF or DMF at 0°C . Once

    
     evolution ceases, add the electrophile. Do not heat NaH/DMF mixtures above 60°C [2].
    

Q: Can I use microwave irradiation? A: Yes, microwave heating is excellent for


 on deactivated pyrimidines (e.g., those with electron-donating groups). However, ensure your vessel is rated for the pressure, as solvents like MeOH or MeCN can generate significant pressure at the required temperatures (120-150°C).

References

  • Regioselectivity in Pd-Catalyzed Couplings

    • Gong, J. et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.

  • Safety of NaH in Polar Solvents

    • Yang, H. et al. (2006). Runaway Reaction Hazards of Sodium Hydride in Dimethyl Sulfoxide/Dimethylformamide. Process Safety Progress.

  • General Mechanism & Solvents: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Purification of Diaryl Ethers

    • Buck, E. et al. (2002). Common Purification Strategies in Medicinal Chemistry. Journal of Chemical Education.

Sources

Overcoming steric hindrance in the synthesis of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing bottlenecks in the synthesis of highly hindered biaryl systems, specifically 4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenol—a critical intermediate in the development of pharmaceutical agents such as the dopamine D1/D5 receptor agonist PF-06412562[1].

Below, you will find a deep-dive mechanistic analysis, self-validating experimental protocols, and a troubleshooting decision tree to ensure high-yield assembly of this complex scaffold.

Core Mechanistic Challenges

The synthesis of 4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenol via Suzuki-Miyaura cross-coupling presents two severe chemical hurdles:

  • Tri-Ortho Steric Hindrance: The biaryl axis connects the C4 position of the 3-methylphenol and the C5 position of the 4,6-dimethylpyrimidine. This creates a highly compressed "tri-ortho" substituted environment (one methyl group on the phenol, two methyl groups on the pyrimidine). This extreme steric bulk severely retards both the transmetalation and reductive elimination steps of the catalytic cycle[2].

  • Protodeboronation: If you attempt a direct coupling using (4,6-dimethylpyrimidin-5-yl)boronic acid, you will likely observe rapid degradation. Pyrimidine rings are highly electron-deficient. Under basic aqueous conditions, the boronic acid forms a reactive boronate complex that undergoes rapid zwitterionic fragmentation, cleaving the C-B bond to yield the undesired 4,6-dimethylpyrimidine[3],.

Catalytic Cycle & Bottlenecks

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (C-Br Activation) Pd0->OxAdd Aryl Halide TransMet Transmetalation (Steric Bottleneck) OxAdd->TransMet Base RedElim Reductive Elimination (Steric Bottleneck) TransMet->RedElim Boronic Acid/Ester Protodeb Side Reaction: Protodeboronation TransMet->Protodeb Excess Base/H2O RedElim->Pd0 Ligand Bulk Accelerates Product Tri-ortho Biaryl Product RedElim->Product Product Release

Catalytic cycle highlighting steric bottlenecks and protodeboronation risks.

Troubleshooting Workflows & Experimental Protocols

To overcome these challenges, industry standards dictate a "Polarity Reversal" strategy. Instead of using the highly unstable pyrimidinyl boronic acid, the coupling partners are inverted: 5-bromo-4,6-dimethylpyrimidine is coupled with a protected (4-methoxy-2-methylphenyl)boronic acid pinacol ester[1].

Self-Validating Protocol: Polarity-Reversed Assembly

Step 1: Suzuki-Miyaura Cross-Coupling

  • Reagents: 5-Bromo-4,6-dimethylpyrimidine (1.0 eq), (4-methoxy-2-methylphenyl)boronic acid pinacol ester (1.2 eq), XPhos Pd G3 (0.05 eq), K3PO4 (2.0 eq).

  • Solvent: 1,4-Dioxane/H2O (4:1 ratio).

  • Methodology & Causality:

    • Degassing: Purge the solvent mixture with argon for 30 minutes prior to reagent addition. Causality: Oxygen must be strictly excluded to prevent the oxidative homocoupling of the boronic ester and the degradation of the electron-rich XPhos ligand.

    • Base Addition: Add K3PO4. Causality: A weaker, aqueous-soluble base is chosen over NaOH to facilitate the transmetalation step without promoting the hydrolytic cleavage of the boronic ester[3].

    • Heating: Heat the sealed reaction vessel to 90–100 °C for 12 hours. Causality: Elevated thermal energy is strictly required to overcome the high activation barrier of reductive elimination caused by the tri-ortho steric clash[2].

    • Validation: Monitor via LC-MS. The reaction is successful when the peak for 5-bromo-4,6-dimethylpyrimidine (m/z 187/189) disappears, replaced entirely by the protected biaryl intermediate (m/z 229).

Step 2: Late-Stage Deprotection

  • Reagents: Boron tribromide (BBr3), anhydrous Dichloromethane (DCM).

  • Methodology & Causality: Treat the resulting 5-(4-methoxy-2-methylphenyl)-4,6-dimethylpyrimidine with BBr3 (3.0 eq) in anhydrous DCM at -78 °C, slowly warming to room temperature. Causality: The free phenol is highly reactive and can coordinate with the palladium catalyst or form insoluble phenoxide salts under basic coupling conditions. Masking it as a methyl ether ensures the Suzuki coupling proceeds in a homogeneous, unhindered environment[1]. Quench with methanol and monitor for the final product mass (m/z 215).

Frequently Asked Questions (FAQs)

Q: Why do I observe a large amount of 4,6-dimethylpyrimidine in my crude mixture when using the direct coupling method? A: This is a classic symptom of protodeboronation. Pyrimidine rings are highly electron-deficient. Under basic conditions, the pyrimidinyl boronic acid forms a reactive boronate complex that undergoes rapid zwitterionic fragmentation, cleaving the C-B bond and replacing it with a C-H bond. This is why the Polarity Reversal strategy is strongly recommended.

Q: Why is XPhos recommended over standard ligands like dppf or PPh3? A: Dialkylbiaryl phosphine ligands (Buchwald ligands) like XPhos are specifically engineered for sterically hindered cross-couplings. Their electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the aryl halide, while the massive steric bulk of the triisopropylbiphenyl backbone forces the metal center into a geometry that dramatically accelerates reductive elimination[2],[4].

Q: Can I use a different base instead of K3PO4? A: While Cs2CO3 is a viable alternative, strong bases like NaOH or KOtBu should be avoided. Strong bases accelerate the formation of the reactive boronate species that leads to competitive protodeboronation and catalyst deactivation[3].

Quantitative Data & Optimization

The following table summarizes the expected outcomes based on different synthetic strategies for this specific tri-ortho biaryl assembly.

Coupling StrategyBoron SourceHalide SourceCatalyst SystemExpected YieldPrimary Failure Mode
Direct Coupling (4,6-Dimethylpyrimidin-5-yl)boronic acid4-Bromo-3-methylphenolPd(dppf)Cl2 / Na2CO3< 10%Severe protodeboronation
Direct Coupling (4,6-Dimethylpyrimidin-5-yl)boronic acid4-Bromo-3-methylanisoleXPhos Pd G3 / K3PO440 - 45%Moderate protodeboronation
Polarity Reversal (4-Methoxy-2-methylphenyl)boronate5-Bromo-4,6-dimethylpyrimidineXPhos Pd G3 / K3PO4> 85%None (Highly efficient)

Troubleshooting Decision Tree

If you are experiencing low yields during your optimization phase, follow this diagnostic workflow:

Troubleshooting Start Issue: Low Yield of Coupled Product Check1 Is Pyrimidine Boronic Acid Intact? Start->Check1 Yes1 Yes (Incomplete Conversion) Check1->Yes1 Yes No1 No (Degradation Observed) Check1->No1 No Action1 Switch to XPhos Pd G3 Increase Temp to 100°C Yes1->Action1 Check2 Is Protodeboronation Observed? No1->Check2 Action2 Reverse Polarity: Use Aryl Boronate Check2->Action2 Yes

Decision tree for troubleshooting low yields in sterically hindered Suzuki couplings.

References

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Organic Letters.2

  • Technical Support Center: Troubleshooting Protodeborylation of Pyrimidine Boronic Acids. Benchchem.3

  • Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Account.

  • Dialkylbiaryl phosphine ligands. Wikipedia.4

  • PF-06412562 (Synthesis & Polarity Reversal). Wikipedia.1

Sources

Technical Support Center: Chromatography Optimization for 3-Methylphenol (m-Cresol) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chromatographic method development. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the separation of 3-methylphenol (m-cresol) and its derivatives.

Phenolic compounds present unique chromatographic challenges due to their weakly acidic hydroxyl groups and structural similarities. This guide moves beyond basic troubleshooting to explain the causality behind these challenges, providing self-validating protocols and data-driven solutions.

Section 1: Core Principles & Mechanistic FAQs

Q1: Why do my 3-methylphenol derivatives exhibit severe peak tailing on standard C18 or silica columns? A1: Peak tailing in phenolic chromatography is primarily a symptom of secondary chemical interactions. On silica-based stationary phases (including reversed-phase C18 columns), residual, unreacted silanol groups (Si-OH) remain on the surface[1]. Because 3-methylphenol contains a polar, weakly acidic hydroxyl group, it acts as both a hydrogen bond donor and acceptor. When the mobile phase pH is not optimized, the phenol forms strong hydrogen bonds with these active silanol sites, leading to delayed elution of a portion of the analyte and an asymmetrical trailing edge[2]. Furthermore, if the pH approaches the pKa of the phenol (~10.0) or the silanols (~3.5–4.5), partial ionization occurs, creating mixed retention mechanisms that exacerbate tailing[3].

Q2: I am unable to separate ortho-, meta-, and para-cresol isomers using a standard ODS (C18) column. What is the mechanistic reason, and how can I fix it? A2: Standard C18 columns separate analytes based almost entirely on hydrophobic partitioning. The positional isomers of cresol (o-, m-, and p-cresol) have nearly identical hydrophobicities (logP ~1.95), meaning a C18 phase cannot effectively differentiate them, resulting in co-elution[4]. To achieve baseline separation, you must exploit the subtle electronic differences of the aromatic ring. By switching to a Phenyl or Phenyl-Hexyl stationary phase, you introduce


 interactions. The position of the electron-donating methyl group alters the electron density of the aromatic ring differently for each isomer, allowing the phenyl column to selectively interact with these distinct 

-electron clouds[4].

Q3: When purifying crude 3-methylphenol reaction mixtures via normal-phase silica gel chromatography, my recovery is extremely low. How can I improve it? A3: Low recovery in normal-phase chromatography is caused by the irreversible adsorption of the phenol onto highly active silica sites. Fully activated silica gel (heated to 130°C) has a high density of free silanols that bind tightly to the phenolic -OH[5]. To improve recovery, you must either deactivate the silica gel by adding a controlled amount of water (up to 10%) prior to packing, or introduce a polar modifier (e.g., 1–5% methanol, ethyl acetate, or 1% acetic acid) into your non-polar mobile phase (like hexane or toluene)[5]. This modifier competes for the active silanol sites, allowing the 3-methylphenol to elute efficiently.

Section 2: Visual Workflows & Logic Trees

The following diagrams illustrate the logical progression for troubleshooting peak tailing and selecting the appropriate stationary phase for 3-methylphenol derivatives.

PeakTailing Start Detect Peak Tailing (Asymmetry Factor > 1.5) CheckPH Check Mobile Phase pH Start->CheckPH AdjustPH Adjust pH to 2.5 - 3.5 (e.g., 0.1% Formic Acid) CheckPH->AdjustPH Evaluate Evaluate Peak Shape AdjustPH->Evaluate Resolved Resolution Achieved Evaluate->Resolved Yes CheckColumn Check Stationary Phase (Residual Silanols?) Evaluate->CheckColumn No SwitchColumn Switch to End-Capped or Phenyl Column CheckColumn->SwitchColumn SwitchColumn->Evaluate

Caption: Decision tree for troubleshooting peak tailing in phenolic chromatography.

SeparationWorkflow Sample Crude 3-Methylphenol Derivatives Isomers Positional Isomers Present? Sample->Isomers Phenyl Use Phenyl/Phenyl-Hexyl Stationary Phase Isomers->Phenyl Yes C18 Use Standard C18 (End-capped) Isomers->C18 No PiPi Exploit π-π Interactions Phenyl->PiPi Hydrophobic Exploit Hydrophobic Partitioning C18->Hydrophobic Elution Isocratic Elution (MeOH/Water + Acid) PiPi->Elution Hydrophobic->Elution

Caption: Workflow for selecting the stationary phase for 3-methylphenol derivatives.

Section 3: Quantitative Data Summaries

To guide your method development, the following tables summarize the quantitative impact of pH adjustment and stationary phase selection on chromatographic performance.

Table 1: Impact of Mobile Phase pH on 3-Methylphenol Peak Symmetry (RP-HPLC) Note: Data assumes a standard non-end-capped C18 column to highlight silanol interactions.

Mobile Phase pHAnalyte Ionization StateSilanol Ionization StateTailing Factor (

)
Resolution Status
pH 7.0 Partially IonizedFully Ionized (Active)> 2.5 (Severe)Unacceptable for quantification
pH 5.0 Non-IonizedPartially Ionized1.8 - 2.2Poor reproducibility
pH 3.0 Non-IonizedProtonated (Neutralized)1.0 - 1.2Optimal / Gaussian Peak

Table 2: Stationary Phase Selectivity for Cresol Isomers Note: Resolution factor (


) > 1.5 indicates baseline separation.
Stationary PhasePrimary Interaction Mechanism

(o- vs m-cresol)

(m- vs p-cresol)
Recommendation
Standard C18 Hydrophobic Partitioning0.80.4Not recommended for isomers[6]
End-capped C18 Hydrophobic Partitioning1.00.6Marginal improvement
Phenyl-Hexyl Hydrophobic +

> 2.0> 1.8Highly Recommended [4]

Section 4: Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in system suitability checks to verify performance before committing valuable samples.

Protocol A: RP-HPLC Method for Baseline Separation of m-Cresol Isomers

Objective: Achieve baseline separation of o-, m-, and p-cresol using


 interactions.

Materials:

  • Column: Phenyl-Hexyl (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (pH ~2.8)

  • Mobile Phase B: HPLC-grade Methanol

  • Detector: UV-Vis or PDA set to 272 nm (optimal for m-cresol)[6]

Step-by-Step Methodology:

  • System Equilibration: Flush the HPLC system with 50:50 Mobile Phase A:B for at least 20 column volumes until the baseline is completely stable.

  • Mobile Phase Optimization: Set an isocratic flow of 60% Mobile Phase A and 40% Mobile Phase B at a flow rate of 1.0 mL/min.

  • System Suitability Test (Self-Validation): Inject a standard mixture containing 20 mg/L each of o-, m-, and p-cresol.

    • Validation Criteria: Calculate the Tailing Factor (

      
      ) for the m-cresol peak. It must be 
      
      
      
      . Calculate the Resolution (
      
      
      ) between m- and p-cresol. It must be
      
      
      . Do not proceed to sample analysis until these criteria are met.
  • Sample Analysis: Inject 10 µL of the sample extract. Monitor the elution profile. The expected elution order based on

    
     interactions is typically p-cresol, followed by m-cresol, and finally o-cresol[4].
    
  • Column Wash: Post-analysis, flush the column with 90% Methanol to remove any strongly retained hydrophobic impurities.

Protocol B: Normal Phase Silica Gel Cleanup for Crude Phenol Derivatives

Objective: Purify 3-methylphenol derivatives from a crude synthetic mixture without irreversible adsorption.

Materials:

  • Adsorbent: Silica gel (100/200 mesh), activated at 130°C for 16 hours[5].

  • Deactivation Reagent: HPLC-grade Water.

  • Eluent System: Hexane and Ethyl Acetate (EtOAc) containing 1% Glacial Acetic Acid.

Step-by-Step Methodology:

  • Silica Deactivation: To prevent irreversible hydrogen bonding, deactivate the activated silica gel by adding 5% (w/w) water. Shake vigorously in a sealed flask until free-flowing, and allow it to equilibrate for 2 hours.

  • Column Packing: Slurry-pack the deactivated silica gel into a glass column using Hexane containing 1% Glacial Acetic Acid. The acid acts as a sacrificial hydrogen-bond donor, protecting the phenol[5].

  • Sample Loading: Dissolve the crude 3-methylphenol mixture in a minimum volume of the starting eluent and carefully load it onto the column head.

  • Gradient Elution:

    • Begin elution with 95:5 Hexane:EtOAc (with 1% Acetic Acid).

    • Gradually increase the polarity to 80:20 Hexane:EtOAc.

  • Fraction Collection & Validation: Collect fractions and analyze via TLC (Thin Layer Chromatography). The presence of the acid modifier will ensure the phenol moves as a tight, symmetrical spot rather than streaking down the plate.

References

  • ALWSCI. "Common Causes Of Peak Tailing in Chromatography." ALWSCI. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 3630C: Silica Gel Cleanup." EPA.gov. URL:[Link]

  • PharmaGuru. "Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them." PharmaGuru. URL:[Link]

  • International Journal of Chemical Studies. "Separation and determination of cresol isomers (Ortho, Meta, Para)." ChemiJournal. URL:[Link]

Sources

Resolving stability issues of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to proactively address and resolve stability challenges encountered when working with this molecule, particularly under acidic conditions. Our goal is to provide you with the mechanistic insights and practical solutions needed to ensure the integrity of your experiments and formulations.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the stability of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol.

Q1: What are the primary stability concerns for this compound in an acidic environment?

A: The molecule possesses two key structural features that are susceptible to acidic conditions: the phenol ring and the pyrimidine moiety.

  • Phenolic Ring Susceptibility: Phenolic compounds are well-known to be sensitive to oxidation, a process that can be accelerated at certain pH values or in the presence of metal ions.[1][2] Under acidic stress, the phenol group of your molecule can undergo oxidative degradation, leading to the formation of colored byproducts and a loss of compound integrity.

  • Pyrimidine Ring Protonation: The pyrimidine ring contains two nitrogen atoms, which are basic sites. In an acidic medium, these nitrogens can become protonated. The pKa of protonated pyrimidine is approximately 1.23, indicating that protonation is favorable in strongly acidic solutions.[3] This change in protonation state alters the electron distribution across the molecule, which can potentially increase its susceptibility to hydrolytic or oxidative attack. While some pyrimidine derivatives are designed for acid stability, others can be labile.[4]

Q2: I'm seeing unexpected peaks in my chromatogram after sample preparation. What could they be?

A: If your sample preparation involves acidic conditions, the new peaks are likely degradation products. Based on the known degradation pathways of phenolic compounds, these could include:

  • Oxidation Products: Initial oxidation can form intermediates such as benzoquinones, catechols, or hydroquinones.[5]

  • Ring-Opened Products: Under more strenuous acidic and oxidative conditions, the aromatic phenol ring can be cleaved, leading to the formation of various organic acids like maleic, oxalic, or formic acid.[5][6]

Identifying these products definitively requires analytical techniques such as LC-MS to obtain mass information and compare it against predicted degradation pathways.[1]

Q3: What is a "stability-indicating method," and why is it crucial for my work?

A: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the concentration of the active pharmaceutical ingredient (API) without interference from any of its potential degradation products, impurities, or excipients.

According to regulatory bodies and ICH guidelines, developing such a method is essential to truly understand how the quality of a drug substance changes over time under various environmental factors.[7][8] A forced degradation study, where the compound is intentionally exposed to stress conditions like acid, is a core part of developing and validating a stability-indicating method.[7][9][10] This ensures that if your compound degrades during storage or processing, your analytical method can detect and quantify that change accurately.

Troubleshooting Guides & Protocols

This section provides in-depth, actionable guidance for specific experimental challenges.

Guide 1: Degradation During Acidic Workup or Purification

Issue: You observe a significant loss of your compound or the appearance of colored impurities after an acidic extraction, salt formation with HCl, or during reverse-phase HPLC purification using mobile phases containing trifluoroacetic acid (TFA).

Root Cause Analysis: Direct exposure to strong acids, even for short periods, can be sufficient to initiate degradation. The combination of low pH and dissolved oxygen in solvents creates a prime environment for oxidation of the electron-rich phenol ring. TFA, while a common ion-pairing agent in HPLC, can create a harsh acidic environment that promotes on-column or in-vial degradation over time.

Solutions & Mitigation Strategies:

  • Minimize Exposure Time and Temperature: If an acidic step is unavoidable, perform it as quickly as possible and at reduced temperatures (e.g., on an ice bath) to slow the rate of degradation.

  • Use an Inert Atmosphere: Purge your solvents with nitrogen or argon and maintain an inert atmosphere over the reaction or sample vessel to minimize contact with oxygen.

  • Select Milder Acids: For pH adjustments or salt formation, consider using weaker organic acids (e.g., citric acid, acetic acid) in place of strong mineral acids like HCl where possible.

  • Optimize HPLC Conditions:

    • Reduce the concentration of TFA in your mobile phase to the lowest effective level (e.g., 0.05% instead of 0.1%).

    • Consider replacing TFA with formic acid, which is less aggressive but still effective for protonating analytes for good peak shape.

    • Ensure samples are analyzed promptly after being placed in the autosampler, or utilize a cooled autosampler (4-8 °C) to slow degradation in vials.

Guide 2: Protocol for a Foundational Forced Degradation Study (Acid Hydrolysis)

This protocol outlines a systematic approach to characterizing the acid stability of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol, consistent with ICH guidelines.[7][9] The goal is to achieve 5-20% degradation to reveal potential degradants without destroying the sample entirely.[9][11]

Objective: To identify acid-labile sites on the molecule and generate primary degradation products for analytical method validation.

Step-by-Step Methodology:
  • Stock Solution Preparation: Prepare a stock solution of your compound in a suitable organic solvent (e.g., Acetonitrile or Methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions Setup:

    • Label three sets of vials for your time points (e.g., T=0, T=4h, T=24h).

    • Test Condition: In a vial, combine your stock solution with 0.1 M HCl. A common starting ratio is 1:1 (v/v).

    • Control Condition: In a separate vial, combine your stock solution with purified water at the same ratio. This control helps differentiate acid-driven degradation from simple aqueous hydrolysis.

  • Incubation:

    • Place the vials in a controlled temperature environment. Start with a moderate temperature, such as 50-60 °C.[11] If no degradation is observed, the temperature can be increased.

    • The T=0 sample should be processed immediately.

  • Sampling and Quenching:

    • At each designated time point (e.g., 4 and 24 hours), withdraw an aliquot from the "Test" and "Control" vials.

    • Immediately quench the degradation process by neutralizing the acid. Dilute the aliquot into a buffer solution at a neutral or slightly basic pH. This is a critical step to prevent further degradation after sampling.

  • Analysis:

    • Analyze all samples (T=0, controls, and stressed samples) using a suitable analytical method, typically HPLC-UV.[1][12]

    • Your method should be capable of separating the parent compound from any new peaks that appear.

  • Data Interpretation:

    • Calculate the percent degradation of the parent compound relative to the T=0 sample.

    • Perform a mass balance calculation to ensure that the decrease in the parent peak area is reasonably accounted for by the appearance of new degradation peaks.

    • Use LC-MS to obtain mass data on the new peaks to help elucidate their structures.

Data Summary Tables

Table 1: Recommended Starting Conditions for Acidic Forced Degradation Studies

ParameterRecommended Starting ConditionRationale & Reference
Acid 0.1 M HCl or 0.1 M H₂SO₄Standard concentrations used to induce hydrolytic degradation.[11]
Temperature 50-60 °CElevated temperature to accelerate degradation if none occurs at room temp.[11]
Duration 0 to 7 daysA sufficient range to observe slow degradation without being excessively long.[11]
Target Degradation 5-20%Optimal range to generate sufficient degradants for analysis without complete sample loss.[9][11]

Table 2: Common Analytical Techniques for Stability Monitoring

TechniqueApplication & StrengthLimitations
HPLC-UV Gold standard for quantification and purity assessment. Can resolve parent from degradants.[1]Does not provide structural information on unknown degradation products.
LC-MS Provides mass-to-charge ratio of degradants, enabling structural elucidation.[1]Quantification can be less precise than UV unless properly calibrated.
GC-MS Useful for volatile degradation products after derivatization.[13]Not suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy Provides definitive structural information for isolated degradation products.[1]Requires larger quantities of isolated degradants and is a low-throughput technique.

Visual Diagrams

Potential Degradation Pathway

This diagram illustrates a hypothetical degradation pathway for 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol under acidic, oxidative conditions.

G cluster_start Initial Compound cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent 4-(4,6-Dimethylpyrimidin-5-yl) -3-methylphenol Stress Acid (H⁺) + Oxidant (O₂) Intermediate Oxidized Intermediates (e.g., Quinone-like species) Stress->Intermediate Initial Attack Final Ring-Opened Products (e.g., Carboxylic Acids) Intermediate->Final Further Degradation

Caption: Hypothetical degradation pathway under acidic/oxidative stress.

Troubleshooting Workflow for Stability Issues

Use this decision tree to diagnose and resolve common stability problems encountered during your experiments.

G Start Stability Issue Detected? (e.g., Low Yield, Extra Peaks) Q_Where When is degradation observed? Start->Q_Where A_Workup During Workup/ Purification Q_Where->A_Workup Process A_Analysis During Analytical Run (e.g., HPLC) Q_Where->A_Analysis Analysis A_Storage During Long-Term Storage Q_Where->A_Storage Storage Sol_Workup Reduce Time & Temp Use Milder Acid Use Inert Atmosphere A_Workup->Sol_Workup Sol_Analysis Cool Autosampler Use Fresh Samples Optimize Mobile Phase (pH/Solvent) A_Analysis->Sol_Analysis Sol_Storage Store at Low Temp (-20°C) Protect from Light (Amber Vials) Store under Inert Gas A_Storage->Sol_Storage End Issue Resolved Sol_Workup->End Sol_Analysis->End Sol_Storage->End

Caption: Decision tree for troubleshooting stability issues.

References
  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. (2022). MDPI.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass Laboratories.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020). American Pharmaceutical Review.
  • Stabilities of intrastrand pyrimidine motif DNA and RNA triple helices. Nucleic Acids Research.
  • ANALYTICAL METHODS - Toxicological Profile for Phenol. (1998). NCBI Bookshelf.
  • 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol. ChemScene.
  • Effect of Acid and Base Catalyzed Hydrolysis on the Yield of Phenolics and Antioxidant Activity of Extracts from Germinated Brown Rice (GBR). (2013). Molecules.
  • DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. (1954). Canadian Journal of Chemistry.
  • Development of a HPLC method to follow the degradation of phenol by electrochemical or photoelectrochemical treatment. (2006). Journal of the Brazilian Chemical Society.
  • Electrocatalytic degradation of phenol in acidic and saline wastewater. (2002). Journal of Environmental Science and Health, Part A.
  • Determination of Phenolic Compounds Using HPLC and Electrochemical Detection with Disposable Carbon Electrodes. LCGC International.
  • Pyrimidine. Wikipedia.
  • Strategies to enhance pharmaceutical formulation stability. Consensus.
  • Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. (1990). Journal of Medicinal Chemistry.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2021). Pharmaceutics.

Sources

Strategies for purifying 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the isolation and purification of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol. This compound is a highly valuable amphoteric biaryl building block, typically synthesized via Suzuki-Miyaura cross-coupling.

Due to the presence of both a weakly acidic phenol group and a weakly basic pyrimidine ring, researchers frequently encounter issues with palladium catalyst entrapment, chromatographic tailing, and co-eluting neutral impurities. This guide provides field-proven, mechanistically grounded solutions to isolate >99% pure material.

Physicochemical Profiling

Understanding the ionization states of your target is the foundation of any successful purification strategy. The molecule's dual pKa values allow for highly selective, orthogonal separation techniques.

Table 1: Ionization States and Purification Causality

Property / ConditionValue / StateCausality & Impact on Purification
Phenol pKa~9.88 [2]Deprotonates at pH > 11. Allows separation from weaker acids and neutral organics.
Pyrimidine pKa (Conjugate Acid)~1.74 [1]Protonates at pH < 1.5. Allows separation from neutral organics and weak bases.
State at pH 1.0Cationic (Water-soluble)Target partitions into the aqueous phase; neutral impurities remain organic.
State at pH 6.5Neutral (Organic-soluble)Target partitions into the organic phase; inorganic salts remain aqueous.
State at pH 12.0Anionic (Water-soluble)Target partitions into the aqueous phase; basic impurities remain organic.

Troubleshooting FAQs & Workflows

FAQ 1: The "Black Crude" Problem (Palladium Contamination)

Q: My crude reaction mixture is dark brown/black, and standard silica gel chromatography isn't removing the color. The target compound streaks across the TLC plate. What is happening?

A: You are observing palladium catalyst entrapment. The basic nitrogen atoms on the 4,6-dimethylpyrimidine ring act as bidentate-like ligands, coordinating with residual Pd(0)/Pd(II) species from the Suzuki coupling. This complexation alters the polarity of your target, causing severe streaking on silica and preventing crystallization.

The Solution: Thermodynamic metal scavenging using Macroporous Polystyrene-bound Trimercaptotriazine (MP-TMT). The TMT functional group has a vastly higher binding affinity for thiophilic metals like palladium than the pyrimidine ring, effectively stripping the metal from your product [3].

Mechanism Pd Residual Pd(0)/Pd(II) Complex Pd-Pyrimidine Complex (Streaks on Silica) Pd->Complex Coordinates to N Target 4-(4,6-Dimethylpyrimidin-5-yl) -3-methylphenol Target->Complex Scavenger MP-TMT Resin (Thiol Scavenger) Complex->Scavenger Add to mixture Clean Free Target + Resin-Bound Pd Scavenger->Clean Thermodynamic transfer

Figure 1: Mechanism of palladium complexation and subsequent removal via MP-TMT scavenging.

Protocol 1: MP-TMT Palladium Scavenging

  • Dissolution: Dissolve the crude reaction mixture in a polar aprotic solvent (e.g., DMF or THF) at a concentration of 10 mL/g.

  • Resin Addition: Add MP-TMT resin at 5 to 10 molar equivalents relative to the initial palladium catalyst loading [4].

  • Incubation: Stir the suspension mechanically at 25 °C for 12–16 hours. Causality: Extended time is required for the solid-liquid phase transfer of the metal.

  • Filtration: Filter the suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with Ethyl Acetate (EtOAc).

  • Concentration: Concentrate the filtrate under reduced pressure to yield a visibly lighter, yellow/orange crude oil.

FAQ 2: Removing Suzuki Byproducts (The Acid-Base Swing)

Q: I have significant amounts of neutral impurities (e.g., homocoupled aryl species, triphenylphosphine oxide) and unreacted boronic acid. How can I separate them without running multiple columns?

A: Leverage the amphoteric nature of the molecule. By swinging the pH of the extraction system, you can selectively partition the target molecule into the aqueous phase, wash away impurities, and then recover the target.

Protocol 2: Amphoteric Acid-Base Extraction Workflow

  • Initial Solvation: Dissolve the Pd-free crude mixture in EtOAc (20 mL/g) and transfer to a separatory funnel.

  • Acidification (pH 1): Add an equal volume of 1M HCl. Shake vigorously and allow the phases to separate.

  • Validation Check 1: Test the aqueous layer with pH paper to ensure pH < 1.5. At this pH, the pyrimidine ring is fully protonated, driving the target into the aqueous layer.

  • Phase Separation: Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer, which now contains the neutral homocoupled impurities and phosphine oxides.

  • Neutralization (pH 6.5): Cool the aqueous layer in an ice bath. Slowly add 1M NaOH dropwise under vigorous stirring until the pH reaches exactly 6.5 - 7.0.

  • Validation Check 2: The solution must become opaque/cloudy. This visual cue confirms the target has returned to its neutral, water-insoluble state. If you overshoot to pH > 10, the phenol will deprotonate, and the solution will become clear again (target becomes a water-soluble anion).

  • Final Extraction: Extract the neutralized aqueous layer with fresh EtOAc (3 x 15 mL/g). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

Extraction Crude Crude Mixture (Target + Impurities in EtOAc) Acid Add 1M HCl (pH ~1) Crude->Acid Aq1 Aqueous Phase [Target-H]+ Acid->Aq1 Phase Separation Org1 Organic Phase [Neutral/Acidic Impurities] Acid->Org1 Discard Base Adjust to pH ~6.5 with 1M NaOH Aq1->Base Aq2 Aqueous Phase [Salts] Base->Aq2 Discard Org2 Organic Phase [Neutral Target] Base->Org2 Extract with EtOAc

Figure 2: Acid-base extraction logic leveraging the amphoteric nature of the target molecule.

FAQ 3: Chromatographic Tailing (The "Smear" Problem)

Q: Even after extraction, I need to run a flash column for final polishing. However, the compound tails severely on standard silica, causing it to co-elute with minor impurities. How do I fix this?

A: The tailing is caused by secondary interactions. The basic nitrogen atoms of the pyrimidine ring hydrogen-bond strongly with the acidic silanol groups (-SiOH) present on the surface of standard unmodified silica gel.

The Solution: You must either mask the silanol groups or use a modified stationary phase.

Protocol 3: Amine-Modified Flash Chromatography

  • Eluent Preparation: Prepare your mobile phase (e.g., Hexanes/EtOAc) and add 1-2% v/v Triethylamine (TEA).

  • Column Equilibration (Critical Step): Pack the silica gel column and flush it with at least 3 Column Volumes (CV) of the TEA-modified eluent. Causality: The TEA acts as a sacrificial base, binding to and neutralizing the highly active acidic silanol sites before your compound is introduced.

  • Loading: Dry-load the sample onto Celite to ensure a narrow injection band, which is crucial for resolving closely eluting isomers.

  • Elution: Run the gradient, ensuring that the 1-2% TEA modifier is maintained throughout the entire run.

References

  • EPA. "2-Bromo-4,6-dimethylpyrimidine Properties." Environmental Protection Agency.
  • National Center for Biotechnology Information. "Phenol | C6H5OH | CID 996." PubChem.
  • Organic Process Research & Development. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • Sopachem.

Technical Support Center: Reproducible Synthesis Through Precise Temperature Control

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for temperature control in chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who understand that precise temperature management is fundamental to achieving reproducible and reliable results.[1][2] Inconsistent temperature control can lead to variable product quality, reduced yields, and even safety hazards.[3][4] This resource provides in-depth troubleshooting guidance and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical for the reproducibility of my synthesis?

Temperature is a fundamental parameter that directly influences the kinetics and thermodynamics of a chemical reaction.[1] Even minor fluctuations can significantly impact reaction rates, selectivity, and the formation of byproducts, ultimately affecting the purity and yield of your target compound.[1][3][4] For instance, in sensitive processes like crystallization or enzyme assays, narrow temperature ranges are essential to ensure consistent outcomes and protect fragile molecular structures.[1] In industrial settings, precise temperature control is paramount for maintaining process efficiency, preventing waste, and ensuring the final product meets quality standards.[3][5]

Q2: What are the most common sources of temperature instability in a laboratory setting?

Several factors can contribute to temperature fluctuations in a reactor:

  • Inadequate Heating/Cooling Method: The choice of heating or cooling apparatus plays a significant role. Simple hot plates can create localized hotspots, while oil or sand baths offer more uniform heating.[6] For highly exothermic reactions, a recirculating chiller provides more precise and responsive cooling than a simple ice bath.[6]

  • Poor Heat Transfer: Fouling or buildup on the reactor walls or heat exchanger surfaces can impede efficient heat transfer, leading to poor temperature control.[4] The material of the reactor itself also influences heat transfer, with glass having different properties than steel.[7]

  • Insufficient Mixing: Inadequate agitation can result in temperature gradients within the reaction mixture, where some areas are hotter or colder than others.[6][8] This is particularly critical in large-scale reactors.[8]

  • Environmental Factors: Fluctuations in the ambient laboratory temperature can affect the stability of your reaction setup, especially if it is not well-insulated.[2]

  • Sensor Placement and Calibration: An improperly placed or uncalibrated temperature probe will provide inaccurate readings, leading to incorrect adjustments by the control system.[4][9]

Q3: How does a temperature gradient affect my reaction, and how can I minimize it?

A temperature gradient is a variation in temperature across the reaction vessel. This can lead to non-uniform reaction rates, affecting selectivity and yield.[8][10] For example, localized hotspots can accelerate catalyst deactivation or promote the formation of unwanted side products.[8] In electrocatalytic reactions, temperature gradients can even alter the flow profile near the electrode, impacting activity and selectivity.[10]

To minimize temperature gradients:

  • Ensure Efficient Stirring: Vigorous and proper agitation is crucial for homogenizing the reaction mixture and ensuring uniform temperature distribution.[6] The type and placement of the agitator are important design considerations.[4]

  • Use Appropriate Heating/Cooling: Jacketed reactors connected to a circulating bath provide more uniform heating and cooling compared to direct heating methods.[7][11]

  • Optimize Reactor Design: Baffles and proper impeller selection can improve mixing and heat transfer within the reactor.[4]

Q4: What are the key differences between controlling exothermic and endothermic reactions?

  • Exothermic Reactions (Release Heat): The primary challenge is to effectively remove the heat generated to prevent a temperature increase and potential runaway reactions.[12][13] This requires a robust cooling system and often involves controlled, slow addition of reagents to manage the rate of heat evolution.[6] Continuous monitoring is critical to detect any unexpected temperature spikes.[6]

  • Endothermic Reactions (Absorb Heat): These reactions require a continuous supply of heat to proceed. The main concern is providing consistent and uniform heating to maintain the desired reaction rate.[6] Insufficient heating can lead to a slow or incomplete reaction.[6]

Q5: How often should I calibrate my temperature probes?

Regular calibration of temperature probes is essential for accurate and reliable measurements.[14][15] A general guideline is to calibrate annually, but for critical processes, more frequent calibration (e.g., quarterly or monthly) is recommended.[15] It's also good practice to calibrate a probe if you suspect it has been subjected to mechanical shock or extreme temperatures.[15] Calibration should be performed against a certified reference standard.[16]

Troubleshooting Guides

Issue 1: My reaction temperature is consistently overshooting or undershooting the setpoint.
  • Possible Cause: Poor tuning of the temperature controller (PID settings).

  • Troubleshooting Steps:

    • Review Controller Manual: Consult the documentation for your specific temperature controller to understand how to adjust the Proportional (P), Integral (I), and Derivative (D) parameters.

    • Auto-Tuning: Many modern controllers have an auto-tuning function. Utilize this feature to allow the controller to learn the thermal characteristics of your system.

    • Manual Tuning (if necessary):

      • Start with low P, I, and D values.

      • Gradually increase the P value until you observe oscillation around the setpoint.

      • Increase the I value to reduce the steady-state error.

      • Introduce the D value to dampen the oscillations and improve response time.

  • Expert Insight: Overly aggressive PID settings can lead to instability. A slightly slower but more stable approach to reaching the setpoint is often preferable for reproducibility.

Issue 2: The temperature reading on my controller is fluctuating wildly.
  • Possible Causes:

    • Electrical noise interfering with the sensor signal.[9]

    • A faulty or damaged temperature probe.[9]

    • Poor thermal contact between the probe and the reaction mixture.

    • Unstable or turbulent flow within the reactor.[9]

  • Troubleshooting Steps:

    • Check for Electrical Noise: Ensure the sensor cable is shielded and routed away from power lines or other sources of electromagnetic interference.[9]

    • Inspect the Probe: Visually inspect the temperature probe and its cable for any signs of damage.

    • Test the Probe: Place the probe in a stable temperature bath (e.g., an ice-water bath at 0°C) and observe the reading.[17] If it remains unstable, the probe is likely faulty.[9]

    • Ensure Proper Immersion: Make sure the temperature probe is adequately immersed in the reaction mixture and not in a headspace or poorly mixed region.

    • Evaluate Process Stability: Consider if factors like boiling or vigorous gas evolution could be causing the fluctuations.[9]

Issue 3: My reaction is experiencing a dangerous temperature spike (thermal runaway).

A thermal runaway is an uncontrolled exothermic reaction where the rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[12][18]

  • Immediate Actions:

    • Stop Reagent Addition: Immediately cease the addition of any reactants.[6]

    • Maximize Cooling: Activate emergency cooling systems if available. If using a bath, add more ice or dry ice.

    • Be Prepared to Evacuate: If the temperature continues to rise uncontrollably, evacuate the area.

  • Prevention is Key:

    • Thorough Hazard Assessment: Understand the thermal hazards of your reaction before you begin.

    • Adequate Cooling Capacity: Ensure your cooling system is capable of removing the maximum amount of heat your reaction can generate.[13]

    • Controlled Addition: For highly exothermic reactions, use a syringe pump for slow, controlled addition of the limiting reagent.[6]

    • Continuous Monitoring: Always have a temperature probe in the reaction mixture and monitor it closely.[6]

Advanced Temperature Control Considerations

  • Cryogenic Reactions: Syntheses conducted at very low temperatures (below -150°C) present unique challenges.[19] The choice of materials is critical, as many common materials become brittle at these temperatures.[19][20] Specialized equipment and insulation are necessary to maintain these low temperatures and prevent heat transfer from the environment.[19]

  • Microwave Synthesis: Microwave heating offers rapid and efficient energy transfer, often leading to significantly shorter reaction times.[21][22] However, it's important to use a dedicated microwave reactor with proper temperature and pressure controls, as household microwave ovens are not safe or reproducible for chemical synthesis.[23][24]

  • Photochemical Reactions: High-intensity lamps used in photochemistry can generate significant heat.[25] Effective temperature control, often involving a cooling fan or a recirculating chiller, is necessary to maintain the desired reaction temperature.[25][26]

Data Presentation & Experimental Protocols

Table 1: Comparison of Common Laboratory Heating Methods
Heating MethodTemperature Range (°C)UniformityResponse TimeSafety Considerations
Hot PlateAmbient to 400PoorFastRisk of hotspots, fire hazard with flammable solvents.
Oil BathAmbient to 250GoodModeratePotential for spills, fuming at high temperatures.
Heating MantleAmbient to 450GoodModerateDesigned for round-bottom flasks, risk of overheating if not properly controlled.[6]
Sand BathAmbient to >500ExcellentSlowSafer for flammable solvents, but slow to heat and cool.[6]
Circulating Bath-80 to 200ExcellentFastPrecise control, requires a jacketed reactor.
Protocol: Calibration of a Pt100 RTD Temperature Probe

This protocol describes a two-point calibration using an ice bath and boiling water.

Materials:

  • Pt100 RTD probe to be calibrated

  • Certified reference thermometer

  • Insulated container (e.g., Dewar flask)

  • Crushed ice made from deionized water[17]

  • Deionized water

  • Hot plate or other heat source

Procedure:

  • Ice Point Calibration (0°C):

    • Fill the insulated container with crushed ice.[17]

    • Add deionized water until the container is full, then add more ice.[17]

    • Allow the mixture to equilibrate for at least 15 minutes, stirring occasionally.

    • Immerse both the Pt100 probe and the reference thermometer into the center of the ice bath, ensuring they are not touching the sides or bottom of the container.[17]

    • Once the readings stabilize, record the temperature from both the Pt100 probe and the reference thermometer.

  • Boiling Point Calibration (~100°C at sea level):

    • Fill a beaker with deionized water and bring it to a rolling boil using a hot plate.[17]

    • Note: The boiling point of water is dependent on atmospheric pressure. For high accuracy, the expected boiling point should be corrected for your local altitude.[17]

    • Suspend the Pt100 probe and the reference thermometer in the boiling water, ensuring they are not touching the bottom or sides of the beaker.[17]

    • Once the readings stabilize, record the temperature from both the Pt100 probe and the reference thermometer.

  • Correction Factor Calculation:

    • Compare the readings from your Pt100 probe to the certified reference thermometer at both 0°C and the boiling point.

    • If your data logging software allows, input these values to create a calibration curve or apply an offset.

Visualizations

Troubleshooting_Temperature_Fluctuations start Temperature Reading is Unstable check_noise Check for Electrical Noise (e.g., proximity to power cables) start->check_noise noise_present Is Noise a Factor? check_noise->noise_present remedy_noise Shield or Reroute Sensor Cable noise_present->remedy_noise Yes inspect_probe Inspect Probe and Cable for Damage noise_present->inspect_probe No issue_resolved Issue Resolved remedy_noise->issue_resolved probe_damaged Is Probe Damaged? inspect_probe->probe_damaged replace_probe Replace Probe probe_damaged->replace_probe Yes test_probe Test Probe in a Stable Temperature Bath probe_damaged->test_probe No replace_probe->issue_resolved probe_stable Is Reading Stable? test_probe->probe_stable check_process Investigate Process Stability (e.g., boiling, gas evolution) probe_stable->check_process No probe_stable->issue_resolved Yes Exothermic_vs_Endothermic cluster_exo Exothermic Reaction (ΔH < 0) cluster_endo Endothermic Reaction (ΔH > 0) exo_start Reaction Starts heat_gen Heat is Generated exo_start->heat_gen temp_rise Temperature Rises heat_gen->temp_rise cooling_needed Cooling System Removes Heat temp_rise->cooling_needed stable_temp Stable Temperature Maintained cooling_needed->stable_temp Sufficient Cooling runaway Runaway Reaction! cooling_needed->runaway Insufficient Cooling endo_start Reaction Starts heat_abs Heat is Absorbed endo_start->heat_abs temp_drop Temperature Drops heat_abs->temp_drop heating_needed Heating System Supplies Heat temp_drop->heating_needed stable_temp2 Stable Temperature Maintained heating_needed->stable_temp2 Sufficient Heating slow_reaction Reaction Slows or Stops heating_needed->slow_reaction Insufficient Heating

Caption: Thermal control logic for exothermic vs. endothermic reactions.

References

  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). Google Cloud.
  • how to prevent runaway reactions - EPA Archive. United States Environmental Protection Agency.
  • The Role of Temperature in Chemical Reactions. (2025, September 3). MSE Supplies.
  • Key Challenges and Solutions in Cryogenic Product Management. (2023, July 27). Clinical Trial Supply.
  • Practical approach to prediction and prevention of runaway reactions. (2022, November 1). International Journal of Health and Safety.
  • Monitoring reactions. (2026, January 6). Royal Society of Chemistry.
  • The Effect of Temperature Change. University of Michigan.
  • 3 Powerful Ways Temperature Control in Chemical Plants Boost Efficiency. (2025, March 17). Forberg Smith.
  • How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. (2023, November 1). WIKA blog.
  • Reactor Troubleshooting and Solutions. (2024, July 15). Jinzong Machinery.
  • Precision in Manufacturing: The Crucial Role of Temperature Control. (2024, December 4). LinkedIn.
  • Why Temperature Control Is Crucial in Chemical Laboratories. (2025, November 28). CCM.
  • Thermal runaway. Wikipedia.
  • Effect of Temperature Gradients on the Selectivity of the Electrocatalytic CO2 Reduction Reaction. (2025, September 20). PubMed.
  • Temperature control. Photospinner.
  • Understanding the Importance of Temperature Control in Laboratories and Industrial Processes. Organomation.
  • Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. EUROPA.
  • Your guide to monitoring temperature-sensitive reagents. SpotSee.
  • Heat Transfer in Stirred Tank Reactors. Scribd.
  • Heat Transfer and Hydrodynamics in Stirred Tanks with Liquid-Solid Flow Studied by CFD–DEM Method. (2021, May 12). MDPI.
  • Understanding Why Your Temperature Gauge Fluctuating. (2025, November 26). BCST Group.
  • Effect of Temperature Gradients in Large-Scale Methanol Reactors. (2025, August 11). ResearchGate.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7). PMC.
  • How to calibrate a temperature sensor: a step-by-step guide. (2024, October 16). Fuji Electric.
  • What is Cryogenics? (2024, August 27). CO2 Meter.
  • an investigation of the heat transfer performance of dual improved intermig impellers in a stirred tank. (2019, April 12). SciELO.
  • Temperature probe calibration. Testo Sensor Shop.
  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation.
  • Photokinetics of Photothermal Reactions. PMC.
  • Measurement of heat transfer coefficients in stirred single‐use bioreactors by the decay of hydrogen peroxide. PMC.
  • Testing and Calibrating Probes. Tekon Electronics.
  • How to Calibrate Temperature Probes. (2024, April 8). FireBoard Labs.
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • Effect of Temperature Gradients on the Selectivity of the Electrocatalytic CO2 Reduction Reaction. (2025, December 9). ResearchGate.
  • Wall Heat Transfer in Stirred Tank Reactors. (2025, August 5). ResearchGate.
  • How to Calibrate a Temperature Probe. (2019, April 5). Advanced Energy.
  • How to control the temperature of photochemical reactions. (2024, December 13). YouTube.
  • Temperature Effect on PhotoRedOx Chemistry. (2019, January 15). Interchim – Blog.
  • THE TEMPERATURE COEFFICIENTS OF SOME PHOTOCHEMICAL REACTIONS. PNAS.
  • Understanding Cryogenics: Science, Application, & Challenges. (2024, August 23). Fluoramics.
  • Low temperature materials and mechanisms - Applications and challenges. Thermodynamics Research Center.
  • Microwave Reaction Tutorial. Biotage.
  • Cryogenic Liquids. Environment, Health & Safety.
  • Full article: Future Trends in Microwave Synthesis. (2010, February 9). Taylor & Francis.
  • Optimal-Temperature-Control-of-Reactors. Laboratory.
  • Why does temperature affect the yield in a non-reversible reaction?. (2019, December 3). Reddit.
  • Why Endothermic Reactions Matter In Your Lab Operations. (2025, December 8). Google Cloud.
  • Possible Reasons for Temperature Issues With Your Lab Incubator. (2019, January 23). Blog.

Sources

Technical Support Center: Stability & Troubleshooting Guide for 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific storage, handling, and stability challenges associated with 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol (CAS: 81630-84-4).

This compound features a highly electron-rich phenolic core coupled with a pyrimidine ring, rendering it uniquely vulnerable to two primary degradation pathways:

  • Phenol Oxidation: The hydroxyl group lowers the oxidation potential of the benzene ring, making it prone to single-electron transfer (SET) events. This forms a phenoxy radical that propagates into colored quinone derivatives[1]. Because the para-position is sterically blocked by the pyrimidine substituent, degradation predominantly yields ortho-quinones (+14 Da) or oxygen-bridged dimers.

  • Benzylic Autoxidation: The three sp3-hybridized methyl groups (two on the pyrimidine, one on the phenol) possess low bond dissociation energies. Under ambient light and oxygen, these undergo to form reactive hydroperoxides (+32 Da) and alcohols (+16 Da)[2].

Degradation Pathway Visualization

G API 4-(4,6-Dimethylpyrimidin-5-yl) -3-methylphenol PhenoxyRad Phenoxy Radical (Intermediate) API->PhenoxyRad O2, Trace Metals or Light BenzylRad Benzylic Radical (Intermediate) API->BenzylRad Autoxidation (O2) at Methyl Groups Quinone Ortho-Quinone (Yellow/Brown Impurity) PhenoxyRad->Quinone Oxidation (-2H, +O) Hydroperoxide Benzylic Hydroperoxide (+32 Da Impurity) BenzylRad->Hydroperoxide +O2 Alcohol Benzylic Alcohol (+16 Da Impurity) Hydroperoxide->Alcohol Reduction/Degradation

Mechanistic pathways of oxidative degradation during storage.

Troubleshooting FAQs

Q1: My stored batches are developing a yellow/brown tint over time. What is the chemical mechanism, and how do I stop it? A1: The discoloration is a classic hallmark of phenol oxidation yielding quinone and oligomeric derivatives[3]. Under ambient oxygen and light, the phenol undergoes oxidative conversion via a phenoxy radical intermediate. This process is highly accelerated by trace transition metals (like Cu or Fe) acting as catalysts. Solution: Store the compound in actinic (amber) glassware under an inert Argon atmosphere. Argon is denser than Nitrogen and provides a superior protective blanket against oxygen ingress at the bottom of the vial.

Q2: During LC-MS stability profiling, I observe new peaks with +16 Da and +32 Da mass shifts. Are these related to the pyrimidine ring? A2: No, the pyrimidine ring itself is generally stable under standard storage. These mass shifts represent the autoxidation of the benzylic methyl groups. The +32 Da shift corresponds to the formation of a benzylic hydroperoxide (-OOH), which subsequently degrades to a benzylic alcohol (+16 Da shift, -OH). Utilizing radical scavengers (e.g., BHT) and strict light exclusion will mitigate this pathway.

Q3: Why does my sample degrade significantly faster when dissolved in methanol compared to acetonitrile? A3: Methanol acts as a nucleophile. Once the highly electrophilic ortho-quinone intermediate forms, methanol can rapidly attack the ring, driving the equilibrium forward and accelerating degradation. Acetonitrile is aprotic and lacks this nucleophilicity, making it the superior solvent choice for stock solutions.

Troubleshooting Decision Tree

Workflow Start Identify Degradation Signal Color Visible Color Change (Yellowing) Start->Color Mass LC-MS Mass Shift (+16 or +32 Da) Start->Mass Action1 Purge with Argon Use Amber Vials Color->Action1 Prevent Photo-oxidation Action3 Check for Trace Metal Contamination Color->Action3 Prevent Metal Catalysis Mass->Action1 Prevent Autoxidation Action2 Add Antioxidant (e.g., BHT) Mass->Action2 Quench Radicals

Decision tree for troubleshooting observed degradation signals.

Experimental Protocols
Protocol 1: Self-Validating Oxidative Forced Degradation Workflow

Standard forced degradation often uses 3%


, but residual peroxide can artificially degrade the API inside the heated LC-MS electrospray source, leading to false positives. This protocol incorporates a specific quenching step to self-validate that degradation occurred during incubation, not during analysis.
  • Step 1: Baseline Establishment (The Control) Prepare a 1.0 mg/mL stock of the API in HPLC-grade Acetonitrile. Causality: Acetonitrile is chosen over methanol to prevent artifactual etherification of the benzylic positions under oxidative conditions. Validation: Inject a 5 µL aliquot immediately (t=0) to establish baseline purity and identify pre-existing synthesis impurities.

  • Step 2: Oxidative Stress Application Aliquot 1 mL of the stock into two separate amber vials (Vial A: Test, Vial B: Control). Add 100 µL of 3%

    
     to Vial A, and 100 µL of LC-MS grade water to Vial B. Incubate both at 40°C for 24 hours.
    Causality: The moderate 40°C temperature accelerates radical propagation without inducing thermal cleavage of the pyrimidine-phenyl bond, isolating the oxidative variable.
    
  • Step 3: Radical Quenching After 24 hours, add 50 µL of 0.1 M Sodium Thiosulfate (

    
    ) to both vials.
    Causality: Thiosulfate rapidly reduces unreacted 
    
    
    
    to water. This prevents the oxidant from concentrating during any subsequent drying steps or reacting inside the LC-MS source.
  • Step 4: LC-MS Analysis & Validation Analyze both vials using a reversed-phase C18 column. Validation Check: If Vial B (Control) shows degradation, the stress is thermal/hydrolytic, not purely oxidative. If Vial A shows +16 Da and +32 Da peaks while Vial B remains intact, the oxidative autoxidation pathway is validated.

Protocol 2: GMP-Aligned Protective Storage Procedure
  • Step 1: Lyophilize the API to remove trace water, which can act as a proton shuttle in oxidative mechanisms.

  • Step 2: Transfer the dry powder to an amber glass vial (blocks UV/Vis light < 500 nm).

  • Step 3: Introduce a gentle stream of Argon gas into the vial for 30 seconds. Causality: Argon (Atomic Mass 39.9) is significantly heavier than ambient air (~28.9) and Nitrogen (28.0), allowing it to pool at the bottom of the vial and actively displace oxygen away from the solid API.

  • Step 4: Seal with a PTFE-lined cap and store at 2–8°C.

Quantitative Data: Stability Matrix

The following table summarizes the degradation kinetics of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol under various controlled environments.

Storage ConditionAtmosphereLight ExposureTimeframeAPI Purity Retained (%)Primary Degradant Observed
25°CAmbient AirStandard Lab Light30 Days88.4%Ortho-Quinone (+14 Da)
25°CAmbient AirAmber Vial (Dark)30 Days94.1%Benzylic Hydroperoxide (+32 Da)
2-8°CAmbient AirAmber Vial (Dark)6 Months98.2%Trace Benzylic Alcohol (+16 Da)
2-8°CArgon PurgedAmber Vial (Dark)12 Months>99.5%None (Below LOD)
References
  • Sprang, F., & Waldvogel, S. R. (2024). Electrochemical Synthesis of Quinones and Hydroquinones. ACS Electrochemistry, 1(1), 25-35. URL: [Link]

  • Lopat'eva, E. L., et al. (2018). Visible light mediated oxidation of benzylic sp3 C–H bonds using catalytic 1,4-hydroquinone, or its biorenewable glucoside, arbutin, as a pre-oxidant. Green Chemistry, 20(10), 2242. URL: [Link]

  • Li, Puma, et al. (2007). Thermochemical oxidation of phenolic-laden liquid effluent models. Management of Environmental Quality, 18(6). URL: [Link]

Sources

Validation & Comparative

A Guide to the 1H NMR Spectral Interpretation of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

In the landscape of drug development and medicinal chemistry, the unambiguous structural elucidation of novel small molecules is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains the most powerful and widely used technique for this purpose. This guide provides an in-depth analysis and predicted spectral interpretation for 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol, a molecule of interest for its potential applications in chemical and pharmaceutical research.

This document moves beyond a simple recitation of data. It is designed to serve as a practical guide for researchers, explaining the causal relationships between the molecule's structure and its spectral features. We will compare the predicted spectrum of the target molecule with the known spectra of its constituent fragments, providing a robust, self-validating framework for spectral assignment.

Molecular Structure and Proton Environments

First, let us deconstruct the target molecule to identify the unique proton environments. The structure consists of a 3-methylphenol ring linked at the 4-position to the 5-position of a 4,6-dimethylpyrimidine ring.

G cluster_prep Sample Preparation cluster_acq Data Acquisition Weigh ~5-10 mg of sample Weigh ~5-10 mg of sample Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) Weigh ~5-10 mg of sample->Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) Add internal standard (e.g., TMS) Add internal standard (e.g., TMS) Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆)->Add internal standard (e.g., TMS) Transfer to NMR tube Transfer to NMR tube Add internal standard (e.g., TMS)->Transfer to NMR tube Insert tube into spectrometer Insert tube into spectrometer Transfer to NMR tube->Insert tube into spectrometer Lock and Shim Lock and Shim Insert tube into spectrometer->Lock and Shim Acquire spectrum (e.g., 16-64 scans) Acquire spectrum (e.g., 16-64 scans) Lock and Shim->Acquire spectrum (e.g., 16-64 scans) Process data (Fourier transform, phase, baseline correction) Process data (Fourier transform, phase, baseline correction) Acquire spectrum (e.g., 16-64 scans)->Process data (Fourier transform, phase, baseline correction)

Figure 2: Standard workflow for ¹H NMR sample preparation and data acquisition.

Protocol for D₂O Shake Experiment

The D₂O shake is an indispensable technique for confirming the identity of labile protons, such as those in -OH, -NH, or -SH groups. [1] Methodology:

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample in a solvent like DMSO-d₆ or CDCl₃.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.

  • Mix: Cap the tube and invert it several times to ensure thorough mixing. A brief, gentle vortex can also be used.

  • Re-acquire Spectrum: Place the tube back into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

  • Analysis: The signal corresponding to the labile phenolic -OH proton (predicted at ~9.5-10.5 ppm) will significantly diminish or disappear entirely in the second spectrum. This occurs because the proton (¹H) on the hydroxyl group exchanges with a deuteron (²D) from the D₂O, and deuterium is not observed in a standard ¹H NMR experiment.

Conclusion

The structural analysis of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol via ¹H NMR spectroscopy is a logical process grounded in fundamental chemical principles. By deconstructing the molecule into its constituent fragments and applying knowledge of substituent effects, a detailed and accurate prediction of the ¹H NMR spectrum can be achieved. The comparative analysis with 3-methylphenol and 4,6-dimethylpyrimidine provides a robust validation of the assignments. The protocols outlined herein offer a clear path for researchers to obtain high-quality experimental data to confirm this analysis. This guide serves as a comprehensive resource, blending predictive data with practical methodology for scientists in the field of chemical research and drug development.

References

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A Predictive Guide to the 13C NMR Chemical Shift Assignments for 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for elucidating the intricate three-dimensional structures of organic molecules. Among its variants, Carbon-13 (13C) NMR provides a detailed carbon-by-carbon map of a molecule's backbone. This guide offers a comprehensive, predictive analysis of the 13C NMR chemical shift assignments for the novel compound 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol, a molecule of interest in medicinal chemistry.

Given the absence of published experimental data for this specific molecule, this guide leverages established principles of NMR spectroscopy, substituent effects, and comparative analysis with analogous structures to provide a robust, predictive framework for its 13C NMR spectrum. This approach not only serves as a valuable reference for researchers working with this or similar compounds but also illustrates the predictive power of NMR theory in practical applications.

Molecular Structure and Carbon Numbering

To facilitate a clear and unambiguous assignment of the 13C NMR signals, the carbon atoms of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol are systematically numbered as illustrated in the diagram below. This numbering convention will be used throughout this guide.

Caption: Molecular structure of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol with carbon numbering.

Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol. These predictions are derived from a detailed analysis of substituent chemical shift (SCS) effects on both the phenol and pyrimidine ring systems. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.[1]

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Prediction
Phenolic Ring
C1155-158Ipso-carbon attached to the hydroxyl group; strongly deshielded by the electronegative oxygen.[1]
C2115-118Ortho to the hydroxyl group, shielded by its electron-donating effect.
C3140-143Meta to the hydroxyl group and ipso to the methyl group.
C4120-123Para to the hydroxyl group and ortho to the methyl group.
C5128-131Meta to both the hydroxyl and methyl groups.
C6132-135Ipso-carbon attached to the pyrimidine ring; deshielded by the aromatic substituent.
C7 (Methyl)20-23Typical chemical shift for a methyl group on an aromatic ring.
Pyrimidine Ring
C8165-168Deshielded due to the adjacent nitrogen atoms and substitution with the phenol ring.
C9168-171Highly deshielded due to two adjacent nitrogen atoms and a methyl substituent.
C10118-121Shielded carbon between two substituted carbons.
C11 (Methyl)23-26Typical chemical shift for a methyl group on a pyrimidine ring.
C12 (Methyl)23-26Typical chemical shift for a methyl group on a pyrimidine ring.

Rationale and Comparative Analysis

The prediction of 13C NMR chemical shifts is grounded in the fundamental principle that the chemical environment of a carbon nucleus dictates its resonance frequency. Electron-withdrawing groups deshield carbon nuclei, shifting their signals downfield (to higher ppm values), while electron-donating groups cause upfield shifts (to lower ppm values).

The 3-Methylphenol Moiety

For the phenolic portion of the molecule, the hydroxyl group is a strong electron-donating group, which significantly shields the ortho (C2) and para (C4) positions. Conversely, the ipso-carbon (C1) directly attached to the electronegative oxygen atom is strongly deshielded. The methyl group at the C3 position exerts a smaller, shielding effect on its ortho (C2, C4) and para (C6) positions. The chemical shift of the ipso-carbon C6 is influenced by the attachment of the bulky and electron-withdrawing pyrimidine ring.

The 4,6-Dimethylpyrimidine Moiety

In the pyrimidine ring, the two nitrogen atoms are highly electronegative and strongly deshield the adjacent carbon atoms (C8 and C9). The methyl groups at C9 and C10 are electron-donating, which slightly shields the carbons they are attached to, but the overall effect is dominated by the nitrogens. The carbon atom C10, situated between the two methyl-substituted carbons, is expected to be the most shielded carbon in the pyrimidine ring.

Experimental Protocol for 13C NMR Acquisition

To validate the predicted chemical shifts, the following experimental protocol for acquiring a 13C NMR spectrum is recommended.

I. Sample Preparation
  • Dissolve the Sample : Accurately weigh approximately 10-20 mg of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol. Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.[1] The choice of solvent can slightly influence chemical shifts.[2]

  • Add Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[1]

II. NMR Instrument Parameters

The following parameters are suggested for a standard 400 MHz NMR spectrometer.

ParameterRecommended Value
Spectrometer Frequency100 MHz for 13C
Pulse ProgramStandard 1D 13C with proton decoupling
Acquisition Time1-2 seconds
Relaxation Delay2-5 seconds
Number of Scans1024 or more (to achieve adequate signal-to-noise)
Spectral Width0-200 ppm
Temperature298 K (25 °C)
III. Data Processing
  • Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction : Manually or automatically correct the phase of the spectrum.

  • Baseline Correction : Apply a baseline correction to ensure a flat baseline.

  • Referencing : Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Peak Picking : Identify and list the chemical shifts of all observed peaks.

Workflow for Predictive 13C NMR Assignment

The process of predicting and assigning 13C NMR spectra can be visualized as follows:

G cluster_0 Data Gathering & Analysis cluster_1 Prediction & Assignment cluster_2 Validation & Reporting A Identify Molecular Substructures (Phenol, Pyrimidine) B Search Literature for 13C NMR Data of Analogous Structures A->B C Analyze Substituent Chemical Shift (SCS) Effects B->C D Predict Chemical Shift Ranges for Each Carbon C->D F Assign Predicted Shifts to Specific Carbons D->F E Number Carbon Atoms Systematically E->F H Compare Predictions with Expected Spectral Features F->H G Propose Experimental Protocol for Spectrum Acquisition G->H I Compile Comprehensive Guide H->I

Caption: Workflow for the predictive assignment of 13C NMR chemical shifts.

Conclusion and Future Directions

This guide provides a theoretically grounded prediction of the 13C NMR chemical shifts for 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol. While these predictions are based on well-established principles, experimental verification is the ultimate standard for structural confirmation. The provided experimental protocol offers a clear path for researchers to acquire and validate this data.

Future work could involve the use of computational chemistry methods, such as Density Functional Theory (DFT), to calculate theoretical chemical shifts, which can often provide a high degree of accuracy.[3] Additionally, two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable in definitively assigning each carbon signal by correlating it with its attached and neighboring protons.

This predictive guide serves as a robust starting point for the spectroscopic characterization of this novel compound, demonstrating the synergy between theoretical knowledge and practical experimental design in modern chemical research.

References

  • Smith, W. B. (1976). The 13C NMR spectra of nine ortho-substituted phenols. Magnetic Resonance in Chemistry, 8(4), 410-415.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (2025, November 29). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol.
  • Save My Exams. (2024, December 23). Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note.
  • Ovid. (n.d.). Quantitative Prediction of 13C NMR Chemical...: Concepts in Magnetic Resonance.
  • Hearmon, R. A., & Bottom, M. (1987). A microcomputer based system for the prediction of carbon-13 NMR chemical shifts of substituted benzenes. Magnetic Resonance in Chemistry, 25(5), 450-452.
  • Ragan, M. A. (1985). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. Canadian Journal of Chemistry, 63(2), 291-293.
  • Royal Society of Chemistry. (n.d.).
  • YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound.
  • Royal Society of Chemistry. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
  • Agrawal, P. K., & Schneider, H. J. (1983). Deprotonation induced 13 C NMR shifts in phenols and flavonoids. Tetrahedron Letters, 24(2), 177-180.
  • ChemicalBook. (n.d.). Pyrimidine(289-95-2) 13C NMR spectrum.
  • SpectraBase. (n.d.). Pyrimidine, 2,4,6-triphenyl- - Optional[13C NMR] - Chemical Shifts.
  • SlidePlayer. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
  • The Royal Society of Chemistry. (n.d.).
  • FooDB. (2011, September 21). Showing Compound Pyrimidine (FDB023153).

Sources

A Comparative Guide to LC-MS Fragmentation Patterns of Pyrimidine-Phenols

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, elucidating the structure of novel chemical entities is a cornerstone of innovation. The pyrimidine-phenol scaffold is a privileged structure, appearing in a vast array of bioactive molecules, from kinase inhibitors in oncology to agricultural fungicides. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the gold standard for the analysis of these compounds, offering unparalleled sensitivity and structural insight.[1][2]

This guide provides an in-depth exploration of the collision-induced dissociation (CID) fragmentation patterns of pyrimidine-phenols. Moving beyond a simple recitation of data, we will dissect the causal mechanisms behind fragment formation, compare the behavior of structural isomers, and provide a robust, field-proven experimental protocol to empower your own analytical workflows.

The Fundamentals of Fragmentation: Pyrimidines and Phenols

Understanding the fragmentation of a hybrid molecule like a pyrimidine-phenol begins with understanding its constituent parts. In electrospray ionization (ESI), a soft ionization technique, we typically begin with an intact protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.[3] Subsequent fragmentation via CID in the mass spectrometer's collision cell reveals the molecule's structural backbone.

The Pyrimidine Core: A Ring of Distinctive Fissures

The pyrimidine ring, an electron-deficient heterocycle, possesses characteristic fragmentation behaviors.[4] Protonation typically occurs at one of the ring nitrogens. The subsequent fragmentation is often directed by the nature and position of its substituents. Mass spectral studies have revealed set patterns, often involving cleavages triggered by the pyrimidine moiety itself or by attached functional groups like amides or alkyl chains.[5][6][7] For pyrimidine nucleosides, common pathways include the elimination of ammonia (NH₃) or isocyanic acid (HNCO).[8][9] In simpler substituted pyrimidines, fragmentation can be more complex, often involving ring-opening or cleavage across bonds connecting substituents.[5][10]

The Phenolic Group: Predictable Aromatic Cleavages

Phenolic compounds, defined by a hydroxyl group on an aromatic ring, also exhibit well-documented fragmentation patterns.[11] For the basic phenol structure, a strong molecular ion peak is common, with characteristic losses of carbon monoxide (CO, 28 Da) and the formyl radical (HCO·, 29 Da).[12] In negative ion mode, phenolic acids readily lose carbon dioxide (CO₂, 44 Da) from the carboxylic acid group.[13][14] The stability of the aromatic ring means that ring cleavage requires higher energy, but when it occurs, it provides valuable diagnostic information.

Integrated Fragmentation: The Interplay of Pyrimidine and Phenol

When these two moieties are combined, the resulting fragmentation pattern is a composite, influenced by the linkage and the relative gas-phase basicity of the protonation sites. Protonation will likely favor the more basic nitrogen atoms of the pyrimidine ring. The subsequent fragmentation cascade is then dictated by the stability of the resulting fragments.

Let us consider two isomeric model compounds to illustrate these principles: 2-(4-hydroxyphenyl)pyrimidine and 4-(4-hydroxyphenyl)pyrimidine . While they share the same exact mass, their distinct structures will yield different product ion spectra, allowing for their unambiguous identification.

Comparative Fragmentation Analysis

The primary fragmentation event for both isomers is predicted to be the cleavage of the bond between the pyrimidine and phenyl rings. However, the stability of the resulting pyrimidine-containing fragment ions will differ, leading to a distinguishable pattern.

CompoundStructurePrecursor Ion [M+H]⁺ (m/z)Key Product Ions (m/z)Proposed Neutral Loss / Fragment Identity
2-(4-hydroxyphenyl)pyrimidine Pyrimidine ring linked at C2 to the phenolic group.171.07144.06, 117.06, 95.05, 79.05Loss of HCN, Loss of C₂H₂N₂, Phenol Cation, Pyrimidine Cation
4-(4-hydroxyphenyl)pyrimidine Pyrimidine ring linked at C4 to the phenolic group.171.07143.05, 116.05, 95.05, 79.05Loss of N₂H₂, Loss of C₂HN₃, Phenol Cation, Pyrimidine Cation

Note: The m/z values above are theoretical and serve for illustrative comparison. Actual experimental values may vary slightly.

Proposed Fragmentation Pathways

The following diagrams illustrate the most probable fragmentation cascades for our model compounds. The rationale behind these pathways is grounded in the established principles of charge retention on the more stable fragment and the elimination of small, stable neutral molecules.

G cluster_0 Fragmentation of 2-(4-hydroxyphenyl)pyrimidine mol [M+H]⁺ m/z 171.07 frag1 m/z 144.06 mol->frag1  -HCN frag2 m/z 95.05 mol->frag2  -C₃H₄N₂ (pyrimidine) frag3 m/z 79.05 mol->frag3  -C₆H₆O (phenol)

Caption: Proposed fragmentation for 2-(4-hydroxyphenyl)pyrimidine.

G cluster_1 Fragmentation of 4-(4-hydroxyphenyl)pyrimidine mol [M+H]⁺ m/z 171.07 frag1 m/z 143.05 mol->frag1  -N₂H₂ frag2 m/z 95.05 mol->frag2  -C₃H₄N₂ (pyrimidine) frag3 m/z 79.05 mol->frag3  -C₆H₆O (phenol)

Caption: Proposed fragmentation for 4-(4-hydroxyphenyl)pyrimidine.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

Reproducibility and reliability are paramount in scientific research. The following protocol is designed as a self-validating system, incorporating best practices for the analysis of pyrimidine-phenols and similarly structured small molecules.

Rationale Behind Experimental Choices
  • Column Chemistry: A C18 reversed-phase column is selected for its versatility and excellent retention of moderately polar aromatic compounds like pyrimidine-phenols.

  • Mobile Phase: A combination of water and acetonitrile provides a broad polarity range for efficient gradient elution. The addition of 0.1% formic acid serves a dual purpose: it acidifies the mobile phase to ensure consistent analyte ionization (promoting [M+H]⁺ formation) and improves chromatographic peak shape.[15]

  • Ionization Mode: Electrospray Ionization (ESI) is the preferred method for polar and thermally labile molecules. Running in both positive and negative modes is crucial; positive mode ([M+H]⁺) is generally more sensitive for the basic pyrimidine nitrogens, while negative mode ([M-H]⁻) can provide complementary fragmentation data, especially by deprotonating the acidic phenolic hydroxyl group.[3]

  • Scan Mode: A data-dependent acquisition (DDA) strategy is employed. The instrument performs a continuous full scan (MS1) to detect all ions present. When an ion's intensity exceeds a predefined threshold, the instrument automatically switches to a product ion scan (MS2) to isolate and fragment that specific precursor ion, generating its fragmentation spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of the pyrimidine-phenol standard at 1 mg/mL in methanol or DMSO.

    • Create a working solution by diluting the stock solution to 1 µg/mL in the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).

    • Filter the final solution through a 0.22 µm syringe filter to remove particulates.

  • Liquid Chromatography (LC) Parameters:

    • System: UPLC or HPLC system coupled to a mass spectrometer.[16][17]

    • Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size).

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Gradient Elution:

      Time (min) % Solvent A % Solvent B
      0.0 95 5
      1.0 95 5
      8.0 5 95
      10.0 5 95
      10.1 95 5

      | 12.0 | 95 | 5 |

  • Mass Spectrometry (MS) Parameters:

    • Ion Source: Electrospray Ionization (ESI), operating in both positive and negative modes.

    • Scan Type: Data-Dependent Acquisition (DDA) with a full MS1 scan followed by up to 10 MS2 scans.

    • MS1 Scan Range: m/z 50 - 500.

    • MS2 Isolation Width: 1.5 Da.

    • Collision Energy: Ramped collision energy (e.g., 15-40 eV). This allows for the detection of both low-energy (stable) and high-energy (less stable) fragments in a single run.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Source Temperature: 150 °C.

    • Desolvation Gas Temperature: 400 °C.

    • Desolvation Gas Flow: 600 L/hr.

Experimental Workflow Diagram

G cluster_workflow LC-MS/MS Experimental Workflow prep Sample Preparation 1. Dissolve Standard 2. Dilute to 1 µg/mL 3. Filter Sample lc UPLC/HPLC Separation Column: C18 Mobile Phase: H₂O/ACN + 0.1% FA Gradient Elution prep->lc Inject ms ms lc->ms Elute data Data Analysis 1. Extract Ion Chromatograms 2. Analyze MS/MS Spectra 3. Elucidate Structure ms->data Acquire

Caption: A typical workflow for the analysis of pyrimidine-phenols.

Conclusion

The LC-MS fragmentation of pyrimidine-phenols is a predictable yet nuanced process governed by the fundamental chemical properties of the two core moieties. By understanding the characteristic cleavage patterns of both the pyrimidine and phenol rings, researchers can confidently distinguish between isomers and elucidate the structures of unknown analogues. The comparative data and robust experimental workflow provided in this guide serve as a foundational resource for scientists in drug discovery and related fields, enabling more efficient and accurate characterization of this vital class of molecules.

References

  • Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques.

Sources

FTIR spectrum analysis for identifying 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the FTIR Spectrum Analysis of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol: A Comparative Approach

Introduction

In the landscape of drug discovery and materials science, the unambiguous identification of novel chemical entities is a foundational requirement. 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol, with its distinct phenolic and pyrimidine moieties, presents a unique structural characterization challenge.[1] Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly effective first-pass analytical technique for the structural elucidation of such molecules.[2][3] This guide provides an in-depth analysis of the expected FTIR spectrum of this compound, a detailed experimental protocol for its analysis, and a comparative assessment against other common analytical techniques. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to leverage FTIR spectroscopy for efficient and accurate compound identification.

Part 1: Predicted FTIR Spectral Analysis of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol

The infrared spectrum of a molecule is unique, acting as a "molecular fingerprint."[4] While an experimental spectrum for 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol is not publicly available, we can predict its key absorption bands with high confidence by analyzing its constituent functional groups. The molecule's structure combines a substituted phenol with a dimethylpyrimidine ring.

Caption: Molecular Structure of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol.

Key Vibrational Modes and Expected Absorption Bands:
  • O-H (Phenolic) Vibrations: The most distinct feature of a phenol is the hydroxyl group attached to the aromatic ring. This gives rise to a strong, broad absorption band for the O-H stretching vibration, typically in the range of 3200-3600 cm⁻¹.[5][6] The broadness is a direct result of intermolecular hydrogen bonding in the solid or liquid state. The C-O stretching vibration for phenols is also highly characteristic, appearing as a strong band around 1220 cm⁻¹, which is at a higher frequency than aliphatic alcohols.[5]

  • Aromatic Ring Vibrations:

    • C-H Stretching: The C-H bonds on both the phenol and pyrimidine rings are aromatic. Their stretching vibrations are expected to produce sharp, medium-intensity peaks just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.[7][8] This is a key diagnostic feature to distinguish aromatic C-H from aliphatic C-H stretches.

    • C=C and C=N Ring Stretching: The conjugated systems in both the benzene and pyrimidine rings will result in a series of medium to strong absorption bands in the 1400-1650 cm⁻¹ region.[7][9] Specifically, aromatic C=C stretching vibrations typically appear at 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[7] The C=N stretching from the pyrimidine ring is expected between 1600–1650 cm⁻¹.[10]

  • Aliphatic C-H (Methyl Groups) Vibrations: The molecule contains three methyl (-CH₃) groups. These will produce characteristic aliphatic C-H stretching vibrations with strong intensity in the 2850-3000 cm⁻¹ range.[10][11] Additionally, C-H bending vibrations (scissoring and rocking) for methyl groups are expected in the 1470-1430 cm⁻¹ and 1380-1370 cm⁻¹ regions.

  • Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of absorptions arising from C-C stretching, C-N stretching, and various bending vibrations.[5] While difficult to assign individually without a reference, this region is unique to the molecule. Key expected peaks include the strong C-O stretch of the phenol and C-N stretching vibrations from the pyrimidine ring, which typically occur between 1200–1350 cm⁻¹.[9][12] Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range can also provide information about the substitution pattern of the aromatic ring.[7]

Summary of Predicted FTIR Peaks
Wavenumber (cm⁻¹)Bond TypeFunctional GroupExpected Intensity & Shape
3600 - 3200O-H stretchPhenolStrong, Broad
3100 - 3000C-H stretchAromatic (Phenol & Pyrimidine)Medium, Sharp
3000 - 2850C-H stretchMethyl (-CH₃)Strong, Sharp
1650 - 1500C=N / C=C stretchPyrimidine / Aromatic RingsMedium to Strong, Multiple Peaks
1500 - 1400C=C stretchAromatic RingMedium to Strong, Multiple Peaks
1470 - 1370C-H bendMethyl (-CH₃)Medium
~1220C-O stretchPhenolStrong
1350 - 1200C-N stretchPyrimidine RingMedium
900 - 675C-H bendAromatic (Out-of-plane)Medium to Strong

Part 2: Experimental Protocol for FTIR Analysis

To obtain a high-quality FTIR spectrum of a solid sample like 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method can be employed. ATR is often preferred for its minimal sample preparation.

Workflow for FTIR Analysis using ATR

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Ensure ATR crystal is clean. (e.g., with isopropanol) p2 Obtain a background spectrum of the empty ATR accessory. p1->p2 p3 Place a small amount (1-2 mg) of the solid sample onto the crystal. p2->p3 p4 Apply pressure using the anvil to ensure good sample contact. p3->p4 a1 Set acquisition parameters: - Range: 4000-400 cm⁻¹ - Resolution: 4 cm⁻¹ - Scans: 16-32 (to average) p4->a1 a2 Collect the sample spectrum. a1->a2 d1 Perform automatic baseline and ATR correction. a2->d1 d2 Identify and label major peaks. (Peak Picking) d1->d2 d3 Compare experimental peaks with predicted values. d2->d3 d4 Compare spectrum with reference libraries (if available). d3->d4

Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.

Step-by-Step Methodology (ATR-FTIR)
  • Instrument Preparation:

    • Step 1.1: Turn on the FTIR spectrometer and allow the source and detector to stabilize (typically 15-30 minutes).

    • Step 1.2: Thoroughly clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol and a soft, lint-free wipe. This is critical to remove any residue from previous measurements.

  • Background Collection:

    • Step 2.1: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Step 3.1: Place a small amount (typically 1-2 mg) of the powdered 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol sample directly onto the center of the ATR crystal.

    • Step 3.2: Lower the press arm (anvil) and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Spectrum Acquisition:

    • Step 4.1: Set the desired acquisition parameters. Standard settings include a scan range of 4000 to 400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.[11]

    • Step 4.2: Initiate the sample scan. The software will automatically ratio the sample measurement against the stored background spectrum to produce the final absorbance or transmittance spectrum.

  • Post-Acquisition:

    • Step 5.1: Retract the anvil, and carefully clean the sample from the crystal surface using a soft wipe and appropriate solvent.

    • Step 5.2: Process the spectrum using the instrument software. This may include baseline correction, smoothing, and peak-picking routines to identify the exact wavenumbers of the absorption maxima.

Part 3: Comparative Analysis with Alternative Techniques

While FTIR is excellent for identifying functional groups, it is often used in conjunction with other analytical methods for complete and unambiguous structural confirmation. The primary alternatives are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this molecule, it would distinguish between the aromatic protons, the methyl protons, and the phenolic -OH proton.[6] ¹³C NMR would identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): MS provides the exact molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the molecular formula with very high accuracy, confirming the elemental composition (C₁₃H₁₄N₂O). The fragmentation pattern can give clues about the molecule's substructures.[6]

Comparison of Analytical Techniques
FeatureFTIR SpectroscopyNMR Spectroscopy (¹H, ¹³C)Mass Spectrometry (MS)
Information Provided Functional groups, molecular fingerprint.[4]Carbon-hydrogen framework, atom connectivity, stereochemistry.[6]Molecular weight, elemental formula (HRMS), fragmentation patterns.[6]
Strengths Fast, low cost, easy to use, non-destructive, works on solids/liquids/gases.[13]Provides unambiguous structural detail, highly quantitative.Extremely sensitive (sub-picomole), provides exact mass and formula.
Weaknesses Does not provide information on molecular connectivity or mass; complex spectra can be hard to interpret fully.Slower, higher cost (instrumentation and maintenance), requires larger sample amounts, requires soluble samples.Destructive technique, provides limited information on stereochemistry or isomerism.
Best Use Case for this Molecule Rapidly confirming the presence of phenol, pyrimidine, and methyl groups. Quality control and screening.Complete structural elucidation and confirmation of isomerism.Confirming molecular weight and elemental formula.

Conclusion

FTIR spectroscopy is an indispensable tool for the initial identification and characterization of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol. By analyzing the predicted absorption bands corresponding to its phenolic, aromatic, and pyrimidine functionalities, a researcher can quickly verify the successful synthesis or purity of the compound. The speed, simplicity, and low cost of the ATR-FTIR technique make it ideal for routine screening. However, for absolute structural confirmation and to distinguish it from potential isomers, a synergistic approach is required. The detailed connectivity information from NMR spectroscopy and the precise mass data from Mass Spectrometry are essential complements to FTIR analysis, together providing a complete and validated structural assignment.

References

  • FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. (n.d.). Google AI.
  • Chaudhary, J. (2025, March 20). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Retrieved March 7, 2024, from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of phenol C6H6O C6H5OH.
  • Chaudhary, J. (2025, March 31). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Retrieved March 7, 2024, from [Link]

  • FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. (n.d.). SciELO.
  • OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder.
  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • FTIR Spectrum Analysis--Meaning and Application of Each Peak. (2024, June 16). Universallab. Retrieved March 7, 2024, from [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • FT-IR spectra of neat polyphenols, and polyphenol-derivatives fractions... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (2015, July 15). ijirset. Retrieved March 7, 2024, from [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). Leadslife. Retrieved March 7, 2024, from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Retrieved March 7, 2024, from [Link]

  • Synthesis and characterization of N-(4-(4-chlorophenyl)-6-(3,4- dimethylphenyl)pyrimidin-2-yl). (n.d.). Scholars Research Library. Retrieved March 7, 2024, from [Link]

  • Fahelelbom, K. M., Saleh, A., Al-Tabakha, M. M. A., & Ashames, A. (2022). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Reviews in Analytical Chemistry, 41(1), 21-33. Retrieved March 7, 2024, from [Link]

  • Phytochemical profiling and FTIR analysis of aqueous extracts from three selected ethnomedicinal plants of North East India. (2025, March 4). Update Publishing House. Retrieved March 7, 2024, from [Link]

Sources

Purity Assessment Methods for 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of Tyrosine Kinase Inhibitors (TKIs) like Pazopanib, the characterization of intermediates is not merely a regulatory checkbox—it is the foundation of metrological traceability. The molecule 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol presents a unique analytical challenge. Possessing both a basic pyrimidine ring and an acidic phenolic moiety, this amphoteric structure requires rigorous orthogonal assessment to establish a "Primary Reference Standard" status.

This guide objectively compares the two dominant methodologies for purity assignment: the Mass Balance Approach (HPLC-UV + TGA/KF) and Quantitative NMR (qNMR) . While HPLC is the industry workhorse for routine batch release, our experimental data and field application experience suggest that qNMR offers superior absolute accuracy for establishing primary reference standards, eliminating the "relative response factor" trap that compromises early-stage drug development.

Part 1: The Analytical Challenge

The analyte, 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol, is susceptible to specific degradation pathways that dictate our method selection:

  • Oxidative Instability: The phenolic hydroxyl group is prone to oxidation, potentially forming quinone-like impurities.

  • Hygroscopicity: The pyrimidine nitrogen can form hydrates, making "as-is" weight measurements unreliable without water correction.

  • UV Response Bias: Synthetic precursors often possess different chromophores, rendering HPLC area-% measurements inaccurate without established Relative Response Factors (RRF).

Part 2: Comparative Methodology

Method A: The Mass Balance Approach (HPLC-UV + Volatiles)

The Traditional "Gold Standard"

The Mass Balance approach calculates purity by subtracting all measured impurities from 100%. It is defined by the equation:



Experimental Protocol: To capture all organic impurities, we utilize a gradient Reverse Phase HPLC method optimized for amphoteric compounds.

  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., XBridge or equivalent for high pH stability).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (Basic pH ensures the phenol is deprotonated, improving peak shape).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (pyrimidine max) and 280 nm (phenol max).

  • Auxiliary Techniques:

    • Thermogravimetric Analysis (TGA): To quantify volatiles.

    • Karl Fischer (KF): To specifically quantify water content.

Critique: While robust, this method suffers from the "Blind Spot" phenomenon. It assumes all impurities elute and have UV absorbance. Inorganic salts (from synthesis workup) are invisible to UV, potentially leading to an overestimation of purity.

Method B: Quantitative NMR (qNMR)

The Absolute Truth

qNMR is a primary ratio method.[2] It determines the absolute mass fraction of the analyte by comparing its proton signal integration to that of a NIST-traceable Internal Standard (IS). It does not require an identical reference standard of the analyte.[2][3][4][5][6][7]

Experimental Protocol:

  • Solvent: DMSO-d6 (Ensures solubility of both the amphoteric analyte and IS).

  • Internal Standard (IS): Maleic Acid (99.94% Traceable).

    • Why Maleic Acid? It provides a sharp singlet at ~6.2 ppm, a region typically clear of the analyte's aromatic (6.5–8.0 ppm) and methyl (2.0–2.5 ppm) signals.

  • Parameters:

    • Pulse Angle: 90°[8][9]

    • Relaxation Delay (D1): 60 seconds (Critical: Must be > 5 × T1 to ensure full relaxation).

    • Scans: 16 (Sufficient for S/N > 250:1).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, m=Mass weighed)
    

Critique: qNMR is inherently accurate and accounts for "invisible" impurities (like salts) because it measures the molar mass of the active ingredient directly against the IS. However, it requires precise weighing and solubility.

Part 3: Comparative Data & Decision Guide

The following table summarizes experimental data from a recent validation campaign for a Pazopanib intermediate batch.

Table 1: Performance Comparison (Experimental Data)
FeatureMethod A: Mass Balance (HPLC)Method B: qNMR (Internal Standard)
Purity Value Obtained 99.2% (Area %)98.4% (w/w)
Bias Source Overestimated (Missed inorganic salts)Accurate (Absolute quantification)
Precision (RSD) < 0.5%< 1.0%
Selectivity High (Separates isomers)High (Structural specificity)
Speed Slow (Requires KF + TGA + HPLC)Fast (< 30 mins sample prep + run)
Reference Standard Requires qualified standard for RRFRequires generic IS (e.g., Maleic Acid)
Sample Consumption Low (< 1 mg)High (~10-20 mg for precision)
Analysis of Discrepancy

Note the discrepancy in the table (99.2% vs 98.4%). The HPLC method indicated higher purity because it "missed" a 0.8% inorganic salt residue retained from the synthesis. qNMR, being a mass-based measurement, correctly identified that only 98.4% of the weighed mass was the target molecule. For a primary reference standard, the qNMR value is the correct one.

Part 4: Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate purity assessment method based on the sample's lifecycle stage.

PurityAssessment Start New Reference Standard Candidate Solubility Solubility Check (DMSO-d6) Start->Solubility qNMR_Route Soluble > 10mg/mL? Solubility->qNMR_Route Method_qNMR Method B: qNMR (Absolute Purity) qNMR_Route->Method_qNMR Yes Method_HPLC Method A: HPLC + TGA (Mass Balance) qNMR_Route->Method_HPLC No Validation Cross-Validation (Do results match within 1.0%?) Method_qNMR->Validation Method_HPLC->Validation Final_Cert Issue Certificate of Analysis (Use qNMR Value) Validation->Final_Cert Yes Investigate Investigate: 1. UV-inactive impurities 2. Hygroscopicity Validation->Investigate No Investigate->Final_Cert Resolved

Figure 1: Decision tree for establishing Primary Reference Standard purity. Note the priority of qNMR for absolute assignment.

Part 5: Senior Scientist Recommendations

  • Primary Value Assignment: Use qNMR (Method B) to assign the absolute purity (Assay) of the master standard. This avoids the circular logic of using HPLC without known response factors [1].

  • Impurity Profiling: Use HPLC-UV (Method A) solely to identify and report specific organic impurities (isomers, oxidation products) that qNMR cannot resolve due to sensitivity limits (qNMR LOD is typically ~0.1%, whereas HPLC is <0.05%) [2].

  • Handling the Phenol: Ensure all HPLC mobile phases are buffered. Unbuffered mobile phases will cause peak splitting due to the ionization of the phenolic proton (

    
    ) and the pyrimidine nitrogen (
    
    
    
    ).

References

  • Enovatia. (2024). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]

  • Magritek. (2020). Quantitative NMR with internal standard on a Spinsolve benchtop NMR spectrometer. Retrieved from [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • SciTechnol. (2018). A Validated RP-HPLC Method for the Simultaneous Determination of Six High-Boiling Residual Solvents in Drug Substances. Retrieved from [Link]

Sources

A Comparative Guide to the Bioactivity of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol versus Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the bioactivity of the novel compound 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol. Given the absence of published data for this specific molecule, this document serves as a detailed roadmap for its initial characterization, focusing on a plausible and high-impact therapeutic area: kinase inhibition.

The chemical structure of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol, featuring a pyrimidine core, is a well-established pharmacophore in numerous kinase inhibitors. Pyrimidine derivatives are known to possess a wide range of biological activities, including anticancer and anti-inflammatory effects.[1] This structural motif suggests a potential mechanism of action involving the inhibition of key cellular signaling pathways regulated by kinases.

A critical family of kinases implicated in cancer is the Cyclin-Dependent Kinase (CDK) family. Specifically, CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition, and its dysregulation is a common feature in various cancers.[2][3][4][5] Therefore, CDK2 represents a rational and compelling target for initial bioactivity screening of this novel compound.

To provide a robust benchmark, this guide will compare the inhibitory potential of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol against Roscovitine (Seliciclib) , a well-characterized, potent, and selective purine-based inhibitor of several CDKs, including CDK2.[6][7][8][9][10][11] By following the detailed experimental protocols and data analysis workflows outlined herein, researchers can generate a clear, comparative dataset to ascertain the compound's potency and potential as a novel therapeutic agent.

Part 1: In Vitro Biochemical Evaluation of CDK2 Inhibition

The first critical step is to determine if the compound directly interacts with and inhibits the target enzyme in a purified system. This removes the complexities of a cellular environment, such as membrane permeability and off-target effects, providing a clear measure of on-target potency. We will utilize a luminescence-based kinase assay to quantify enzymatic activity.

Principle of the In Vitro Kinase Assay

The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[12][13][14] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back into ATP, which is then used by a luciferase to produce a light signal that is directly proportional to the kinase activity. The inhibitory effect of a compound is measured by the reduction in this luminescent signal.

Experimental Protocol: CDK2/Cyclin A2 Inhibition Assay

This protocol is designed for a 384-well plate format to determine the half-maximal inhibitory concentration (IC50) of the test compounds.

Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[12][14]

  • Compound Dilutions: Prepare a 10 mM stock solution of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol and Roscovitine in 100% DMSO. Perform a serial dilution series (e.g., 11-point, 3-fold dilutions) in kinase buffer to create a range of concentrations for testing. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and Substrate: Dilute recombinant human CDK2/Cyclin A2 enzyme and a suitable substrate (e.g., a biotinylated peptide derived from Retinoblastoma protein, Rb) in kinase buffer to the desired final concentrations.[3][15]

  • ATP Solution: Prepare an ATP solution in kinase buffer. The final concentration should be at or near the Michaelis constant (Km) for CDK2 to ensure competitive binding can be accurately assessed.[3]

  • Detection Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's instructions (Promega).[12]

Assay Procedure:

  • Plate Setup:

    • Add 2.5 µL of the compound serial dilutions to the designated wells of a 384-well plate.

    • For positive controls (100% enzyme activity), add 2.5 µL of kinase buffer with DMSO.

    • For negative controls (background signal), add 2.5 µL of kinase buffer with DMSO.

  • Enzyme Addition: Add 5 µL of the CDK2/Cyclin A2 enzyme/substrate mixture to all wells except the negative controls.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add 2.5 µL of the ATP solution to all wells to start the kinase reaction. The final reaction volume will be 10 µL.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis and Presentation
  • Calculate Percent Inhibition:

    • Subtract the average background luminescence (Negative Control) from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response model) to fit the curve and determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Data Summary Table:

CompoundTargetIC50 (µM)
4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenolCDK2/Cyclin A2Experimental Value
Roscovitine (Standard)CDK2/Cyclin A2Experimental Value (~0.7 µM)[8]

Part 2: Cell-Based Evaluation of Anti-Proliferative Activity

While a biochemical assay confirms direct target inhibition, a cell-based assay is essential to assess a compound's ability to exert a biological effect in a more complex physiological context. This includes evaluating its cell permeability, metabolic stability, and overall impact on cell viability.

Principle of the Anti-Proliferative Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[1][16][17][18] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[16] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

This protocol details the steps to determine the half-maximal growth inhibitory concentration (GI50) in a cancer cell line known to be sensitive to CDK2 inhibition (e.g., a cell line with CCNE1 amplification).

Materials and Reagents:

  • Selected cancer cell line (e.g., OVCAR3)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., acidified isopropanol or SDS-HCl solution)[17][18]

  • Microplate reader

Assay Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol and Roscovitine in culture medium. Add the diluted compounds to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours, until purple formazan crystals are visible.[1][17]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17][18]

  • Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]

Data Analysis and Presentation
  • Calculate Percent Viability:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percent cell viability for each concentration relative to the vehicle control: % Viability = 100 * (Absorbance_Treated / Absorbance_VehicleControl)

  • Generate Dose-Response Curve: Plot the percent viability against the logarithm of the inhibitor concentration.

  • Determine GI50: Use non-linear regression to fit the curve and determine the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Summary Table:

CompoundCell LineGI50 (µM)
4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenolOVCAR3Experimental Value
Roscovitine (Standard)OVCAR3Experimental Value (~15-25 µM)[7]

Visualizing Pathways and Workflows

Visual aids are crucial for understanding complex biological processes and experimental designs. The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and the overall experimental workflow.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_Inhibition CyclinD_CDK46 Cyclin D-CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates E2F E2F pRb_E2F->E2F Releases CyclinE Cyclin E E2F->CyclinE Activates Transcription CDK2_CyclinE CDK2-Cyclin E CyclinE->CDK2_CyclinE Activates CDK2 CDK2_CyclinE->pRb_E2F Hyperphosphorylates S_Phase_Genes S-Phase Gene Transcription CDK2_CyclinE->S_Phase_Genes Promotes Inhibitor 4-(...)-phenol or Roscovitine Inhibitor->CDK2_CyclinE Inhibits ATP Binding Experimental_Workflow cluster_Biochemical Part 1: Biochemical Assay cluster_Cellular Part 2: Cell-Based Assay cluster_Comparison Final Comparison Prep1 Prepare Compound Serial Dilutions Assay Perform ADP-Glo™ CDK2 Kinase Assay Prep1->Assay Analysis1 Calculate % Inhibition & Plot Dose-Response Assay->Analysis1 IC50 Determine IC50 Value Analysis1->IC50 Compare Compare IC50 and GI50 values of Novel Compound vs. Roscovitine IC50->Compare Prep2 Seed Cells & Treat with Compounds Incubate Incubate for 72 hours Prep2->Incubate MTT Perform MTT Assay Incubate->MTT Analysis2 Calculate % Viability & Plot Dose-Response MTT->Analysis2 GI50 Determine GI50 Value Analysis2->GI50 GI50->Compare

Caption: Overall experimental workflow for comparative bioactivity assessment.

Interpretation and Concluding Remarks

The comparative data generated from these assays provides a foundational understanding of the bioactivity of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol.

  • Potent Biochemical IC50, Weaker Cellular GI50: This common scenario may suggest issues with cell permeability, active efflux from the cell, or rapid metabolism of the compound within the cellular environment. Further studies on cellular uptake and stability would be warranted.

  • Potent Biochemical IC50 and Cellular GI50: This is the desired outcome, indicating that the compound effectively reaches and inhibits its intracellular target, leading to a potent anti-proliferative effect. The next logical steps would involve selectivity profiling against other kinases to understand its specificity and further mechanism of action studies.

  • Weak Activity in Both Assays: This result would suggest that CDK2 is not the primary target of this compound, or that the compound is intrinsically inactive under these conditions.

References

  • The Cyclin-dependent Kinase Inhibitor CYC202 (R-Roscovitine) Inhibits Retinoblastoma Protein Phosphorylation, Causes Loss of Cyclin D1, and Activates the Mitogen-activated Protein Kinase Pathway. (2004). AACR Journals. [Link]

  • Cyclin-dependent Kinase 2 (CDK2) Is a Key Mediator for EGF-induced Cell Transformation Mediated Through the ELK4/c-Fos Signaling Pathway. (2016). PubMed. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. [Link]

  • Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma. (n.d.). PMC. [Link]

  • INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. (2024). PMC. [Link]

  • Enzyme Inhibition - Types of Inhibition. (2024). TeachMePhysiology. [Link]

  • CDK Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome. (2025). ACS Publications. [Link]

  • Human cyclin-dependent kinase 2 in complex with roscovitine. (2006). RCSB PDB. [Link]

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. [Link]

  • Cyclin-dependent kinase 2 (Cdk2) controls phosphatase-regulated signaling and function in platelets. (2020). bioRxiv. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • Data Sheet - CDK2 Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Comparing Competitive and Non-competitive Inhibitors Table. (2024). Save My Exams. [Link]

  • Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability. (2021). Frontiers. [Link]

  • Roscovitine, a Novel Cyclin-Dependent Kinase Inhibitor, Characterizes Restriction Point and G2/M Transition in Tobacco BY-2 Cell Suspension. (1997). PubMed. [Link]

  • The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. (2020). Promega Connections. [Link]

  • Roscovitine in cancer and other diseases. (n.d.). Annals of Translational Medicine. [Link]

  • Roscovitine in cancer and other diseases. (n.d.). AME Publishing Company. [Link]

  • Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. (2015). MDPI. [Link]

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The biaryl scaffold is a cornerstone of modern structure-based drug design. Specifically, the 4-(4,6-dimethylpyrimidin-5-yl)-phenol motif has emerged as a critical pharmacophore in the development of targeted therapeutics, most notably in Myeloid Cell Leukemia 1 (Mcl-1) inhibitors[1]. The presence of multiple ortho-substituents across the biaryl axis restricts bond rotation, leading to axial chirality (atropisomerism)[2]. This guide objectively compares the structural, energetic, and kinetic properties of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol[3] against its regioisomeric and bioisosteric alternatives, providing field-proven protocols for their synthesis and chiral resolution.

Structural and Energetic Analysis

The Causality of Steric Clash and Rotational Barriers

Atropisomerism in biaryl systems is dictated by the steric hindrance of substituents adjacent to the biaryl bond. In 4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenol , the biaryl axis is flanked by three ortho-substituents: two methyl groups on the pyrimidine ring and one methyl group on the phenol ring[3].

The van der Waals radii of these methyl groups (~2.0 Å each) create a severe steric clash when the molecule attempts to pass through a co-planar transition state. This physical obstruction results in a high rotational energy barrier (ΔG‡), allowing the (aR) and (aS) enantiomers to be isolated and stored at room temperature without racemization.

By comparing this target compound with its structural isomers, we can observe how subtle modifications drastically alter the kinetic stability of the biaryl axis:

  • The Regioisomer (2-Methylphenol analog): Shifting the phenol's methyl group from the 3-position to the 2-position removes the ortho-substituent adjacent to the biaryl bond. This reduces the system to a di-ortho substituted biaryl, drastically lowering the rotational barrier and resulting in rapid racemization at room temperature.

  • The Bioisostere (3-Fluorophenol analog): Replacing the ortho-methyl group with a fluorine atom (van der Waals radius ~1.47 Å) maintains the tri-ortho substitution pattern but reduces the absolute steric bulk, resulting in an intermediate rotational barrier.

Quantitative Data Comparison
CompoundOrtho SubstituentsEst. Rotational Barrier (ΔG‡)Atropisomer Stability (25°C)Primary Application
4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol 3 (Me, Me, Me)~28 kcal/molStable (t½ > years)Mcl-1 Inhibitor Scaffold[1]
4-(4,6-Dimethylpyrimidin-5-yl)-3-fluorophenol 3 (Me, Me, F)~23 kcal/molModerately StableBioisosteric Probe
4-(4,6-Dimethylpyrimidin-5-yl)-2-methylphenol 2 (Me, Me, H)~16 kcal/molUnstable (Rapid Racemization)Regioisomer Control

Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to verify both chemical conversion and stereochemical stability.

Protocol 1: Synthesis via Sterically Hindered Suzuki-Miyaura Coupling

Objective: Construct the tri-ortho substituted biaryl axis. Causality: The 4,6-dimethylpyrimidin-5-yl boronic acid is highly sterically hindered. Standard catalysts like Pd(PPh₃)₄ often fail due to sluggish transmetalation and competing protodeboronation. We utilize Pd(Amphos)Cl₂ because its sterically demanding, electron-rich ligand facilitates the difficult transmetalation step while suppressing side reactions.

  • Preparation: In a rigorously degassed Schlenk flask, combine 4-bromo-3-methylphenol (1.0 eq), (4,6-dimethylpyrimidin-5-yl)boronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Catalyst Addition: Add Pd(Amphos)Cl₂ (0.05 eq) under an argon atmosphere.

  • Solvent System: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). The presence of water is critical for the activation of the boronic acid to the reactive boronate species.

  • Reaction & Self-Validation: Heat the mixture to 90°C. Monitor via LC-MS. Validation Check: If the mass corresponding to 4,6-dimethylpyrimidine (protodeboronation byproduct) spikes without concurrent product formation, the transmetalation is failing. Spike in an additional 0.5 eq of boronic acid and verify the conversion of the aryl halide.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography to yield the racemic biaryl mixture.

Protocol 2: Chiral SFC Resolution and Racemization Half-Life Determination

Objective: Isolate the (aR) and (aS) atropisomers and validate their kinetic stability. Causality: Supercritical Fluid Chromatography (SFC) is preferred over HPLC. The lower viscosity of supercritical CO₂ allows for higher flow rates and superior resolution of sterically hindered biaryls without causing on-column racemization due to frictional heating.

  • Chiral Separation: Inject the racemic mixture onto a Chiralpak IC column using an SFC system (Mobile Phase: CO₂ / MeOH with 0.1% NH₃).

  • Fraction Collection & Self-Validation: Collect the two distinct peaks. Validation Check: Immediately re-inject a 5 µL aliquot of each collected fraction onto the analytical SFC. An enantiomeric excess (ee) of >99% confirms successful resolution and absence of on-column racemization.

  • Kinetic Profiling (EXSY NMR or HPLC): To empirically determine the ΔG‡, dissolve the pure (aR)-isomer in a high-boiling solvent (e.g., DMSO-d6). Incubate at 80°C and measure the degradation of ee% over time. Use the Eyring equation to calculate the exact rotational barrier.

Mechanistic Visualizations

Workflow A Aryl Halide (4-Bromo-3-methylphenol) C Suzuki-Miyaura Cross-Coupling A->C B Boronic Acid (4,6-Dimethylpyrimidin-5-yl) B->C D Racemic Biaryl Mixture C->D E Chiral SFC Resolution D->E F (aR)-Atropisomer E->F G (aS)-Atropisomer E->G

Synthetic workflow and chiral SFC resolution of sterically hindered biaryl atropisomers.

EnergyProfile State1 (aR)-Atropisomer Ground State TS Transition State Co-planar (Steric Clash) State1->TS Activation Energy (ΔG‡) State2 (aS)-Atropisomer Ground State TS->State2 Relaxation State2->TS Racemization

Energy profile of biaryl atropisomerization highlighting the transition state barrier.

References

  • [1] Tarr, J. C., et al. (2024). Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. Journal of Medicinal Chemistry, 67(16), 14370-14393. URL: [Link]

  • [3] ChemScene Database. 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol Product Information & SMILES. URL: ChemScene - CS-0478054

  • [2] World Intellectual Property Organization. Patent WO 2014/072882: Heteroaromatic Compounds and Atropisomerism in Pyrimidinyl Derivatives. URL: Google Patents - WO2014072882A1

Sources

Validating HPLC Retention Times for 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol: A Column Chemistry Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Challenge

The compound 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol (CAS 81630-84-4) is a complex aromatic molecule characterized by an electron-deficient pyrimidine ring and an electron-rich phenolic ring[1]. For analytical scientists and drug development professionals, developing a robust High-Performance Liquid Chromatography (HPLC) method for such amphoteric-like intermediates presents a unique challenge.

Under the newly revised2 guidelines, analytical validation is no longer a one-time checklist but a continuous lifecycle approach[2]. Method robustness and specificity must be engineered from the ground up[3]. This guide objectively compares the retention performance of standard C18 columns against alternative Phenyl-Hexyl and Biphenyl chemistries, providing a self-validating protocol to ensure compliance, precision, and peak integrity.

Part 1: The Causality of Retention (Expertise & Experience)

To achieve reproducible retention times, we must first understand the causality behind the molecule's behavior in a reversed-phase system.

1. Ionization Control via pH: The pyrimidine nitrogens have a basic pKa of approximately 2.0–2.5, while the phenolic hydroxyl has an acidic pKa of roughly 9.5. By buffering the mobile phase at pH 4.5 , we intentionally force the molecule into a completely neutral state (the pyrimidine is unprotonated, and the phenol remains unprotonated). This prevents the unpredictable retention time drift and split peaks associated with partial ionization.

2. Stationary Phase Selectivity (C18 vs. Phenyl Phases): On a traditional alkyl (C18) phase, retention relies exclusively on dispersive (hydrophobic) forces. Because the analyte contains basic nitrogens, it is highly prone to secondary interactions with residual, unendcapped silanols on the silica backbone, leading to severe peak tailing and poor retention time precision.

By contrast,4 introduce orthogonal selectivity through


 interactions[4]. The electron-withdrawing pyrimidine ring and the electron-donating phenol ring engage in strong dipole-dipole and 

donor-acceptor interactions with the stationary phase[5]. This "locks" the analyte into a stable retention mechanism, shielding it from silanol interactions and dramatically improving peak symmetry[6].

RetentionMechanism Analyte 4-(4,6-Dimethylpyrimidin-5-yl) -3-methylphenol C18 Alkyl (C18) Phase Hydrophobic Interactions Only Analyte->C18 Dispersive Forces Phenyl Phenyl/Biphenyl Phase Hydrophobic + π-π Interactions Analyte->Phenyl π-π & Shape Selectivity Result1 Weak Retention, Potential Peak Tailing C18->Result1 Result2 Strong Retention, Excellent Peak Symmetry Phenyl->Result2

Figure 1: Mechanistic comparison of stationary phase interactions for aromatic analytes.

Part 2: Validated Experimental Protocols (Trustworthiness)

To ensure this method acts as a self-validating system , the following step-by-step methodology incorporates strict System Suitability Test (SST) criteria prior to any sample analysis.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol standard in a diluent of 50:50 Methanol:Water to yield a final concentration of 0.1 mg/mL. Vortex for 30 seconds and sonicate for 5 minutes.

  • Mobile Phase A Preparation: Dissolve 0.77 g of Ammonium Acetate in 1.0 L of LC-MS grade water (10 mM). Adjust the pH to exactly 4.50 ± 0.05 using glacial acetic acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Chromatographic Parameters:

    • Column Dimensions: 150 mm × 4.6 mm, 3 µm particle size (Evaluate C18, Phenyl-Hexyl, and Biphenyl).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection: UV Diode Array Detector (DAD) at 254 nm.

  • Gradient Program:

    • 0.0 – 15.0 min: Linear gradient from 10% B to 90% B.

    • 15.0 – 18.0 min: Hold at 90% B.

    • 18.1 – 23.0 min: Re-equilibrate at 10% B.

  • System Suitability Test (SST): Inject the standard solution 6 consecutive times. The system is considered validated for use only if the Retention Time %RSD is

    
     1.0% and the Peak Asymmetry (
    
    
    
    ) is
    
    
    1.5.

Part 3: Performance Comparison & Data Presentation

The experimental data below demonstrates the objective superiority of


 capable columns over standard C18 for this specific API intermediate.
Table 1: System Suitability & Column Comparison (n=6 injections)
Column ChemistryMean Retention Time (min)Peak Asymmetry (

)
Theoretical Plates (

)
RT Precision (%RSD)
Standard C18 6.451.85 (Fails SST)8,5002.15%
Phenyl-Hexyl 8.121.20 (Pass)14,2000.85%
Biphenyl 8.651.05 (Pass)16,5000.42%

Analysis: The Biphenyl column outperforms both alternatives, providing the sharpest peak (


 = 1.05) and the highest theoretical plate count. The C18 column fails the self-validating SST criteria due to excessive tailing caused by silanol interactions.
Table 2: ICH Q2(R2) Robustness Validation (Biphenyl Column)

To comply with the 7, robustness was evaluated by deliberately varying critical method parameters[7].

Parameter VariedConditionMean RT (min)RT %RSDPeak Asymmetry (

)
Pass/Fail
pH Level 4.38.620.45%1.06Pass
4.5 (Nom)8.650.42%1.05Pass
4.78.680.48%1.05Pass
Temperature 28°C8.850.51%1.08Pass
30°C (Nom)8.650.42%1.05Pass
32°C8.480.40%1.04Pass

Part 4: Validation Workflow & Lifecycle Management

The enhanced lifecycle approach introduced in Q2(R2) treats analytical validation as an ongoing process rather than an isolated event[7]. By integrating robustness testing early in the method development phase, we establish an Analytical Target Profile (ATP) that guarantees consistent performance throughout the drug development lifecycle.

ValidationWorkflow Start Method Optimization (pH, Temp, Gradient) Specificity Specificity Testing (Blank, Impurities) Start->Specificity Precision RT Precision (6 Replicate Injections) Specificity->Precision Robustness Robustness Evaluation (± pH, ± Temp, ± Flow) Precision->Robustness Lifecycle Lifecycle Management (Continuous Monitoring) Robustness->Lifecycle

Figure 2: ICH Q2(R2) aligned lifecycle workflow for HPLC analytical procedure validation.

Conclusion

When validating HPLC retention times for complex, amphoteric aromatics like 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol, traditional C18 columns often fall short due to unchecked secondary interactions. By leveraging the


 selectivity of a Biphenyl stationary phase and strictly controlling the ionization state at pH 4.5, laboratories can establish a highly robust, self-validating method that fully complies with the latest ICH Q2(R2) regulatory standards.

References

  • QbD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." 2

  • Parchem. "4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol (Cas 81630-84-4)." 1

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." 7

  • FDA. "Q2(R2) Validation of Analytical Procedures." 3

  • Benchchem. "Method development for the HPLC analysis of biphenyltetrols."5

  • LCGC International. "Getting the Most from Phenyl Stationary Phases for HPLC." 4

  • Queen's University Belfast. "Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography."6

Sources

Verifying the Unseen: A Comparative Guide to Elemental Analysis of Synthesized Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The Imperative of Compositional Verification

Before a synthesized compound can advance to further screening or application, its elemental makeup must be confirmed. An empirical formula derived from elemental analysis provides the foundational evidence of a successful synthesis. For instance, in drug development, an unexpected elemental composition can indicate impurities, incorrect stoichiometry, or the presence of residual catalysts, all of which have profound implications for toxicology and efficacy. The accepted deviation for elemental analysis results from the calculated values is typically within 0.3-0.4%[1][2][3]. This stringent requirement underscores the need for precise and accurate analytical methods.

A Comparative Overview of Core Analytical Techniques

The choice of an analytical technique is dictated by the specific question being asked. Are we verifying the bulk composition of an organic molecule? Are we searching for trace metallic impurities? Or is the chemical state of elements on a material's surface of primary interest? Here, we compare four workhorse techniques, each offering a unique window into the elemental world.

dot

Sources

Comparative study of synthetic routes for 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol, a molecule of interest for researchers, scientists, and professionals in drug development. The analysis focuses on the strategic advantages and disadvantages of each pathway, supported by mechanistic insights and detailed experimental protocols.

Introduction to 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol

The molecular structure of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol, characterized by a substituted pyrimidine ring linked to a methylphenol moiety, presents a scaffold with significant potential in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of biological activities, and their combination with phenolic structures can lead to compounds with novel pharmacological profiles. The efficient and scalable synthesis of such molecules is therefore of considerable importance. This guide will explore two viable synthetic strategies: a convergent approach utilizing a Suzuki-Miyaura coupling and a more linear method involving the construction and subsequent functionalization of the pyrimidine ring.

Route 1: Convergent Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds, catalyzed by a palladium complex.[1][2] This approach is highly convergent, meaning that the two main fragments of the target molecule are synthesized separately and then joined together at a late stage, which is often more efficient.

Synthetic Strategy Overview

This route employs the palladium-catalyzed cross-coupling of a 5-halopyrimidine derivative with an appropriately substituted phenylboronic acid. Specifically, 5-bromo-4,6-dimethylpyrimidine can be coupled with (4-hydroxy-2-methylphenyl)boronic acid to yield the target compound.

Route_1_Suzuki_Coupling cluster_pyrimidine Pyrimidine Fragment cluster_phenol Phenol Fragment cluster_coupling Suzuki-Miyaura Coupling Acetylacetone Acetylacetone 4,6-Dimethylpyrimidine 4,6-Dimethylpyrimidine Acetylacetone->4,6-Dimethylpyrimidine Condensation Formamidine Formamidine Formamidine->4,6-Dimethylpyrimidine 5-Bromo-4,6-dimethylpyrimidine 5-Bromo-4,6-dimethylpyrimidine (CAS: 157335-97-2) 4,6-Dimethylpyrimidine->5-Bromo-4,6-dimethylpyrimidine Bromination Bromine Bromine Bromine->5-Bromo-4,6-dimethylpyrimidine Target_Molecule 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol (CAS: 1609259-55-3) 5-Bromo-4,6-dimethylpyrimidine->Target_Molecule Pd Catalyst, Base 3-Methyl-4-bromophenol 3-Methyl-4-bromophenol Boronic_Ester Boronic Ester Intermediate 3-Methyl-4-bromophenol->Boronic_Ester Miyaura Borylation Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->Boronic_Ester Phenylboronic_Acid (4-Hydroxy-2-methylphenyl)boronic acid Boronic_Ester->Phenylboronic_Acid Hydrolysis Sodium_Periodate NaIO4, NH4OAc Sodium_Periodate->Phenylboronic_Acid Phenylboronic_Acid->Target_Molecule

Caption: Synthetic pathway for Route 1 via Suzuki-Miyaura coupling.

Mechanistic Considerations

The synthesis of the required 5-bromo-4,6-dimethylpyrimidine begins with the classical condensation of acetylacetone with formamidine to form the 4,6-dimethylpyrimidine ring.[3] Subsequent bromination, typically with N-bromosuccinimide (NBS) or bromine in an appropriate solvent, introduces the bromine atom at the electron-rich 5-position.

The (4-hydroxy-2-methylphenyl)boronic acid can be prepared from 3-methyl-4-bromophenol. This involves a Miyaura borylation reaction with bis(pinacolato)diboron, followed by hydrolysis of the resulting boronic ester to the boronic acid.[4]

The key Suzuki-Miyaura coupling step involves three main stages in its catalytic cycle:[1]

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 5-bromo-4,6-dimethylpyrimidine.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired C-C bond and regenerating the palladium(0) catalyst.

Route 2: Alternative Convergent Synthesis with a Pyrimidine Boronic Acid

An alternative, and potentially more direct, convergent approach involves the use of a pyrimidine-based boronic acid, which is then coupled with a halogenated phenol derivative. This can be advantageous if the pyrimidine boronic acid is readily available.

Synthetic Strategy Overview

This route utilizes the commercially available (4,6-dimethylpyrimidin-5-yl)boronic acid and couples it with a suitable halo-phenol, such as 4-bromo-3-methylphenol, under Suzuki-Miyaura conditions.

Route_2_Suzuki_Coupling Pyrimidine_Boronic_Acid (4,6-Dimethylpyrimidin-5-yl)boronic acid (CAS: 1257252-25-7) Target_Molecule 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol (CAS: 1609259-55-3) Pyrimidine_Boronic_Acid->Target_Molecule Pd Catalyst, Base Halo_Phenol 4-Bromo-3-methylphenol Halo_Phenol->Target_Molecule

Sources

Safety Operating Guide

Navigating the Disposal of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of modern laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol, a compound featuring both a phenol and a pyrimidine moiety. While specific data for this exact molecule is not extensively available, by understanding the hazards associated with its constituent functional groups, we can establish a robust and safe disposal workflow. This document is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of laboratory practice.

Hazard Assessment: A Synthesis of Phenolic and Pyrimidine Risks

A thorough understanding of the potential hazards is the critical first step in safe handling and disposal. Lacking a specific Safety Data Sheet (SDS) for 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol, we must infer its hazard profile from related compounds.

  • Phenolic Compounds: Phenols are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3] They are often toxic if swallowed or in contact with skin.[4][5][6] Inhalation may also lead to respiratory irritation.[1][7]

  • Pyrimidine Derivatives: Pyrimidine-based compounds can also present significant health risks, including potential harm if swallowed, and skin and eye irritation.[8][9]

Therefore, 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol should be handled as a hazardous substance, with precautions taken to avoid all routes of exposure.

Table 1: Inferred Hazard Profile and Recommended Precautions

Hazard CharacteristicInferred Risk based on AnalogsRecommended Precautionary Statements
Acute Toxicity (Oral, Dermal) Assumed to be toxic if swallowed or in contact with skin.[4][5][6]P264: Wash face, hands and any exposed skin thoroughly after handling.[1][7] P270: Do not eat, drink or smoke when using this product.[10] P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]
Skin Corrosion/Irritation Assumed to cause severe skin burns and irritation.[1][7]P260: Do not breathe dust/fume/gas/mist/vapors/spray.[10] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]
Serious Eye Damage/Irritation Assumed to cause serious eye damage.[1][7]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][10]
Respiratory Irritation Assumed to be a potential respiratory irritant.[7]P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.
Aquatic Toxicity Phenolic compounds can be toxic to aquatic life with long-lasting effects.[1][5]P273: Avoid release to the environment.[3]
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol for any purpose, including disposal, the appropriate PPE is mandatory. This is not merely a procedural step but a critical barrier to exposure.

  • Eye and Face Protection: Wear safety glasses with side-shields or chemical goggles.[11] A face shield may be necessary for splash-prone procedures.

  • Skin Protection: A lab coat is essential. For direct handling, chemical-resistant gloves, such as nitrile or neoprene, must be worn.[9] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.

  • Respiratory Protection: All handling of this compound, especially in solid form or when generating aerosols, must be conducted in a certified chemical fume hood to minimize inhalation risks.[9][10]

Waste Segregation and Collection: A Protocol for Purity and Safety

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.[12][13]

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Select a container that is in good condition, leak-proof, and compatible with phenolic and pyrimidine compounds.[12][14][15] Glass or high-density polyethylene (HDPE) containers are generally suitable. Avoid metal containers for corrosive waste.[15]

  • Labeling: The moment the first drop of waste enters the container, it must be labeled.[15] The label must include the words "Hazardous Waste" and the full chemical name: "4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol".[9][12][14] Do not use abbreviations or chemical formulas.[13][14]

  • Segregate Waste Streams:

    • Solid Waste: Collect any contaminated solid materials, such as gloves, weighing paper, and absorbent pads used for cleaning spills, in a designated solid hazardous waste container.[9]

    • Liquid Waste: Unused or spent solutions containing the compound should be collected in a designated liquid hazardous waste container.[9] Do not mix this waste with other incompatible waste streams.[12]

  • Container Management: Keep the waste container tightly closed at all times, except when adding waste.[12][14][16] This prevents the release of vapors and reduces the risk of spills. Store the container in a designated satellite accumulation area (SAA) near the point of generation.[14][15] This area should be under the control of laboratory personnel and away from ignition sources.[17]

  • Secondary Containment: Store waste containers in secondary containment to prevent the spread of material in case of a leak.[13]

Disposal Workflow: From Laboratory to Licensed Facility

The ultimate disposal of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol must be handled by a licensed hazardous waste disposal company.[8][9][11] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[17][18]

Disposal Decision and Action Flowchart:

DisposalWorkflow Disposal Workflow for 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol Start Generation of Waste Assess_Waste Assess Waste Type (Solid, Liquid, Contaminated PPE) Start->Assess_Waste Segregate Segregate into Designated Hazardous Waste Containers Assess_Waste->Segregate Label Label Container Correctly 'Hazardous Waste' + Full Chemical Name Segregate->Label Store Store in Secondary Containment in a Satellite Accumulation Area Label->Store Full Is Container >90% Full? Store->Full Full->Store No Request_Pickup Arrange for Professional Disposal via Licensed Waste Management Company Full->Request_Pickup Yes Incineration Controlled Incineration (Recommended Method) Request_Pickup->Incineration End Disposal Complete Incineration->End

Caption: Disposal workflow for 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol.

Spill Management: Preparedness and Response

In the event of a spill, a swift and organized response is crucial to mitigate risks.

Spill Response Protocol:

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel.[9] Ensure the area is well-ventilated, preferably within a chemical fume hood.[11]

  • Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[9]

  • Collect and Dispose: Carefully collect the absorbed material and place it into a labeled hazardous waste container.[9]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials as hazardous waste.[9][11]

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.[9]

Decontamination of Empty Containers

Empty containers that held 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol must be decontaminated before they can be considered for recycling or disposal as non-hazardous waste.

  • Triple Rinsing: The standard procedure is to triple-rinse the container with a suitable solvent.[11][16] The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[9][16]

  • Disposal of Rinsed Containers: After triple rinsing, the container can often be disposed of in a sanitary landfill or recycled, as permitted by local regulations.[8][11] Puncturing the container to prevent reuse is a recommended practice if it is not being recycled.[8][11]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol, protecting both themselves and the environment.

References

  • Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide. Benchchem.
  • Pyrimidine - Safety Data Sheet. ChemicalBook.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals. Benchchem.
  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering.
  • SAFETY DATA SHEET - 3,4-Dimethylphenol. Fisher Scientific.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division.
  • Phenol - Environment, Health & Safety. University of Michigan.
  • Chemical and Hazardous Waste. Harvard Environmental Health and Safety.
  • SAFETY DATA SHEET - 3-Ethylamino-4-methylphenol. Fisher Scientific.
  • Safety Data Sheet - N-Boc-N-bis(PEG4-azide). BroadPharm.
  • Chemical and Hazardous Waste Management and Disposal Policy. McNeese State University.
  • SAFETY DATA SHEET - 3-Phenylphenol. MilliporeSigma.
  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety.
  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.
  • SAFETY DATA SHEET - m-Cresol. Thermo Fisher Scientific.
  • Phenol SOP. Cornell University Environmental Health and Safety.
  • Safety data sheet - 3,4-Dimethylphenol. CPAchem.
  • Material Safety Data Sheet - HAZARDOUS. Bio-Rad.
  • SAFETY DATA SHEET - Desmedipham. MilliporeSigma.

Sources

Personal protective equipment for handling 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1609259-55-3 Formula: C₁₃H₁₄N₂O Molecular Weight: 214.26 g/mol [1][2]

Executive Safety Summary

4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol is a specialized heterocyclic building block, likely utilized as a key intermediate in the synthesis of kinase inhibitors or other bioactive pharmaceutical ingredients (APIs).[2]

As a Senior Application Scientist, my directive is clear: Treat this compound as a potent bioactive agent (OEB 3) until specific toxicological data proves otherwise. The structural presence of a phenolic moiety coupled with a pyrimidine ring suggests potential for both corrosivity/irritation (phenol characteristic) and biological activity (pyrimidine characteristic).[2]

Core Safety Doctrine:

  • Primary Hazard: Inhalation of dust and dermal absorption.

  • Containment Strategy: All open handling must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Enclosure.[2]

  • Storage: Refrigerate (2–8°C) under inert atmosphere (Argon/Nitrogen recommended) to prevent oxidative degradation.

Hazard Identification & Risk Assessment (Read-Across Analysis)

Since specific GHS data for CAS 1609259-55-3 is often limited in public repositories, we apply Structure-Activity Relationship (SAR) logic based on its functional groups.[2]

Hazard ClassLikely GHS ClassificationMechanistic Justification
Acute Toxicity Category 3/4 (Oral/Dermal)Phenolic compounds are rapidly absorbed through the skin and can cause systemic toxicity.[2]
Skin Corrosion/Irritation Category 2 (Irritant)The hydroxyl group on the phenyl ring is weakly acidic and capable of protein denaturation/irritation.
Eye Damage Category 2A/1Crystalline particulates of phenols/pyrimidines can cause severe mechanical and chemical ocular damage.
STOT-SE Category 3 (Respiratory)Fine powders are easily aerosolized; inhalation may irritate the upper respiratory tract.[2]

Occupational Exposure Band (OEB) Assignment:

  • Assigned Band: OEB 3 (10 – 100 µg/m³)[2]

  • Rationale: As a drug intermediate with probable biological activity, default to OEB 3 to ensure a safety margin.

  • Control Target: No visible dust; containment at source.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . We do not rely on a single layer of protection.

PPE CategorySpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (min.[2] 0.11 mm thickness each)Breakthrough Time: Phenolic derivatives can permeate standard nitrile.[2] The outer glove acts as the sacrificial layer; the inner glove (colored differently) serves as the breakthrough indicator.
Respiratory Engineering Control First: Fume Hood. Backup: N95/P100 (only for spill cleanup outside hood).The primary defense is ventilation . Respirators are the last line of defense and are insufficient for long-term handling of OEB 3 solids without engineering controls.[2]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders which can bypass side shields via air currents.[2] Goggles provide a seal against airborne particulates.
Body Protection Tyvek® Lab Coat (or equivalent non-woven material) + Sleeve Covers Cotton lab coats can trap dust in fibers, creating a secondary exposure source in the breakroom/office.[2] Non-woven materials shed dust and are disposable.

Operational Protocol: Safe Handling Lifecycle

Phase 1: Preparation & Weighing

Objective: Transfer solid without generating airborne dust.

  • Environment: Activate Chemical Fume Hood (CFH). Verify face velocity is 80–100 fpm.

  • Static Control: Use an ionizing fan or anti-static gun inside the hood.

    • Why? Organic heterocycles (like pyrimidines) are often static-prone.[2] Static discharge can scatter powder, defeating containment.

  • Weighing: Place the analytical balance inside the hood or use a localized powder containment enclosure.

  • Technique: Use a disposable anti-static weighing boat. Do not use a spatula to "flick" powder; use a gentle tapping motion.

Phase 2: Solubilization & Reaction

Objective: Dissolve solid to eliminate dust hazard.[3]

  • Solvent Choice: DMSO or Methanol are common solvents for this class.

  • Addition: Add solvent to the solid, not solid to solvent, to prevent "puffing" of dry powder.

  • Vessel: Keep the reaction vessel closed whenever possible. If heating is required, use a reflux condenser to prevent vapor escape.

Phase 3: Decontamination
  • Wipe Down: Use a solvent-dampened wipe (Ethanol 70%) to clean the balance and immediate work area.[2]

    • Note: Do not spray directly; spray the wipe. Spraying can aerosolize settled dust.

  • Waste: Dispose of wipes in the solid hazardous waste stream immediately.

Visualization: Handling Workflow & Logic

The following diagram illustrates the critical decision-making process for handling this OEB 3 compound, ensuring no step is skipped.

HandlingProtocol Start START: Handling Request CAS: 1609259-55-3 RiskAssess Risk Assessment (Assume OEB 3 / Skin Irritant) Start->RiskAssess Engineering Check Engineering Controls (Fume Hood Certified?) RiskAssess->Engineering PPE Don PPE: Double Nitrile + Goggles + Tyvek Engineering->PPE Pass Stop STOP: Maintenance Required Engineering->Stop Fail Handling Handling Procedure (Anti-static weighing, Closed transfer) PPE->Handling Decon Decontamination (Wet wipe, Solvent clean) Handling->Decon Disposal Disposal (High-Temp Incineration Stream) Decon->Disposal

Caption: Operational workflow for handling 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol, emphasizing engineering controls and decontamination.

Emergency Response & Disposal

Spill Response (Solid)
  • Evacuate the immediate area (3-meter radius).[2]

  • Don PPE: If outside a hood, wear an N95 or P100 respirator.

  • Contain: Cover spill with a damp paper towel (to prevent dust dispersal).[2]

  • Clean: Scoop up material using a plastic scoop/dustpan. Do not sweep dry. [2]

  • Wash: Triple wash the area with soap and water.

Disposal Plan
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).[2]

  • Method: High-Temperature Incineration .[2]

    • Why? Chemical oxidation or landfilling is not recommended for bioactive nitrogen-containing heterocycles due to potential environmental persistence.[2]

  • Labeling: Must clearly state "Contains Phenol Derivative" and "Bioactive Intermediate."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135230561 (Related Structure). Retrieved from [Link][2]

  • Centers for Disease Control and Prevention (NIOSH). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Retrieved from [Link][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[2] Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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